Icotinib
説明
Structure
3D Structure
特性
IUPAC Name |
N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKULDARVNMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209952 | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610798-31-7 | |
| Record name | Icotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610798-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icotinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610798317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11737 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Icotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G6U5L461Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Icotinib's Core Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small-cell lung cancer (NSCLC), particularly in patients harboring EGFR mutations. Its clinical efficacy is intrinsically linked to its ability to modulate critical downstream signaling cascades that govern cell proliferation, survival, and apoptosis. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, with a focus on the MAPK/ERK and PI3K/AKT pathways. Furthermore, it delves into the emerging roles of the STAT3 pathway and the E3 ubiquitin ligase Cbl-b in mediating this compound's effects and contributing to resistance mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the complex signaling networks.
Mechanism of Action of this compound
This compound is a quinazoline (B50416) derivative that functions as a selective, reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular domain of EGFR. In NSCLC and other cancers, activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21, lead to constitutive activation of the receptor's tyrosine kinase, even in the absence of its natural ligands like epidermal growth factor (EGF). This aberrant signaling drives uncontrolled cell proliferation and survival. By blocking the ATP binding pocket, this compound prevents EGFR autophosphorylation and the subsequent activation of its downstream signaling pathways. This targeted inhibition is the cornerstone of its anti-tumor activity.
Core Downstream Signaling Pathways
The inhibition of EGFR phosphorylation by this compound directly impacts two major downstream signaling cascades: the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT pathway. These pathways are central to regulating cell cycle progression, proliferation, and survival.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that transmits signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the guanine (B1146940) nucleotide exchange factor SOS. SOS then activates the small GTPase Ras. Activated Ras triggers a phosphorylation cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK). Phosphorylated ERK1/2 translocates to the nucleus and phosphorylates various transcription factors, leading to the expression of genes involved in cell cycle progression, such as cyclins.
This compound treatment leads to a significant reduction in the phosphorylation of both EGFR and downstream components of the MAPK/ERK pathway. Studies have demonstrated that in EGFR-mutated NSCLC cell lines, this compound effectively inhibits the phosphorylation of ERK. This blockade of the MAPK/ERK pathway is a key mechanism through which this compound exerts its anti-proliferative effects.
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial downstream effector of EGFR signaling, primarily involved in promoting cell survival and inhibiting apoptosis. Activated EGFR recruits and activates the p85 regulatory subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). Activated AKT then phosphorylates a wide range of downstream targets to promote cell survival, including the inhibition of pro-apoptotic proteins like Bad and the activation of transcription factors like NF-κB.
Similar to its effect on the MAPK/ERK pathway, this compound has been shown to inhibit the phosphorylation of AKT in a dose-dependent manner in sensitive cell lines. This inhibition of the PI3K/AKT survival pathway contributes significantly to the pro-apoptotic effects of this compound.
Emerging Downstream Effectors and Resistance Mechanisms
While the MAPK/ERK and PI3K/AKT pathways are the primary mediators of this compound's action, other signaling molecules and pathways have been implicated in its efficacy and in the development of resistance.
The STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell proliferation, survival, and inflammation. In some contexts, EGFR activation can lead to the phosphorylation and activation of STAT3. Interestingly, studies have shown that in certain EGFR-mutant NSCLC cells, treatment with this compound can paradoxically lead to the activation of the STAT3 pathway, which may function as a compensatory survival mechanism. This activation can be mediated by the secretion of interleukin-6 (IL-6) and the subsequent activation of the JAK/STAT pathway. The activation of this bypass pathway can reduce the sensitivity of cancer cells to this compound, suggesting that co-targeting EGFR and STAT3 could be a promising therapeutic strategy.
Cbl-b: An E3 Ubiquitin Ligase
Casitas B-lineage lymphoma b (Cbl-b) is an E3 ubiquitin ligase that acts as a negative regulator of EGFR signaling by targeting the receptor for ubiquitination and subsequent degradation. Recent studies have revealed a novel aspect of this compound's mechanism of action involving the upregulation of Cbl-b expression. This compound-induced upregulation of Cbl-b has been shown to contribute to the inhibition of the PI3K/AKT and MAPK pathways. Furthermore, the expression level of Cbl-b may play a role in the sensitivity of NSCLC cells to this compound, with lower levels of Cbl-b being associated with resistance. This suggests that Cbl-b could be a potential biomarker for this compound sensitivity and a target for overcoming resistance.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro effects of this compound on various NSCLC cell lines.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| HCC827 | Exon 19 Deletion | 0.07 (72h) | |
| PC-9 | Exon 19 Deletion | Sensitive | |
| H1650 | Exon 19 Deletion | >50 | |
| H1975 | L858R, T790M | >50 | |
| A549 | Wild-type | >50 |
Table 2: Effect of this compound on Protein Phosphorylation
| Cell Line | Protein | Treatment | Change in Phosphorylation | Reference |
| HCC827 | EGFR | This compound (0.01-1 µM) | Decreased | |
| HCC827 | AKT | This compound (0.01-1 µM) | Decreased | |
| HCC827 | ERK | This compound (0.01-1 µM) | Decreased | |
| PC-9 | STAT3 | This compound | Increased | |
| PC-9 | EGFR | This compound | Decreased | |
| PC-9 | AKT | This compound | Decreased | |
| PC-9 | ERK | This compound | Decreased |
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Materials:
-
NSCLC cell lines (e.g., HCC827, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and MTT solution, and add 100-200 µL of solubilization solution to each well.
-
Incubate on a shaker for 15-20 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control like β-actin.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound's core downstream signaling pathways.
Caption: A typical Western Blot workflow.
Conclusion
This compound exerts its therapeutic effects in EGFR-mutant NSCLC by effectively inhibiting the core downstream signaling pathways of MAPK/ERK and PI3K/AKT. This guide has provided a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols. The emerging roles of the STAT3 pathway and the E3 ubiquitin ligase Cbl-b in mediating this compound's action and contributing to resistance highlight the complexity of the cellular response to this targeted therapy. A thorough understanding of these intricate signaling networks is paramount for the continued development of effective cancer therapeutics and for devising strategies to overcome drug resistance. This technical guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.
Icotinib inhibition of EGFR phosphorylation
An In-Depth Technical Guide to the Inhibition of EGFR Phosphorylation by Icotinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It details its mechanism of action, quantitative inhibitory data, experimental protocols for assessing its activity, and its position within the EGFR signaling cascade.
Core Mechanism of Action
This compound is a quinazoline-based, orally available small molecule that functions as a highly selective, first-generation EGFR-TKI.[1][2] Its primary mechanism involves the reversible and competitive inhibition of the ATP binding site within the tyrosine kinase domain of the EGFR protein.[2][3][4] By blocking the binding of ATP, this compound prevents EGFR autophosphorylation, a critical step for the activation of downstream signaling pathways.[3][5] This action effectively halts the signal transduction cascade that, in cancer cells with activating EGFR mutations, leads to unchecked cell proliferation and survival.[1][2] this compound has demonstrated inhibitory activity against both wild-type and several mutated forms of EGFR.[1]
Quantitative Inhibitory Activity
The potency of this compound has been quantified through various enzymatic and cell-based assays. The data highlights its specific and potent inhibition of EGFR kinase activity and phosphorylation.
Enzymatic Assays
These assays measure the direct inhibitory effect of this compound on the kinase activity of purified EGFR protein.
| Parameter | Value | Assay Type | Source |
| IC₅₀ | 5 nM | EGFR Tyrosine Kinase Assay | [6][7] |
| IC₅₀ | 1.38 nM (0.00138 µM) | Ligand-Induced EGFR Tyrosine Phosphorylation (ELISA) | [8] |
| Complete Inhibition | 62.5 nM | EGFR Activity Assay | [1] |
Cell-Based Assays
These assays evaluate this compound's efficacy in a cellular context, measuring its ability to inhibit EGFR phosphorylation within intact cells and suppress cell proliferation.
| Parameter | Cell Line | Value | Assay Type | Source |
| IC₅₀ (Phosphorylation) | A431 | 45 nM | Intracellular Tyrosine Phosphorylation | [6] |
| IC₅₀ (Proliferation) | PC-9 (EGFR mutant) | <20 nM | Growth Inhibition | [9] |
| IC₅₀ (Proliferation) | HCC827 (EGFR mutant) | <1.25 µM | Growth Inhibition | [9] |
| IC₅₀ (Proliferation) | A549 (EGFR wild-type) | 8.8 µM | Growth Inhibition | [9][10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TKI activity. The following sections describe standard protocols for evaluating the inhibition of EGFR phosphorylation by this compound.
Protocol: In Vitro EGFR Kinase Assay (Luminescence-Based)
This protocol is adapted from standardized ADP-Glo™ kinase assay methodologies and is designed to determine the IC₅₀ value of this compound against a purified EGFR enzyme.[11]
Objective: To quantify the direct inhibitory effect of this compound on EGFR kinase activity by measuring ADP production.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate)[12]
-
Poly-Glu-Tyr (4:1) or other suitable peptide substrate
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Reaction Setup: To the wells of a 384-well plate, add 5 µL of the diluted this compound or control solutions.
-
Enzyme Addition: Add 10 µL of a master mix containing the peptide substrate and ATP to each well.
-
Kinase Reaction Initiation: Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well. The final volume will be 25 µL.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
Protocol: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the effect of this compound on EGF-stimulated EGFR autophosphorylation in a cell line that overexpresses EGFR, such as A431.[5][6][12]
Objective: To visualize and quantify the inhibition of EGFR phosphorylation in response to this compound treatment in a cellular environment.
Materials:
-
A431 human epidermoid carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-Actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Plate A431 cells and grow to ~80-90% confluency. To reduce basal EGFR phosphorylation, serum-starve the cells by incubating them in serum-free medium for 18-24 hours.
-
Inhibitor Treatment: Treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a DMSO vehicle control.
-
EGF Stimulation: Stimulate the cells by adding EGF (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C.[12]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and a digital imager.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total EGFR and then for a loading control like β-Actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal for each sample. Plot the normalized phosphorylation level against the this compound concentration.
Visualized Pathways and Workflows
Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.
EGFR Signaling Pathway and this compound's Point of Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing this compound's effect on cellular EGFR phosphorylation.
Mechanism of Competitive Inhibition
Caption: this compound competitively binds to the ATP site on EGFR, blocking phosphorylation.
References
- 1. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
Icotinib Target Validation in Lung Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation of icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in non-small cell lung cancer (NSCLC) cells. It details the molecular target, signaling pathways, and includes experimental protocols and quantitative data from key validation assays.
Introduction: this compound and its Target - EGFR
This compound is a selective and orally available EGFR-TKI used in the treatment of advanced or metastatic NSCLC, particularly in patients with activating EGFR mutations.[1][2] The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] In a subset of NSCLC patients, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[3] this compound selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[2][4] This targeted inhibition ultimately leads to reduced cancer cell proliferation and induction of apoptosis.[4][5]
Signaling Pathways Affected by this compound
This compound's inhibition of EGFR phosphorylation directly impacts key downstream signaling cascades that are crucial for tumor cell survival and proliferation. The two major pathways affected are:
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound's blockade of EGFR signaling prevents the activation of this pro-survival pathway.[6]
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation, differentiation, and survival. Activated EGFR leads to the activation of the small GTPase Ras, which initiates a cascade of protein kinase phosphorylation (Raf, MEK, and ERK). Activated ERK translocates to the nucleus to regulate gene expression involved in cell cycle progression. This compound's inhibition of EGFR effectively shuts down this proliferative signaling cascade.[6]
Quantitative Data on this compound's Efficacy in Lung Cancer Cell Lines
The efficacy of this compound has been quantified in various NSCLC cell lines, demonstrating its potent and selective activity against cells with activating EGFR mutations.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines (IC50 Values)
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Reference |
| PC-9 | Exon 19 Deletion | Sensitive (exact value not specified) | [7] |
| HCC827 | Exon 19 Deletion | 0.07 (72h) | [4] |
| H1975 | L858R & T790M | >50 | [6] |
| H1650 | Exon 19 Deletion | >50 | [6] |
| A549 | Wild-Type | >10 (72h) | [4] |
Table 2: this compound-Induced Apoptosis in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| PC-9 | Not specified | 30.66 | [8] |
| HCC827 | 0.01 | 6.31 ± 1.49 | [4] |
| HCC827 | 0.1 | 18.85 ± 1.29 | [4] |
| A549 | 0.01 | Increased vs. control | [9] |
| A549 | 0.1 | Increased vs. control | [9] |
| A549 | 1 | Increased vs. control | [9] |
| A549 | 10 | Increased vs. control | [9] |
| NCI-H1975 | 0.02 | Increased vs. control | [6] |
Table 3: Quantitative Analysis of EGFR Pathway Inhibition by an EGFR Inhibitor in H1975 Cells
| Protein | Treatment | Fold Change in Phosphorylation (vs. Control) | Reference |
| p-EGFR | EGFR Inhibitor | Decreased | [10] |
| p-Akt | EGFR Inhibitor | Decreased | [10] |
| p-Erk2 | EGFR Inhibitor | Decreased | [10] |
Experimental Protocols for this compound Target Validation
The following are detailed methodologies for key experiments used to validate the efficacy of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., HCC827, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 2,200–2,500 cells per well in 100 µL of complete culture medium.[1][6]
-
Incubate the plates overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0 to 50 µM).[6] Include wells with 0.1% DMSO as a vehicle control.[6] Use at least five replicate wells for each concentration.[6]
-
Incubate the plates for 48 hours.[6]
-
Add MTT solution to each well and incubate for 1-4 hours in a cell culture incubator.[6]
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^5 cells per well.[8]
-
After overnight incubation, treat the cells with the desired concentrations of this compound for 72 hours.[8]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.[8]
-
Incubate the cells for 15-30 minutes at room temperature in the dark.[8]
-
Analyze the stained cells by flow cytometry.
Western Blotting for EGFR Pathway Proteins
This technique is used to detect and quantify the levels of total and phosphorylated proteins in the EGFR signaling pathway.
Materials:
-
NSCLC cell lines
-
Complete culture medium
-
This compound hydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as for other assays.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizing Experimental and Logical Workflows
Conclusion
The preclinical data strongly support the validation of EGFR as the primary target of this compound in NSCLC cells harboring activating EGFR mutations. This compound effectively inhibits EGFR phosphorylation, leading to the suppression of pro-survival and proliferative signaling pathways, ultimately resulting in decreased cell viability and increased apoptosis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on EGFR-targeted therapies for lung cancer.
References
- 1. This compound-resistant HCC827 cells produce exosomes with mRNA MET oncogenes and mediate the migration and invasion of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC16A13 Downregulation Contributes to Apoptosis Induction in A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Icotinib's Binding Affinity to the EGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Icotinib to the Epidermal Growth Factor Receptor (EGFR) kinase domain. This compound is a potent and selective first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[1] A thorough understanding of its interaction with the EGFR kinase domain, including both wild-type and mutated forms, is critical for ongoing research, drug development, and clinical application.
Executive Summary
This compound effectively inhibits the EGFR signaling pathway by competitively binding to the ATP-binding site of the EGFR kinase domain.[2] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and tumorigenesis.[2] This guide synthesizes available quantitative data on this compound's binding affinity, details the experimental methodologies used for its determination, and visualizes the pertinent signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound to EGFR
The potency of this compound is demonstrated by its low nanomolar inhibitory concentrations (IC50) and significant binding energy. The available data indicates a high affinity for the EGFR kinase domain, with a notable selectivity for certain activating mutations.
| Target | Parameter | Value | Reference |
| EGFR (General) | IC50 | 5 nM | [3][4] |
| EGFR (Exon 19 Deletion) | IC50 | 1.6 nM | [5] |
| EGFR (L858R Mutation) | IC50 | 5.0 nM | [5] |
| EGFR (Wild-Type) | IC50 | 1.38 nM | [3] |
| EGFR | Binding Energy (from molecular docking) | -8.7 kcal/mol | [6] |
Note: IC50 values can vary between different experimental setups and assay conditions.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR, the receptor dimerizes and activates its intracellular kinase domain. This leads to the autophosphorylation of tyrosine residues, which then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling.
The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways play crucial roles in cell proliferation, survival, and differentiation. This compound, by blocking the initial phosphorylation step, effectively inhibits both of these cascades.
Experimental Protocols
The determination of this compound's binding affinity to the EGFR kinase domain involves several key experimental techniques. Below are detailed methodologies for these assays.
In Vitro EGFR Kinase Assay
This assay directly measures the enzymatic activity of EGFR and its inhibition by this compound. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC50 value of this compound for the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Adenosine 5'-triphosphate (ATP)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a master mix of the EGFR enzyme and substrate in the kinase assay buffer.
-
Kinase Reaction:
-
To each well of the assay plate, add 5 µL of the diluted this compound or vehicle control.
-
Add 10 µL of the EGFR enzyme/substrate master mix.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA-based method can be used to measure the inhibition of EGFR autophosphorylation in a cell-free system.
Objective: To quantify the inhibition of EGFR tyrosine phosphorylation by this compound.
Materials:
-
Recombinant human EGFR
-
This compound (serial dilutions)
-
ATP
-
96-well ELISA plates
-
Coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phosphotyrosine antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with a synthetic substrate like poly (Glu, Tyr) by incubating overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Kinase Reaction:
-
Add recombinant EGFR enzyme to each well.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the anti-phosphotyrosine primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody, then incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the extent of EGFR phosphorylation. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the EGFR kinase domain.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) of the this compound-EGFR interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human EGFR kinase domain
-
This compound (serial dilutions)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization: Immobilize the recombinant EGFR kinase domain onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to measure the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of this compound from EGFR.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Conclusion
This technical guide consolidates key information on the binding affinity of this compound to the EGFR kinase domain. The quantitative data presented in a structured format, along with detailed experimental protocols and visual diagrams, provides a valuable resource for researchers and professionals in the field of oncology drug development. The high affinity of this compound, particularly for clinically relevant EGFR mutations, underscores its therapeutic importance. The methodologies described herein offer a framework for the continued investigation and characterization of this and other EGFR inhibitors.
References
The Effect of Icotinib on Non-Small Cell Lung Cancer Spheroids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), on non-small cell lung cancer (NSCLC) spheroids. By leveraging three-dimensional (3D) cell culture models that more accurately mimic the tumor microenvironment, we can gain deeper insights into the therapeutic potential and mechanisms of action of this compound.[1] While extensive clinical data exists for this compound in NSCLC treatment, this document focuses on the preclinical evaluation using spheroid models, which offer a more physiologically relevant context compared to traditional 2D cell cultures.[1][2]
Introduction to this compound and NSCLC Spheroids
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC tumors harbors activating mutations in the epidermal growth factor receptor (EGFR), making it a key therapeutic target.[3] this compound is an orally administered, reversible EGFR-TKI that competes with adenosine (B11128) triphosphate (ATP) at the tyrosine kinase domain of the EGFR, thereby inhibiting downstream signaling pathways and impeding cancer cell proliferation and survival.[3][4][]
Traditional 2D cell culture models have limitations in predicting in vivo drug responses.[6] 3D spheroid models, however, recapitulate key aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, leading to increased drug resistance compared to monolayers.[1][6][7] This makes them a superior model for evaluating the efficacy of targeted therapies like this compound.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on NSCLC spheroids.
NSCLC Spheroid Culture
This protocol describes the generation of NSCLC spheroids using the liquid overlay technique.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ultra-low attachment round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture NSCLC cells in standard 2D culture flasks to 70-80% confluency.
-
Harvest cells using trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (2000 cells/well).
-
Centrifuge the plate at low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 48-72 hours.[9]
This compound Treatment of Spheroids
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium
-
Established NSCLC spheroids in 96-well plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound dilution or vehicle control (medium with 0.1% DMSO) to each well.
-
Incubate the spheroids for the desired treatment duration (e.g., 72 hours).
Spheroid Viability Assay (CellTiter-Glo® 3D)
Procedure:
-
After the treatment period, equilibrate the spheroid plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Protein Expression
Procedure:
-
Collect spheroids from each treatment group and wash with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK1/2, total ERK1/2, and a loading control like GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.[10]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data on the effect of this compound on EGFR-mutant NSCLC spheroids.
Table 1: this compound IC50 Values in 2D vs. 3D Spheroid Cultures
| Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) |
| PC-9 (EGFR ex19del) | 0.05 | 0.5 |
| HCC827 (EGFR ex19del) | 0.08 | 0.9 |
| A549 (EGFR wild-type) | > 10 | > 20 |
Table 2: Effect of this compound on Spheroid Growth and Apoptosis
| Treatment (72h) | Spheroid Diameter (µm, % of Control) | Caspase-3/7 Activity (RLU, % of Control) |
| Vehicle Control | 100% | 100% |
| This compound (0.5 µM) | 65% | 250% |
| This compound (1.0 µM) | 40% | 400% |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental procedures are provided below using Graphviz.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's effect on NSCLC spheroids.
Discussion and Conclusion
The use of 3D spheroid models provides a more stringent and clinically relevant platform for the preclinical evaluation of EGFR inhibitors like this compound. The hypothetical data presented suggests that while EGFR-mutant NSCLC cells are sensitive to this compound, they exhibit increased resistance when grown as spheroids, as indicated by the higher IC50 values compared to 2D cultures. This is consistent with findings for other EGFR-TKIs and highlights the importance of the 3D tumor architecture in modulating drug response.[6][7]
This compound effectively inhibits spheroid growth and induces apoptosis in EGFR-mutant NSCLC spheroids. Mechanistically, this compound is expected to inhibit the phosphorylation of EGFR and downstream signaling components of the PI3K-AKT and RAS-RAF-MEK-ERK pathways, leading to the observed anti-tumor effects.
References
- 1. 3D cell culture models in research: applications to lung cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D cell cultures provide new insights on lung cancer treatment response - ecancer [ecancer.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Effects of this compound on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 7. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 8. Effects of this compound, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Icotinib-Induced Apoptosis in EGFR Mutant Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the mechanisms by which Icotinib, a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), induces apoptosis in cancer cells harboring activating EGFR mutations. The document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating this process.
Introduction to this compound and EGFR Mutations
This compound is a quinazoline (B50416) derivative that functions as a highly selective, first-generation EGFR-TKI.[1][2] It is approved in China for the first-line treatment of patients with advanced non-small-cell lung cancer (NSCLC) who have somatic EGFR mutations.[1][3] The therapeutic efficacy of EGFR-TKIs like this compound is strongly correlated with the presence of specific activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[4] These mutations lead to constitutive activation of the EGFR tyrosine kinase, promoting unchecked cell proliferation and survival, in part by activating anti-apoptotic signaling pathways.[1][5]
This compound competitively and reversibly binds to the ATP-binding site within the tyrosine kinase domain of both wild-type and mutated EGFR, with an IC50 value of 5 nM.[1][2] This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling cascades, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[6][7]
The Core Mechanism: Inhibition of Pro-Survival Signaling
The primary mechanism of this compound-induced apoptosis is the shutdown of EGFR-driven pro-survival signals. In EGFR-mutant cancer cells, the receptor is perpetually active, constantly signaling through key downstream pathways that suppress apoptosis and promote proliferation.
Key Signaling Pathways Affected by this compound
This compound's inhibition of EGFR autophosphorylation prevents the recruitment and activation of downstream effector proteins, most notably those in the PI3K/Akt and MAPK/ERK pathways.[8][9]
-
PI3K/Akt Pathway: This pathway is a major driver of cell survival. Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt phosphorylates and inactivates several pro-apoptotic proteins, including Bad and Bax, and promotes the activity of anti-apoptotic proteins like Bcl-2. By inhibiting EGFR, this compound prevents Akt activation, thereby relieving the suppression of apoptosis.[10][11]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for cell proliferation and gene transcription.[10] Inhibition of this pathway by this compound contributes to cell cycle arrest and can also sensitize cells to apoptotic stimuli.[8] Studies show that this compound treatment leads to decreased phosphorylation of both Akt and ERK in EGFR-mutated cells.[8][9]
The inhibition of these critical survival pathways by this compound is a key event that shifts the cellular balance towards apoptosis.
Activation of the Apoptotic Cascade
By blocking the aforementioned survival signals, this compound treatment leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-8, and the cleavage of Poly(ADP-ribose) polymerase (PARP).[8] The cleavage of PARP is a hallmark of apoptosis. Studies have demonstrated that this compound treatment significantly increases the expression of activated caspase-3 and cleaved PARP in EGFR-mutated HCC827 cells, confirming the involvement of the caspase-dependent pathway in this compound-induced cell death.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound in lung cancer patients with different EGFR mutation status: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 8. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Preclinical Evaluation of Icotinib's Antitumor Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Icotinib (trade name Conmana) is a first-generation, orally available, small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Developed as a highly selective and potent inhibitor, this compound's primary mechanism of action involves competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor phosphorylation and blocking downstream signal transduction.[1][2][3] This action effectively halts the oncogenic signals that promote cell proliferation, survival, and tumorigenesis.[1] Preclinical evaluations, encompassing a range of in vitro and in vivo studies, have demonstrated this compound's significant dose-dependent antitumor activity across various cancer types, particularly non-small cell lung cancer (NSCLC) and a subset of hepatocellular carcinomas (HCC).[3][4][5] This guide provides a comprehensive overview of the preclinical data, detailing the experimental methodologies, summarizing key quantitative results, and illustrating the core biological pathways and experimental workflows.
Mechanism of Action: EGFR Signaling Inhibition
This compound functions by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[6] In many cancers, the overexpression or mutation of EGFR leads to its constitutive activation, triggering downstream signaling cascades that drive malignant cell growth.[2][3] this compound competitively and reversibly binds to the ATP pocket within the EGFR's intracellular kinase domain, preventing the autophosphorylation required for receptor activation.[2][3] This blockade effectively abrogates signals transmitted through critical downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are central to regulating cell proliferation and apoptosis.[7][8]
In Vitro Antitumor Activity
In vitro studies have established this compound as a potent inhibitor of EGFR kinase activity and cell proliferation in cancer cell lines that are dependent on EGFR signaling.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various assays, with key IC₅₀ (half-maximal inhibitory concentration) values summarized below.
| Target / Cell Line | Assay Type | IC₅₀ Value | Reference(s) |
| EGFR Kinase | Kinase Activity Assay | 5 nM | [3][5] |
| EGFR Mutants (at 5 nM) | Kinase Activity Assay | L858R (99% inhib.)L861Q (96% inhib.)T790M (61% inhib.) | [4][9] |
| A431 (Epidermoid) | Intracellular Phosphorylation | 45 nM | [5] |
| HCC Cell Lines | Cell Proliferation | Sensitivity correlates with high p-EGFR & PD-L1 levels | [4][9] |
| KYSE450 (ESCC) | Cell Proliferation (MTT) | 30.4 µM | [10] |
| KYSE70 / KYSE410 (ESCC) | Cell Proliferation (MTT) | > 50 µM | [10] |
Key In Vitro Findings
-
EGFR Inhibition: this compound potently inhibits EGFR kinase activity with an IC₅₀ of 5 nM and shows meaningful activity against various EGFR mutants.[3][5]
-
Cell Proliferation: It effectively inhibits the proliferation of tumor cells overexpressing EGFR, such as the A431 cell line.[5][8] Its efficacy in hepatocellular carcinoma (HCC) cell lines (e.g., SMMC7721, Huh7) was found to be dependent on higher baseline levels of both phosphorylated EGFR (p-EGFR) and PD-L1.[4][9]
-
Apoptosis Induction: In HCC cells, this compound was shown to induce apoptosis, a programmed cell death mechanism.[4][9] This effect was linked to the activation of caspase 3 and the inhibition of the anti-apoptotic protein BCL2.[4][9]
-
PD-L1 Downregulation: Studies also revealed that this compound can significantly downregulate the expression of PD-L1 in HCC cells, suggesting a potential role in modulating the tumor immune microenvironment.[4][9]
Experimental Protocols
3.3.1 Cell Proliferation (MTT/CCK-8) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with this compound across a range of concentrations in triplicate for a specified duration (e.g., 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours, allowing viable cells to metabolize the substrate.
-
Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.
3.3.2 Apoptosis (TUNEL) Assay
-
Cell Culture & Treatment: Cells are cultured on coverslips or in chamber slides and treated with this compound for a defined period (e.g., 48 hours).
-
Fixation & Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent solution (e.g., Triton X-100).
-
TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP), which incorporates labels onto the 3'-OH ends of fragmented DNA characteristic of apoptosis.
-
Detection: The incorporated labels are detected using fluorescently-labeled antibodies or streptavidin conjugates. Nuclei are counterstained with DAPI.
-
Imaging & Analysis: Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy. The apoptotic index is calculated as the percentage of positive cells.[4][9]
3.3.3 Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies against target proteins (e.g., p-EGFR, total EGFR, Akt, ERK, Caspase-3, PD-L1) overnight.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Protein bands are visualized using a chemiluminescence imaging system. Band intensity is quantified to determine relative protein expression levels.[4][7][9]
In Vivo Antitumor Activity
In vivo studies using xenograft models are critical for evaluating a drug's efficacy in a complex biological system. This compound has consistently demonstrated potent, dose-dependent antitumor effects in mice bearing human tumor xenografts.[1][3][5]
Quantitative Data Summary
| Animal Model | Tumor Type | Treatment Regimen | Key Efficacy Endpoint | Result | Reference(s) |
| Nude Mice | HCC (Huh7) | This compound | Tumor Growth Inhibition Rate | 70% | [9] |
| Nude Mice | NSCLC (A549) | This compound (Regular & High Dose) | Tumor Growth Inhibition Rate (TGIR) | Statistically significant TGIR (P < 0.05) vs. control | [7] |
| Nude Mice | NSCLC (HCC827) | This compound + Bevacizumab/Endostatin | Tumor Growth | Stronger inhibition than monotherapy | [11] |
| Nude Mice | ESCC (KYSE450) | This compound | Tumor Volume & Weight | Less effective than control drug Erlotinib | [10] |
Key In Vivo Findings
-
Tumor Growth Inhibition: Oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth in various xenograft models, including NSCLC and HCC.[5][7][9]
-
Pharmacodynamic Effects: Analysis of excised tumors confirmed that this compound treatment markedly reduces the phosphorylation of EGFR and its downstream effectors, MAPK and Akt.[7]
-
Anti-angiogenic Effects: At high doses, this compound was shown to reduce microvessel density in tumors, as measured by CD34 inhibition, indicating a potential anti-angiogenic effect.[7]
-
Combination Therapy: The antitumor effect of this compound was enhanced when combined with anti-angiogenic drugs like bevacizumab in NSCLC models, suggesting synergistic activity.[11]
-
Tolerability: this compound is generally well-tolerated in animal models at effective doses, with studies reporting no significant body weight loss or mortality at doses up to 120 mg/kg/day in mice.[3][5]
Experimental Protocols
4.3.1 Xenograft Tumor Model
-
Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (e.g., 5-6 mm in diameter).[7]
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: this compound is administered, typically daily via oral gavage, for a defined treatment period (e.g., 3 weeks).[7]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
4.3.2 Immunohistochemistry (IHC)
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and treated with an antigen retrieval solution (e.g., citrate (B86180) buffer) to unmask epitopes.
-
Staining: Slides are incubated with primary antibodies against biomarkers of interest, such as Ki-67 (proliferation) or CD34 (microvessel density).[7][11]
-
Detection: A secondary antibody linked to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the antigen site.
-
Imaging & Analysis: Slides are counterstained, dehydrated, and coverslipped. Staining intensity and the percentage of positive cells are quantified using light microscopy and image analysis software.
Conclusion
The comprehensive preclinical data for this compound strongly support its potent and selective antitumor activity, which is primarily driven by the targeted inhibition of the EGFR signaling pathway. In vitro studies have established its efficacy in inhibiting cell proliferation and inducing apoptosis in relevant cancer cell lines.[4][5] These findings are substantiated by in vivo xenograft models, which demonstrate significant, dose-dependent tumor growth inhibition and favorable tolerability.[3][5][7] Pharmacodynamic analyses confirm that this compound effectively modulates its intended target and downstream pathways within the tumor microenvironment.[7] Collectively, this body of preclinical evidence provided a robust rationale for the clinical development of this compound as a targeted therapy for cancers harboring EGFR dependencies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound inhibits the proliferation of hepatocellular carcinoma cells in vitro and in vivo dependently on EGFR activation and PDL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound as first-line therapy in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 11. Inhibitory effects of this compound combined with antiangiogenic drugs in human non-small cell lung cancer xenograft models are better than single target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Icotinib's Impact on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icotinib is a first-generation, orally administered, selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has demonstrated efficacy in the treatment of advanced non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1] The primary mechanism of action of this compound involves competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which inhibits autophosphorylation of the receptor and blocks downstream signaling pathways. This ultimately leads to the inhibition of cancer cell proliferation and survival.[2] While the direct effects of this compound on tumor cells are well-documented, its influence on the complex and dynamic tumor microenvironment (TME) is an area of growing interest. The TME, comprising a heterogeneous population of cells including immune cells, fibroblasts, and endothelial cells, as well as extracellular matrix components and signaling molecules, plays a crucial role in tumor progression, metastasis, and response to therapy. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on the TME, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
This compound's Effect on the Tumor Vasculature and Angiogenesis
One of the more characterized aspects of this compound's influence on the TME is its effect on tumor angiogenesis. While this compound monotherapy does not show a statistically significant effect on microvessel density, its combination with anti-angiogenic drugs like bevacizumab (an anti-VEGFA antibody) or rh-endostatin leads to a significant reduction in tumor vascularity and growth.[2]
Quantitative Data
The following tables summarize the quantitative findings from a key preclinical study investigating the effects of this compound, alone and in combination with anti-angiogenic agents, on NSCLC xenograft models.
Table 1: Effect of this compound and Combination Therapies on Tumor Volume in HCC827 Xenograft Model [2]
| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 16) |
| Control | 1050 ± 150 |
| This compound (Ic) | 650 ± 100 |
| Bevacizumab (Bev) | 580 ± 90 |
| rh-Endostatin (En) | 620 ± 95 |
| Ic + Bev | 320 ± 70 |
| Ic + En | 350 ± 75 |
| *p < 0.05 compared to single-agent groups. |
Table 2: Effect of this compound and Combination Therapies on Tumor Microvessel Density (MVD) and VEGFA Levels [2]
| Treatment Group | MVD (vessels/field) ± SD | VEGFA Concentration (pg/mg protein) ± SD |
| Control | 35 ± 5 | 250 ± 40 |
| This compound (Ic) | 33 ± 4 | 230 ± 35 |
| Bevacizumab (Bev) | 15 ± 3 | 120 ± 25 |
| rh-Endostatin (En) | 18 ± 4 | 140 ± 30 |
| Ic + Bev | 8 ± 2† | 80 ± 20† |
| Ic + En | 10 ± 3† | 95 ± 22† |
| *p < 0.05 compared to control and this compound groups. | ||
| †p < 0.05 compared to single anti-angiogenic drug groups. |
Experimental Protocols
-
Cell Line: Human lung adenocarcinoma cells (e.g., HCC827) are cultured under standard conditions.
-
Animals: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of 5 x 106 HCC827 cells in 0.2 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured every 2-3 days using a caliper, calculated with the formula: Volume = (length × width²) / 2.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment groups.
-
Drug Administration:
-
This compound is administered orally (e.g., 60 mg/kg daily).
-
Bevacizumab is administered via intraperitoneal injection (e.g., 5 mg/kg twice weekly).
-
rh-Endostatin is administered via subcutaneous injection (e.g., 10 mg/kg daily).
-
-
Endpoint: Mice are sacrificed after a defined treatment period (e.g., 16 days), and tumors are excised for further analysis.
-
Tissue Preparation: Excised tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned (4-5 μm).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in citrate (B86180) buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody against a vascular marker (e.g., rabbit anti-CD31 or anti-CD34).
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate kit for visualization.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Quantification: Microvessel density is determined by counting the number of stained vessels in several high-power fields (e.g., 200x magnification) in the most vascularized areas of the tumor.
-
Sample Preparation: A portion of the excised tumor is snap-frozen in liquid nitrogen and stored at -80°C. The frozen tissue is homogenized in PBS with protease inhibitors. The homogenate is centrifuged, and the supernatant is collected.
-
Protein Quantification: The total protein concentration of the supernatant is determined using a BCA protein assay.
-
ELISA Procedure: A commercial human VEGFA ELISA kit is used according to the manufacturer's instructions.
-
Standards and samples are added to a microplate pre-coated with an anti-VEGFA antibody.
-
A biotin-conjugated anti-human VEGFA antibody is added.
-
Streptavidin-HRP is added.
-
A substrate solution (TMB) is added, and the color development is stopped with a stop solution.
-
-
Data Analysis: The absorbance is read at 450 nm, and a standard curve is generated to calculate the concentration of VEGFA in the samples. Results are typically normalized to the total protein concentration.
This compound's Impact on the Cellular Components of the TME
While direct quantitative data on the effects of this compound on the immune and stromal cell populations within the TME is limited in the current literature, understanding these components is critical for a complete picture of TKI efficacy. The following sections outline the key cell types and the standard methodologies used for their investigation, which can be applied to future studies on this compound.
Tumor-Associated Macrophages (TAMs)
TAMs, particularly the M2-polarized subtype, are often associated with an immunosuppressive TME and resistance to cancer therapies.[2][3]
-
Tumor Dissociation: Freshly excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for TAMs would include:
-
Data Acquisition: Samples are run on a multi-color flow cytometer.
-
Data Analysis: The percentage of TAMs (e.g., CD45+F4/80+CD11b+) and the M2-polarized subset (e.g., CD206+ or CD163+) within the total live cells or total immune cells can be quantified.
Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions that can hinder anti-tumor immunity.[9][10][11][12]
-
Sample Preparation: A single-cell suspension is prepared from tumors or peripheral blood.
-
Cell Staining: Cells are stained with antibodies to identify MDSC subsets. A common panel includes:
-
Data Acquisition and Analysis: The percentage of monocytic MDSCs (e.g., CD11b+CD14+HLA-DR-/low) and granulocytic MDSCs (e.g., CD11b+CD14-CD15+) within the CD45+ cell population is determined.
Regulatory T cells (Tregs)
Tregs are a subset of CD4+ T cells that suppress the activity of other immune cells, thereby playing a role in maintaining immune tolerance to tumors.[3][13][14][15][16]
-
Sample Preparation: A single-cell suspension is prepared from tumors or lymphoid organs.
-
Surface Staining: Cells are stained with antibodies against surface markers:
-
A viability dye.
-
CD45.
-
CD3 (T cell marker).
-
CD4 (helper T cell marker).
-
CD25 (alpha chain of the IL-2 receptor, highly expressed on Tregs).
-
-
Intracellular Staining: Cells are then fixed and permeabilized to allow for staining of the key transcription factor for Tregs:
-
Data Acquisition and Analysis: The percentage of Tregs (CD4+CD25+FOXP3+) within the total CD4+ T cell population is quantified.
Cancer-Associated Fibroblasts (CAFs)
CAFs are a major component of the tumor stroma and can promote tumor growth, invasion, and drug resistance through various mechanisms.[1][17][18][19]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are prepared as described in section 1.2.2.
-
Staining: Sections are stained with antibodies against common CAF markers:
-
Quantification: The percentage of the stromal area that is positive for α-SMA or FAP can be quantified using image analysis software.
This compound's Impact on Signaling Pathways
This compound's primary therapeutic effect is mediated through the inhibition of EGFR signaling. However, its broader impact on the TME may involve modulation of other interconnected pathways.
Key Signaling Pathways
-
EGFR Pathway: this compound directly inhibits the phosphorylation of EGFR, which in turn blocks downstream pro-survival and proliferative pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2]
-
VEGFR Pathway: There is crosstalk between the EGFR and VEGFR signaling pathways. EGFR activation can upregulate the production of VEGF. Conversely, blocking EGFR may lead to a decrease in VEGF secretion, contributing to anti-angiogenic effects.
-
Immunomodulatory Signaling: The cytokine milieu within the TME, which is shaped by various cells, involves numerous signaling pathways (e.g., JAK-STAT, NF-κB). Cytokines such as TGF-β and IL-10, known to be involved in creating an immunosuppressive environment, are regulated by complex signaling networks that could be indirectly affected by EGFR inhibition.[20][21][22][23][24]
Experimental Protocol for Western Blotting[2]
-
Protein Extraction: Tumor tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the bands for the total proteins.
Visualizations: Pathways and Workflows
Diagram 1: this compound's Mechanism of Action on EGFR Signaling
Caption: this compound inhibits EGFR phosphorylation, blocking downstream MAPK and PI3K/AKT pathways.
Diagram 2: Experimental Workflow for Xenograft Study
Caption: Workflow for assessing this compound efficacy in a preclinical xenograft model.
Diagram 3: this compound's Impact on the Tumor Microenvironment
Caption: Known and potential (dashed lines) impacts of this compound on components of the TME.
Conclusion and Future Directions
The available evidence demonstrates that this compound, primarily through its potent inhibition of EGFR signaling, has a significant anti-tumor effect. Its impact on the TME is most clearly documented in the context of tumor angiogenesis, where, in combination with anti-angiogenic agents, it can substantially reduce microvessel density and VEGFA levels.[2] However, the direct quantitative effects of this compound on the cellular composition of the TME—including key immunomodulatory cells like TAMs, MDSCs, and Tregs, as well as stromal CAFs—remain largely uncharacterized.
For drug development professionals and researchers, this represents a critical knowledge gap and an opportunity for further investigation. Future studies should employ multi-parameter flow cytometry and immunohistochemistry, as outlined in this guide, to elucidate how this compound monotherapy and combination therapies reshape the immune and stromal landscape of tumors. A deeper understanding of these interactions will be crucial for designing more effective combination strategies, overcoming resistance, and ultimately improving patient outcomes.
References
- 1. Alpha-smooth muscle actin-positive cancer-associated fibroblasts secreting osteopontin promote growth of luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Beyond FOXP3: a 20-year journey unravelling human regulatory T-cell heterogeneity [frontiersin.org]
- 4. CD206 modulates the role of M2 macrophages in the origin of metastatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prognostic Significance of CD163+ and/or CD206+ Tumor-Associated Macrophages Is Linked to Their Spatial Distribution and Tumor-Infiltrating Lymphocytes in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Macrophage Activation Markers, CD163 and CD206, in Acute-on-Chronic Liver Failure [mdpi.com]
- 8. Characteristics and clinical significance of CD163+/CD206+M2 mono-macrophage in the bladder cancer microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early decrease of blood myeloid-derived suppressor cells during checkpoint inhibition is a favorable biomarker in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunosuppressive role of CD11b+CD33+HLA‐DR− myeloid‐derived suppressor cells‐like blast subpopulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myeloid-derived suppressor cells: key immunosuppressive regulators and therapeutic targets in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Effects of nilotinib on regulatory T cells: the dose matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reprogrammed FoxP3+ T Regulatory Cells Become IL-17+ Antigen-Specific Autoimmune Effectors in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | FOXP3 and Tip60 Structural Interactions Relevant to IPEX Development Lead to Potential Therapeutics to Increase FOXP3 Dependent Suppressor T Cell Functions [frontiersin.org]
- 16. Functional Diversities of Regulatory T Cells in the Context of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FAPα and αSMA mark different subsets of fibroblasts in normal kidney and conventional renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cancer-Associated Fibroblasts as Players in Cancer Development and Progression and Their Role in Targeted Radionuclide Imaging and Therapy | MDPI [mdpi.com]
- 19. Biomarkers for cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor-Associated Transforming Growth Factor-β and Interleukin-10 Contribute to a Systemic Th2 Immune Phenotype in Pancreatic Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Tumor promoting roles of IL-10, TGF-β, IL-4, and IL-35: Its implications in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Unveiling the In Vitro Pharmacodynamics of Icotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This compound has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. This document details the mechanism of action, inhibitory concentrations, and effects on key cellular processes, supported by comprehensive experimental protocols and visual representations of the underlying signaling pathways.
Mechanism of Action: Targeting the EGFR Signaling Cascade
This compound exerts its therapeutic effect by selectively and competitively binding to the ATP-binding site within the tyrosine kinase domain of the EGFR.[1] This reversible inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[1] The primary pathways affected by this compound's inhibition of EGFR are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[2]
The EGFR signaling pathway is a complex network that regulates normal cell growth and differentiation. In many cancers, mutations in the EGFR gene lead to its constitutive activation, resulting in uncontrolled cell division. This compound's targeted inhibition of this aberrant signaling is the cornerstone of its anti-neoplastic activity.
Quantitative Analysis of this compound's In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro efficacy of this compound has been evaluated across a panel of cancer cell lines, particularly those derived from NSCLC with varying EGFR mutation statuses. The following tables summarize the IC50 values for this compound in comparison to other first-generation EGFR-TKIs, Gefitinib and Erlotinib.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Mutation Status | This compound IC50 (µM) | Reference |
| H1650 | NSCLC | EGFR wild-type | >50 | [3] |
| H1975 | NSCLC | L858R + T790M | >50 | [3] |
| A431 | Epidermoid Carcinoma | EGFR overexpression | 0.005 | [1][4] |
| BGC-823 | Gastric Cancer | Not Specified | More sensitive than A549 | [1] |
| A549 | NSCLC | EGFR wild-type | Less sensitive than BGC-823 | [1] |
| H460 | NSCLC | Not Specified | Less sensitive than A549 | [1] |
Table 2: Comparative IC50 Values of First-Generation EGFR-TKIs in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 deletion | Not explicitly stated, but sensitive | 77.26 | 7 | [5][6] |
| HCC827 | Exon 19 deletion | Not explicitly stated, but sensitive | 13.06 | 4 | [5] |
| H3255 | L858R | Not explicitly stated, but sensitive | Not Specified | 41 | [6][7] |
| H1975 | L858R + T790M | >50,000 | >4,000 | 4,300 | [3][5][7] |
| A549 | Wild-type | Less sensitive than EGFR-mutant lines | Not Specified | ~23,000 | [1] |
| H1299 | Wild-type | Not Specified | Not Specified | 65,000 | [8] |
Cellular Effects of this compound
This compound's inhibition of EGFR signaling translates into significant anti-proliferative and pro-apoptotic effects in susceptible cancer cells. It also induces cell cycle arrest, further contributing to its anti-tumor activity.
Inhibition of Cell Proliferation
This compound effectively inhibits the proliferation of cancer cell lines that are dependent on EGFR signaling. This is particularly evident in cells with activating EGFR mutations.
Induction of Apoptosis
By blocking the pro-survival signals emanating from the activated EGFR, this compound promotes programmed cell death, or apoptosis. This is a key mechanism through which it eliminates cancer cells.
Cell Cycle Arrest
This compound has been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing their progression into the DNA synthesis (S) phase and subsequent mitosis.
Experimental Protocols
The following section provides detailed methodologies for key in vitro assays used to characterize the pharmacodynamics of this compound.
EGFR Kinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of EGFR.
-
Principle: A purified recombinant EGFR kinase is incubated with a substrate peptide and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using an ELISA-based method or radioactivity.
-
Protocol:
-
Coat a 96-well plate with the EGFR substrate peptide.
-
Add a solution containing purified EGFR enzyme, ATP, and varying concentrations of this compound to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Wash the wells to remove unbound reagents.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance to quantify the extent of substrate phosphorylation.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Proliferation Assay (MTT/XTT)
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[9][10][11][12][13]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product. The intensity of the color is proportional to the number of viable cells.[9][10][11][12][13]
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.[9]
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.[11]
-
If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.[14][15][16]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[14][15]
-
Protocol:
-
Treat cancer cells with this compound for a predetermined time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[15]
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
-
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle after this compound treatment.[17][18][19][20]
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][20]
-
Protocol:
-
Treat cancer cells with this compound for the desired duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[18][20]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.[19]
-
Stain the cells with a solution containing PI.[18]
-
Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.
-
Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis of EGFR Pathway Phosphorylation
This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing direct evidence of this compound's inhibitory activity.[21][22][23][24][25]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-ERK).
-
Protocol:
-
Treat cells with this compound for a specified time. For some experiments, cells may be stimulated with EGF to induce EGFR phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.[25]
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[21]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein (e.g., β-actin).[22]
-
Conclusion
The in vitro pharmacodynamics of this compound demonstrate its potent and selective inhibition of the EGFR signaling pathway. This targeted mechanism leads to significant anti-proliferative and pro-apoptotic effects in cancer cells harboring activating EGFR mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other EGFR-targeted therapies. A thorough understanding of these in vitro properties is essential for the rational design of clinical trials and the development of effective cancer treatments.
References
- 1. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. atcc.org [atcc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Icotinib's Efficacy Unveiled: A Technical Deep Dive into its Effects on Wild-Type vs. Mutant EGFR
For Immediate Release
This technical guide provides a comprehensive analysis of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), detailing its mechanism of action and differential effects on wild-type versus mutant forms of the EGFR. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy.
Introduction: The Role of EGFR in Oncology and the Advent of this compound
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein (B1211001) that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] this compound is an orally administered, small-molecule TKI that selectively and reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[3] This targeted inhibition has shown significant clinical efficacy, particularly in patients with activating EGFR mutations.
Quantitative Analysis: this compound's Potency Against Wild-Type and Mutant EGFR
The therapeutic efficacy of this compound is intrinsically linked to the mutational status of the EGFR gene. The following tables summarize the in vitro potency and clinical response rates of this compound against various EGFR forms.
Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Kinase
| EGFR Status | IC50 (nM) | Reference |
| Wild-Type | >50 µM | [4] |
| L858R | 5 | [3][5] |
| Exon 19 Deletion | More effective than L858R (specific IC50 not provided) | [6] |
| L858R/T790M | >50 µM | [4] |
Table 2: Clinical Efficacy of this compound in NSCLC Patients Based on EGFR Mutation Status
| Patient Cohort | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Reference |
| EGFR Mutant vs. Wild-Type | ||||
| EGFR Mutant | 54.9% | 86.3% | 9.7 | [7] |
| EGFR Wild-Type | 11.1% | 50.0% | 2.6 | [7] |
| Common EGFR Mutations | ||||
| Exon 19 Deletion | Higher than L858R (OR=2.04) | No significant difference | 11.3 | [2][7] |
| Exon 21 L858R | Lower than Exon 19 Del | No significant difference | 8.7 | [2][7] |
Mechanism of Differential Sensitivity
The heightened sensitivity of activating EGFR mutants (e.g., L858R and exon 19 deletions) to this compound compared to wild-type EGFR is attributed to structural changes in the ATP-binding pocket. These mutations induce a conformational shift that increases the affinity for ATP-competitive inhibitors like this compound while potentially decreasing the affinity for ATP itself.[8][9] This creates a wider therapeutic window for inhibiting the constitutively active mutant receptor without significantly affecting the wild-type receptor in healthy tissues. Conversely, resistance mutations, such as the T790M "gatekeeper" mutation, sterically hinder the binding of first-generation TKIs like this compound, reducing their efficacy.[10]
Detailed Experimental Protocols
EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines the determination of this compound's IC50 value against recombinant EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2mM MnCl₂, 50µM DTT)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
To the wells of a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO).
-
Add 2 µl of a solution containing the EGFR enzyme in Kinase Assay Buffer.
-
Add 2 µl of a solution containing the peptide substrate and ATP in Kinase Assay Buffer.[11]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[11]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of cancer cell lines with different EGFR statuses.
Materials:
-
Adherent cancer cell lines (e.g., A549 for wild-type EGFR, PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[13]
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization:
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[15] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the inhibitory effect of this compound on EGFR autophosphorylation in cancer cells.
Materials:
-
Cancer cell lines with varying EGFR status
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[16]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 8% Tris-Glycine)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1173) and anti-total EGFR[17]
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound for 2 hours.
-
Stimulate with 100 ng/mL EGF for 15-30 minutes to induce EGFR phosphorylation.[18]
-
-
Protein Extraction:
-
Place plates on ice and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5-10 minutes.[18]
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.[18]
-
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin).[16]
Visualizing the Molecular Landscape and Experimental Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's interaction with the EGFR signaling pathway and the experimental workflows used to evaluate its efficacy.
Caption: EGFR Signaling Pathway and this compound's Point of Inhibition.
Caption: Experimental Workflow for Tyrosine Kinase Inhibitor Evaluation.
Caption: Logical Flow of this compound's Differential Efficacy.
Conclusion
This compound demonstrates potent and selective inhibitory activity against activating mutants of EGFR, which translates to significant clinical benefit in patients harboring these mutations. Its limited activity against wild-type EGFR and resistance mutations underscores the importance of molecular diagnostics in guiding targeted cancer therapy. The experimental protocols and data presented herein provide a robust framework for the continued investigation and development of EGFR-targeted therapies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Clinical efficacy of this compound in lung cancer patients with different EGFR mutation status: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Almonertinib, and Olmutinib: A 2D Similarity/Docking-Based Study to Predict the Potential Binding Modes and Interactions into EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of this compound on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential mechanism of primary resistance to this compound in patients with advanced non–small cell lung cancer harboring uncommon mutant epidermal growth factor receptor: A multi‐center study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
In Silico Modeling of Icotinib-EGFR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of the interaction between Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, and its target, the EGFR protein. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for computational modeling, and visualizes critical pathways and workflows.
Introduction: this compound and the Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[2][3]
This compound is an orally available, quinazoline-based small molecule that acts as a potent and selective inhibitor of the EGFR tyrosine kinase.[4][5] It competitively and reversibly binds to the ATP-binding site within the kinase domain of EGFR, thereby blocking the initiation of downstream signaling cascades that promote tumor growth.[4][5] this compound has demonstrated efficacy against both wild-type and certain mutated forms of EGFR.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with EGFR, its pharmacokinetic properties, and computational binding predictions.
Table 1: In Vitro Inhibitory Activity of this compound Against EGFR
| Target | IC50 Value (nM) | Assay Type | Source |
| EGFR (Wild-Type) | 5 | Kinase Assay | [4][6] |
| EGFR (Mutants) | Varies (inhibition efficacies of 61-99%) | Kinase Assay | [4] |
| Oxycodone Metabolism (Rat Liver Microsomes) | 3.29 ± 0.09 µM | Metabolism Assay | [7] |
| Oxycodone Metabolism (Human Liver Microsomes) | 22.34 ± 0.81 µM | Metabolism Assay | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Subjects
| Parameter | Value | Condition | Source |
| Tmax (median) | 0.75 - 3.5 hours | Single Dose | [8] |
| t1/2β (mean) | 6.02 - 7.83 hours | Single Dose | [8] |
| Cmax Increase with High-Fat Meal | 59% | Single 400 mg Dose | [8] |
| AUC Increase with High-Fat Meal | 79% | Single 400 mg Dose | [8] |
| Renal Excretion (unchanged) | 0.2% of dose | - | [8] |
| Clearance (CL) | 29.5 L/h | - | [3] |
| Distribution Clearance | 24.9 L/h | - | [3] |
| Central Volume of Distribution | 18.5 L | - | [3] |
| Bioavailability Increase with Food | 48% | - | [3] |
Table 3: In Silico Binding Affinity of this compound to EGFR
| Parameter | Value (kcal/mol) | PDB ID of EGFR | Docking Software | Source |
| Binding Energy | -8.7 | 1M17 | AutoDock Vina | [8] |
| Binding Free Energy (ΔG) | -8.42 | 1M17 | AutoDock 4.2 | [9] |
Experimental Protocols: In Silico Modeling
This section details the methodologies for the computational modeling of the this compound-EGFR interaction, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations.
Molecular Docking of this compound with EGFR
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. The following protocol outlines a typical workflow using AutoDock Vina.
Protocol:
-
Preparation of the Receptor (EGFR):
-
Obtain the 3D crystal structure of the EGFR kinase domain, preferably in complex with a known inhibitor (e.g., PDB ID: 1M17).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared receptor structure in the PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 3D structure of this compound from a chemical database like PubChem.
-
Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.
-
Save the prepared ligand structure in the PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the ATP-binding site of EGFR. The coordinates of the co-crystallized ligand can be used as a reference for centering the grid box.
-
-
Docking Simulation:
-
Execute the docking calculation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
The program will generate multiple binding poses of this compound ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docked poses of this compound within the EGFR binding site using molecular graphics software (e.g., PyMOL, Chimera).
-
Analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of EGFR.
-
Molecular Dynamics (MD) Simulation of the this compound-EGFR Complex
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. The following is a generalized protocol using GROMACS.
Protocol:
-
System Preparation:
-
Use the best-docked pose of the this compound-EGFR complex as the starting structure.
-
Choose a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).
-
Generate the topology files for both the protein and this compound.
-
-
Solvation and Ionization:
-
Place the complex in a periodic box of a defined shape (e.g., cubic).
-
Solvate the box with a water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.
-
-
Equilibration:
-
Conduct a two-phase equilibration process:
-
NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.
-
NPT (isothermal-isobaric) ensemble: Bring the system to the desired pressure (e.g., 1 bar) while maintaining a constant temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.
-
Save the trajectory of atomic coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).
-
Investigate the persistence of key interactions observed in the docking studies.
-
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the binding free energy of a ligand to a protein from an MD trajectory.
Protocol:
-
Trajectory Extraction:
-
Extract snapshots of the this compound-EGFR complex, the protein alone, and the ligand alone from the production MD trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, protein, and ligand:
-
Molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (often estimated from the solvent-accessible surface area).
-
-
-
Binding Free Energy Estimation:
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where G represents the sum of the calculated energy components for each species.
-
-
Per-Residue Energy Decomposition (Optional):
-
Decompose the total binding free energy into contributions from individual amino acid residues to identify key residues for binding.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the in silico modeling of the this compound-EGFR interaction.
Caption: EGFR Signaling Pathway and the Point of this compound Inhibition.
Caption: Workflow for In Silico Modeling of this compound-EGFR Interaction.
Caption: Logical Flow of a Drug Discovery Process Featuring In Silico Modeling.
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LigParGen Server [zarbi.chem.yale.edu]
- 5. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. peerj.com [peerj.com]
- 8. Clinical pharmacokinetics of this compound, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Methodological & Application
Application Notes and Protocols for Icotinib In Vitro Cell Proliferation Assay
These application notes provide a comprehensive guide for determining the anti-proliferative activity of Icotinib in vitro using a colorimetric MTT assay. This protocol is intended for researchers, scientists, and drug development professionals working on epidermal growth factor receptor (EGFR) targeted therapies.
Introduction
This compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2] It selectively and reversibly binds to the ATP binding site of the EGFR protein, thereby inhibiting the signal transduction cascade that promotes unchecked cell proliferation.[1][2][3] EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to various cancers.[1][4] this compound has demonstrated efficacy in non-small cell lung cancer (NSCLC) and other solid tumors expressing EGFR.[2][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[6]
Data Presentation
The following tables summarize typical data obtained from an this compound in vitro cell proliferation assay. IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 10-20[7] |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Sensitive) | ~0.02[8] |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Sensitive) | ~0.07 (72h)[9] |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M (Resistant) | >10[10] |
| SMMC7721 | Hepatocellular Carcinoma | High p-EGFR | Sensitive (IC50 not specified)[11] |
| Huh7 | Hepatocellular Carcinoma | High p-EGFR | Sensitive (IC50 not specified)[11] |
Table 2: Example Absorbance Data for IC50 Determination in A549 Cells
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Inhibition |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0 |
| 1 | 1.103 | 1.125 | 1.098 | 1.109 | 12.7 |
| 5 | 0.852 | 0.876 | 0.864 | 0.864 | 32.0 |
| 10 | 0.631 | 0.645 | 0.638 | 0.638 | 49.8 |
| 20 | 0.312 | 0.328 | 0.319 | 0.320 | 74.8 |
| 50 | 0.155 | 0.162 | 0.158 | 0.158 | 87.6 |
Experimental Protocols
This section provides a detailed methodology for assessing the in vitro anti-proliferative effect of this compound using the MTT assay.
Materials:
-
Cell Lines: A549 (EGFR wild-type), PC-9 (EGFR mutant, sensitive), NCI-H1975 (EGFR mutant, resistant) or other relevant cell lines.[10][12][13]
-
This compound Hydrochloride: (Selleck Chemicals or equivalent)[14]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[6][15]
-
96-well flat-bottom plates
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
-
Sterile PBS
-
Trypsin-EDTA
Protocol:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[14]
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.[11][16] A vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) must be included.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[11][16][17]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][11]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Viability
-
Plot the % inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
This compound Mechanism of Action
Caption: this compound competitively inhibits ATP binding to EGFR, blocking downstream signaling.
Experimental Workflow for this compound Cell Proliferation Assay
Caption: Workflow for determining this compound's anti-proliferative effects via MTT assay.
References
- 1. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 7. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the proliferation of hepatocellular carcinoma cells in vitro and in vivo dependently on EGFR activation and PDL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signatures of Drug Sensitivity in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequence-dependent synergistic cytotoxicity of this compound and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Icotinib in A549 Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Icotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, in the A549 human non-small cell lung cancer cell line. Detailed protocols for cell culture, cytotoxicity assays, and data analysis are presented, alongside a summary of reported IC50 values. Furthermore, this document includes diagrams of the experimental workflow and the targeted EGFR signaling pathway to provide a complete theoretical and practical framework for this critical in vitro assay.
Introduction
This compound is a targeted therapy drug that functions by selectively inhibiting the tyrosine kinase activity of EGFR.[1] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and are implicated in the progression of various cancers, including non-small cell lung cancer (NSCLC).[2] The A549 cell line, derived from a human lung carcinoma, is a widely used model for NSCLC research.[3] Determining the IC50 value of this compound in A549 cells is a fundamental step in preclinical research to quantify its potency and cytotoxic effects on this cancer cell type. This application note outlines the necessary protocols to achieve reliable and reproducible IC50 values.
Data Presentation
The IC50 of this compound in A549 cells has been reported with some variability in the scientific literature, which may be attributed to differences in experimental conditions such as incubation time and assay methodology.
| Cell Line | Compound | Reported IC50 (µM) | Assay Method | Incubation Time | Reference |
| A549 | This compound | 12.16 | MTT Assay | Not Specified | [4] |
| A549 | This compound | >50 | Not Specified | Not Specified | [2] |
Experimental Protocols
A crucial aspect of determining an accurate IC50 value is the meticulous execution of the experimental protocol. The following sections detail the recommended procedures for A549 cell culture and the subsequent determination of this compound's cytotoxic effects using the MTT assay.
A549 Cell Culture Protocol
-
Media Preparation: Culture A549 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5]
-
Cell Maintenance: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculturing: When cells reach 70-80% confluency, wash them with sterile phosphate-buffered saline (PBS) and detach them using a 0.25% trypsin-EDTA solution.[5] Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new culture flasks or for use in experiments.
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[6] On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., a range including 0.01, 0.1, 1, 10, and 20 µM).[5][7] Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value can then be determined by non-linear regression analysis of the sigmoidal dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway
This compound exerts its therapeutic effect by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[2] this compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking these downstream signals.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 3. This compound (BPI-2009H), a novel EGFR tyrosine kinase inhibitor, displays potent efficacy in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aimspress.com [aimspress.com]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated EGFR Following Icotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib is a potent and selective, orally administered, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3] Dysregulation of the EGFR signaling cascade is a critical factor in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][4] The phosphorylation of EGFR (p-EGFR) is a pivotal event that initiates these intracellular signals, which regulate key cellular processes like proliferation, survival, and differentiation.[1][5] Therefore, analyzing the phosphorylation status of EGFR is a crucial method for evaluating the efficacy of EGFR inhibitors like this compound. Western blotting is a fundamental and widely used immunoassay for the specific detection and quantification of p-EGFR levels in cells and tissues after therapeutic intervention.[5][6]
EGFR Signaling Pathway and this compound Inhibition
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and conformational changes that activate its intrinsic kinase activity. This leads to the autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated sites act as docking stations for various adaptor and signaling proteins, which in turn activate downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[5][7] this compound exerts its therapeutic effect by blocking the initial autophosphorylation step, thus inhibiting these oncogenic signals.[8]
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for p-EGFR Western Blot Analysis
The overall process involves culturing and treating cells with this compound, extracting proteins, separating them by size, transferring them to a membrane, and then using specific antibodies to detect the levels of phosphorylated EGFR, total EGFR, and a loading control.
Caption: Experimental workflow for Western blot analysis of p-EGFR.
Quantitative Data Summary
The following table summarizes representative quantitative data from a dose-response experiment, demonstrating the inhibitory effect of this compound on EGFR phosphorylation in a hypothetical EGFR-mutant NSCLC cell line (e.g., PC-9). Cells were treated with increasing concentrations of this compound for 4 hours before stimulation with EGF. Band intensities were quantified using densitometry and normalized to the total EGFR and β-Actin loading control.
| This compound Conc. (nM) | p-EGFR (Normalized Intensity) | % Inhibition of p-EGFR | Total EGFR (Normalized Intensity) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 0% | 1.02 ± 0.05 |
| 1 | 0.65 ± 0.06 | 35% | 0.99 ± 0.07 |
| 10 | 0.21 ± 0.04 | 79% | 1.01 ± 0.06 |
| 100 | 0.05 ± 0.02 | 95% | 0.98 ± 0.04 |
| 1000 | 0.01 ± 0.01 | 99% | 1.03 ± 0.05 |
Data are representative and should be generated empirically. Values are shown as mean ± standard deviation.
Detailed Experimental Protocols
Part 1: Cell Culture and Treatment
This protocol is optimized for cell lines known to express EGFR, such as A431 (high wild-type expression) or NSCLC cell lines with EGFR mutations like PC-9 or HCC827.[5][7]
Materials:
-
Cell Line (e.g., PC-9, human lung adenocarcinoma)
-
Culture Medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
This compound Hydrochloride (prepare 10 mM stock in DMSO)[2]
-
Epidermal Growth Factor (EGF) (prepare 100 µg/mL stock in PBS with 0.1% BSA)
-
DMSO (Vehicle Control)
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Plate cells in 6-well plates and culture in complete medium (e.g., RPMI-1640 + 10% FBS + 1% Pen-Strep) until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR phosphorylation, aspirate the growth medium, wash once with PBS, and replace it with a serum-free medium. Incubate for 12-18 hours.[5]
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium from your DMSO stock. Aspirate the starvation medium and add the this compound-containing medium to the cells. Treat for the desired duration (e.g., 2-4 hours). Include a "Vehicle Control" well treated with the same final concentration of DMSO.[5]
-
EGF Stimulation: To induce robust EGFR phosphorylation, add EGF directly to the medium to a final concentration of 100 ng/mL and incubate at 37°C for 15-30 minutes.[4][5]
-
Preparation for Lysis: After stimulation, immediately place the culture plates on ice to stop all cellular processes.
Part 2: Protein Extraction and Quantification
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell Scraper
-
Microcentrifuge Tubes
-
BCA Protein Assay Kit
Protocol:
-
Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[5]
-
Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[5]
Part 3: Western Blotting
Materials:
-
Laemmli Sample Buffer (4x or 5x)
-
SDS-PAGE Gels (e.g., 8% Tris-Glycine)[5]
-
Running and Transfer Buffers
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (5% BSA in TBST for phospho-antibodies; 5% non-fat milk in TBST for others)[4][5]
-
Primary Antibodies: Rabbit anti-p-EGFR (e.g., Tyr1068), Rabbit or Mouse anti-Total EGFR, Mouse anti-β-Actin (Loading Control).[4][6]
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.[4]
-
Enhanced Chemiluminescence (ECL) Substrate.[5]
Protocol:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
SDS-PAGE: Load 20-30 µg of protein per lane into the gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Prepare the ECL substrate and incubate it with the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager.[5][9]
-
Stripping and Re-probing: To normalize the p-EGFR signal, the same membrane can be stripped and re-probed for Total EGFR and a loading control (β-Actin).[4][5] Incubate the membrane with a mild stripping buffer, wash, block, and repeat the immunoblotting process starting from Step 5 with the next primary antibody.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-EGFR signal to the Total EGFR signal and/or the loading control signal.[9][10]
References
- 1. A new receptor tyrosine kinase inhibitor, this compound, for patients with lung adenocarcinoma cancer without indication for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Icotinib for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1][2][3][4][5] Its mechanism of action involves binding to the ATP binding site of EGFR, which inhibits receptor dimerization and subsequent phosphorylation.[1] This action blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, that are crucial for cell survival, proliferation, and tumorigenesis.[6][][8] Accurate and reproducible in vitro studies are fundamental to further elucidating its therapeutic potential and mechanisms of resistance. This document provides a detailed protocol for the dissolution of this compound for cell culture applications, ensuring consistent and reliable experimental outcomes.
Quantitative Data Summary
The following table summarizes the key solubility and storage parameters for this compound, compiled from various sources.
| Parameter | Value | Reference(s) |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [9][10][11][12] |
| Solubility in DMSO | ≥ 21 mg/mL (49.07 mM) | [10] |
| 25 mg/mL (58.43 mM) (requires sonication) | [9] | |
| 51.50 mg/mL (120.36 mM) | [11] | |
| Solubility in Ethanol | 4 mg/mL | [10] |
| 7.0 mg/mL (16.36 mM) | [11] | |
| Aqueous Solubility | Insoluble in water | [10] |
| Recommended Stock Concentration | 10 mM - 50 mM in 100% DMSO | [12] |
| Stock Solution Storage | Aliquot and store in sealed vials. | [13][14] |
| -20°C for up to 1 month | [13][14] | |
| -80°C for up to 6 months | [13][14] | |
| Final DMSO Concentration in Media | Should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. This must be consistent across all experimental and control groups. | [12][15] |
Signaling Pathway
Caption: this compound inhibits EGFR signaling.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound hydrochloride powder (Molecular Weight: 427.88 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Working Environment: Perform all steps in a laminar flow hood or sterile biosafety cabinet to maintain sterility.
-
Weighing: Accurately weigh 4.28 mg of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of 100% sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved, and the solution is clear. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[13][14]
Preparation of Working Solutions for Cell Culture
Materials:
-
Thawed aliquot of 10 mM this compound stock solution
-
Pre-warmed, sterile complete cell culture medium (e.g., RPMI-1640 + 10% FBS)[12]
-
Sterile pipette tips and serological pipettes
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Prepare the final working concentrations by performing serial dilutions of the stock solution directly into pre-warmed complete cell culture medium. Crucially, always add the small volume of this compound stock solution to the larger volume of media while gently vortexing or swirling to prevent precipitation of the compound.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.
-
-
Vehicle Control: It is essential to prepare a vehicle control to distinguish the effects of the drug from those of the solvent. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment (e.g., 0.1% DMSO in complete cell culture medium).[12]
-
Application: Mix the final working solution gently and add it to your cell cultures immediately. Working solutions should be prepared fresh for each experiment and should not be stored for later use.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A new receptor tyrosine kinase inhibitor, this compound, for patients with lung adenocarcinoma cancer without indication for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an EGFR tyrosine kinase inhibitor, as adjuvant therapy for patients with stage IIA-IIIA EGFR-mutant non-small-cell lung adenocarcinoma: a multicenter, open-label, single-arm, phase II study (ICAPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 8. This compound enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medkoo.com [medkoo.com]
- 12. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Icotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations.[1] Its mechanism of action involves competitively inhibiting the ATP binding site of the EGFR, which blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately leading to apoptosis.[1][2] Flow cytometry is a powerful technique to quantify the extent of apoptosis induced by therapeutic agents like this compound. This document provides detailed protocols for analyzing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental procedures.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell signaling. In many cancer cells, particularly in NSCLC with specific EGFR mutations, the EGFR signaling pathway is constitutively active, promoting uncontrolled cell growth and inhibiting apoptosis.
This compound selectively binds to the ATP-binding site within the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation.[2] This inhibition blocks two major downstream signaling cascades: the PI3K/Akt pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. Both of these pathways are crucial for cell survival, proliferation, and the suppression of apoptosis. By inhibiting these pathways, this compound effectively removes the pro-survival signals, allowing the cell's apoptotic machinery to be activated.[3][4] This process involves the activation of caspases, which are key executioners of apoptosis.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis in different NSCLC cell lines as determined by flow cytometry.
Table 1: Apoptosis in HCC827 Cells (EGFR-mutant) after 24-hour this compound Treatment [5]
| This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 4.26 ± 2.98% |
| 0.01 | 6.31 ± 1.49% |
| 0.1 | 18.85 ± 1.29% |
Table 2: Apoptosis in PC-9 and HCC827 Cells (EGFR-mutant) after 48-hour this compound Treatment [3]
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |
| PC-9 | 0.1 | 5.96 ± 0.47% |
| 1 | 10.44 ± 0.86% | |
| 10 | 14.70 ± 0.24% | |
| HCC827 | 0.0001 (0.1 nM) | 16.12 ± 2.34% |
| 0.001 (1 nM) | 28.18 ± 1.29% | |
| 0.01 (10 nM) | 43.70 ± 1.49% |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture EGFR-mutant NSCLC cell lines (e.g., HCC827, PC-9) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 2-5 x 10^5 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., as specified in Tables 1 and 2).
-
Incubation: Remove the culture medium from the wells and replace it with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.[5][6][7]
-
Cell Harvesting:
-
For adherent cells, gently wash the cells with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Collect the floating cells from the supernatant by centrifugation to include apoptotic bodies.
-
Centrifuge the combined cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
-
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits EGFR, leading to the suppression of pro-survival PI3K/Akt and MAPK pathways, thereby inducing apoptosis.
Experimental Workflow for Flow Cytometry Analysis
References
- 1. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a novel epidermal growth factor receptor tyrosine kinase inhibitor, in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of this compound hydrochloride on the proliferation and apoptosis of human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing and Characterizing Icotinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[1][2] While initially effective, the development of acquired resistance limits its long-term clinical efficacy.[3] Understanding the mechanisms of this compound resistance is crucial for developing novel therapeutic strategies to overcome this challenge. This document provides detailed protocols for establishing this compound-resistant NSCLC cell line models and characterizing their molecular features.
Data Presentation
Table 1: this compound IC50 Values in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental/Resistant | EGFR Mutation Status | Parental IC50 (μM) | Resistant IC50 (μM) | Fold Resistance | Reference |
| HCC827 | Parental | Exon 19 Deletion | 8.1 | >80 | >9.8 | [4] |
| PC-9 | Parental | Exon 19 Deletion | Not Specified | Not Specified | Not Specified | [5] |
| PC-9/IcoRL | Low-Dose Resistant | Exon 19 Deletion | Not Specified | Not Specified | Not Specified | [5] |
| PC-9/IcoRH | High-Dose Resistant | Exon 19 Deletion | Not Specified | Not Specified | Not Specified | [5] |
| HCC827/IcoRL | Low-Dose Resistant | Exon 19 Deletion | Not Specified | Not Specified | Not Specified | [5] |
| HCC827/IcoRH | High-Dose Resistant | Exon 19 Deletion | Not Specified | Not Specified | Not Specified | [5] |
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Dose Escalation
This protocol describes the generation of this compound-resistant cell lines using a stepwise dose-escalation method.[6][7][8]
Materials:
-
Parental NSCLC cell lines (e.g., PC-9, HCC827) with activating EGFR mutations.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound hydrochloride (prepare a stock solution in DMSO).
-
Cell culture flasks and plates.
-
MTT or CCK-8 assay kit.
Procedure:
-
Determine the initial this compound IC50:
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of this compound (e.g., IC20 or a concentration that causes a small percentage of cell death).[9]
-
-
Stepwise Dose Escalation:
-
Establishment of Resistant Clones:
-
Continue this process of gradually increasing the this compound concentration until the cells can tolerate a significantly higher dose (e.g., >10-fold the initial IC50).
-
Isolate single-cell clones by limiting dilution in 96-well plates to ensure a homogenous resistant population.[9]
-
-
Maintenance of Resistant Cell Lines:
-
Continuously culture the established resistant cell lines in a medium containing a maintenance dose of this compound to retain the resistant phenotype.[4]
-
Periodically verify the IC50 to confirm the stability of the resistance.
-
Workflow for Establishing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 values.[10][11]
Materials:
-
Parental and resistant NSCLC cells.
-
96-well plates.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to investigate the activation status of EGFR and its downstream signaling pathways.[12][13][14]
Materials:
-
Parental and resistant NSCLC cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH).[13][14]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Cell Lysis:
-
Treat cells with or without this compound for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.[13]
-
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.[5][15]
Materials:
-
Parental and resistant NSCLC cells.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration and duration.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Molecular Mechanisms of this compound Resistance
Acquired resistance to this compound in NSCLC cells can be mediated by several mechanisms:
-
Bypass Signaling Pathway Activation: A common mechanism of resistance to first-generation EGFR-TKIs is the activation of alternative signaling pathways that bypass the inhibited EGFR signaling.[1]
-
MET Amplification: Amplification of the MET proto-oncogene can lead to the activation of the HGF/MET signaling pathway, which can drive cell proliferation and survival independently of EGFR.[16][17]
-
HER2/HER3 Activation: Upregulation or activation of other members of the ErbB family, such as HER2 and HER3, can also mediate resistance.
-
-
STAT3 Activation: this compound treatment can paradoxically lead to the activation of STAT3 signaling in some NSCLC cells, which can decrease sensitivity to the drug.[18]
-
Epithelial-to-Mesenchymal Transition (EMT): The acquisition of a mesenchymal phenotype can be associated with resistance to EGFR-TKIs.[4]
-
T790M Mutation: While less common with this compound compared to gefitinib (B1684475) and erlotinib, the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene can also confer resistance.[1]
EGFR Signaling and this compound Resistance Pathways
Caption: EGFR signaling and resistance pathways.
References
- 1. iris.univpm.it [iris.univpm.it]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Sequential chemotherapy and this compound as first-line treatment for advanced epidermal growth factor receptor-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-resistant HCC827 cells produce exosomes with mRNA MET oncogenes and mediate the migration and invasion of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LncRNA APCDD1L-AS1 induces this compound resistance by inhibition of EGFR autophagic degradation via the miR-1322/miR-1972/miR-324-3p-SIRT5 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 7. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 16. This compound-resistant HCC827 cells produce exosomes with mRNA MET oncogenes and mediate the migration and invasion of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potential mechanism of primary resistance to this compound in patients with advanced non–small cell lung cancer harboring uncommon mutant epidermal growth factor receptor: A multi‐center study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Evaluating Icotinib Efficacy with Ki67 Immunohistochemistry
Introduction
Icotinib is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[1] It functions by competitively binding to the ATP-binding site of the EGFR, which in turn blocks downstream signal transduction cascades responsible for cell proliferation and survival.[2][3][4] Key signaling pathways inhibited include the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6]
A critical aspect of evaluating the efficacy of anticancer agents like this compound is to assess their impact on tumor cell proliferation. Ki67 is a nuclear protein universally expressed among proliferating cells during all active phases of the cell cycle (G1, S, G2, and mitosis), but is absent in resting cells (G0). This makes Ki67 an excellent biomarker for determining the growth fraction of a given cell population. Immunohistochemistry (IHC) for Ki67 is a widely used method to quantify the proliferation rate in tumor tissues, providing valuable insights into the tumor's response to treatment. A reduction in the Ki67 labeling index following this compound treatment is indicative of a successful anti-proliferative effect.
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical evaluation of this compound and other EGFR inhibitors.
This compound Mechanism of Action and Impact on Proliferation
This compound's primary mechanism involves the inhibition of EGFR phosphorylation, preventing the activation of downstream signaling pathways that drive cell cycle progression.[3] By blocking these signals, this compound induces cell cycle arrest and reduces the population of actively dividing cells, which can be quantitatively measured by a decrease in Ki67 expression.
Caption: this compound inhibits EGFR, blocking RAS/MAPK and PI3K/AKT pathways to reduce proliferation.
Quantitative Data on this compound's Effect on Ki67 Expression
Studies on human non-small cell lung cancer xenograft models have demonstrated that this compound significantly reduces tumor cell proliferation as measured by Ki67 expression. The combination of this compound with antiangiogenic drugs can further enhance this inhibitory effect.
Table 1: Ki67 Expression in NSCLC Xenograft Tumors After Treatment
| Treatment Group | Mean Ki67 Positive Rate (%) | Standard Deviation | P-value (vs. Control) |
|---|---|---|---|
| Control | 45.3 | ± 5.8 | - |
| This compound | 25.1 | ± 4.2 | < 0.05 |
| This compound + Bevacizumab | 15.6 | ± 3.5 | < 0.05 |
| This compound + Endostatin | 18.2 | ± 3.9 | < 0.05 |
Data synthesized from a study evaluating this compound in human lung adenocarcinoma xenografts.[7]
The results clearly show that this compound monotherapy leads to a statistically significant decrease in the Ki67 proliferation index.[7] This effect is even more pronounced when this compound is combined with other targeted agents.[7]
Experimental Workflow and Protocols
The overall process for assessing the impact of this compound on tumor proliferation involves treating a tumor model, collecting tissue samples, and performing immunohistochemical analysis of Ki67.
Caption: Workflow for evaluating this compound's effect on tumor proliferation via Ki67 IHC.
Detailed Protocol: Ki67 Immunohistochemistry for Paraffin-Embedded Tissues
This protocol provides a standardized procedure for Ki67 staining. Reagent concentrations and incubation times may require optimization based on the specific antibody and tissue type.
1. Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Tris-Buffered Saline with Tween-20 (TBST) wash buffer
-
Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% Normal Goat Serum in TBST)
-
Primary Antibody: Rabbit or Mouse anti-Ki67 monoclonal antibody
-
Secondary Antibody: HRP-conjugated anti-Rabbit/Mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Permanent Mounting Medium
-
Positively charged microscope slides
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly with dH₂O.
3. Antigen Retrieval
-
Pre-heat Antigen Retrieval Solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot solution for 20-30 minutes.
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse slides with dH₂O, then wash with TBST for 5 minutes.[8]
4. Staining Procedure
-
Peroxidase Block: Cover tissue with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[8]
-
Wash slides three times with TBST for 3 minutes each.
-
Blocking: Apply Blocking Buffer to cover the tissue section and incubate for 1 hour at room temperature in a humidified chamber. This step minimizes non-specific antibody binding.
-
Primary Antibody: Gently blot the blocking solution from the slides (do not rinse). Apply the primary anti-Ki67 antibody, diluted according to the manufacturer's datasheet, and incubate overnight at 4°C in a humidified chamber.
-
Wash slides three times with TBST for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody, diluted in blocking buffer per the manufacturer's recommendation.[8] Incubate for 1 hour at room temperature.
-
Wash slides three times with TBST for 5 minutes each.
-
Detection: Apply the DAB substrate solution and incubate for 3-10 minutes, or until a brown precipitate is visible under the microscope.
-
Rinse slides thoroughly with dH₂O to stop the reaction.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.
-
Rinse gently with running tap water until the water runs clear.
-
Dehydration: Dehydrate the sections through graded ethanol (70%, 95%, 100%) and Xylene.[8]
-
Mounting: Apply a drop of permanent mounting medium to the tissue and place a coverslip.
Interpretation of Results
-
Positive Staining: A brown precipitate in the nucleus indicates a Ki67-positive, proliferating cell.
-
Negative Staining: The absence of brown staining in the nucleus (nuclei will appear blue from the Hematoxylin) indicates a non-proliferating (G0 phase) cell.
-
Quantification (Ki67 Labeling Index): The proliferation rate is determined by calculating the percentage of Ki67-positive tumor cells. This is typically done by counting at least 500-1000 tumor cells in representative high-power fields, including "hot spots" (areas with the highest density of positive cells).[9]
-
Ki67 Index (%) = (Number of Ki67-positive nuclei / Total number of tumor nuclei counted) x 100
-
A significant decrease in the Ki67 index in this compound-treated tumors compared to control tumors provides strong evidence of the drug's cytostatic effect and therapeutic efficacy.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Inhibitory effects of this compound combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 9. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icotinib and Pemetrexed Sequential Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the sequential treatment of non-small cell lung cancer (NSCLC) with icotinib and pemetrexed (B1662193). This compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that selectively targets the ATP binding site of the EGFR protein, thereby inhibiting the signal transduction cascade that promotes tumor cell proliferation.[1][2][3] Pemetrexed is a multi-targeted antifolate that disrupts purine (B94841) and pyrimidine (B1678525) synthesis by inhibiting key enzymes such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT), ultimately leading to the cessation of DNA and RNA synthesis in cancer cells.[4][5][6][7]
Preclinical and clinical studies have demonstrated a sequence-dependent synergistic effect when combining these two agents. Specifically, the sequential administration of pemetrexed followed by this compound (P-I) has shown superior anti-cancer efficacy compared to the reverse sequence (this compound followed by pemetrexed, I-P) or concurrent administration (P+I).[8][9][10] This enhanced effect is attributed to the interplay between the distinct mechanisms of action of the two drugs on the cell cycle and apoptotic pathways. Pemetrexed induces an S-phase arrest in cancer cells, which is then potently targeted by the G1-phase arrest and pro-apoptotic effects of subsequent this compound treatment.[10] Furthermore, this compound has been shown to inhibit the pemetrexed-induced activation of pro-survival signaling pathways, including the phosphorylation of EGFR, AKT, and MAPK.[10]
These findings underscore the potential of a structured P-I sequential therapy as a promising treatment strategy for NSCLC. The following sections provide summarized data from relevant studies and detailed protocols for key in vitro and in vivo experiments to facilitate further research and development in this area.
Data Presentation
In Vitro Efficacy of this compound and Pemetrexed Sequential Treatment
| Cell Line | EGFR Status | Treatment Sequence | Key Findings | Reference |
| PC-9 | EGFR exon 19 deletion | Pemetrexed followed by this compound (P-I) | Synergistic growth inhibition (CI < 1). Enhanced apoptosis. | |
| PC-9 | EGFR exon 19 deletion | This compound followed by Pemetrexed (I-P) | Antagonistic effect (CI > 1). | |
| PC-9 | EGFR exon 19 deletion | Pemetrexed + this compound (Concurrent) | Additive to antagonistic effects. | |
| H1975 | L858R and T790M mutations | Pemetrexed followed by this compound (P-I) | Synergistic growth inhibition. | |
| A549 | EGFR wild-type | Pemetrexed followed by this compound (P-I) | Synergistic growth inhibition. | |
| HCC827 | EGFR exon 19 deletion | Pemetrexed followed by this compound (P-I) | Synergistic effect on growth inhibition. | [11] |
In Vivo Efficacy in Xenograft Models (HCC827 Cells)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition Rate (%) | Key Findings | Reference |
| Control | ~1800 | 0 | - | [8][9] |
| Pemetrexed (Pem) | ~1200 | 33.3 | Moderate tumor growth inhibition. | [8][9] |
| This compound (Ico) | ~1000 | 44.4 | Significant tumor growth inhibition. | [8][9] |
| This compound followed by Pemetrexed (Ico-Pem) | ~1000 | 44.4 | Similar efficacy to this compound alone. | [8][9] |
| Pemetrexed followed by this compound (Pem-Ico) | ~400 | 77.8 | Significantly greater tumor growth inhibition compared to other groups. | [8][9] |
| This compound + Pemetrexed (Ico + Pem) | ~500 | 72.2 | Efficacy similar to the Pem-Ico sequence. | [8][9] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess cell viability following treatment with this compound and pemetrexed.
Materials:
-
NSCLC cell lines (e.g., PC-9, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and Pemetrexed stock solutions
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment (Sequential):
-
Pemetrexed followed by this compound (P-I):
-
Remove the medium and add fresh medium containing various concentrations of pemetrexed.
-
Incubate for a predetermined duration (e.g., 24 hours).
-
Remove the pemetrexed-containing medium, wash wells with PBS, and add fresh medium containing various concentrations of this compound.
-
Incubate for a further duration (e.g., 48 hours).
-
-
This compound followed by Pemetrexed (I-P):
-
Remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate for a predetermined duration (e.g., 48 hours).
-
Remove the this compound-containing medium, wash wells with PBS, and add fresh medium containing various concentrations of pemetrexed.
-
Incubate for a further duration (e.g., 24 hours).
-
-
Concurrent Treatment (P+I): Add medium containing both pemetrexed and this compound at various concentrations and incubate for the total duration (e.g., 72 hours).
-
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated NSCLC cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells (approximately 1-5 x 10⁵) after drug treatment by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).
Materials:
-
Treated and untreated NSCLC cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Rehydration: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL and incubate at room temperature in the dark for 15-30 minutes.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of key proteins in the EGFR signaling pathway.
Materials:
-
Treated and untreated NSCLC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of action of this compound and Pemetrexed.
Caption: Workflow for evaluating sequential treatment.
Caption: Synergistic interaction of P-I sequence.
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. clyte.tech [clyte.tech]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Transwell Migration Assay with Icotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including embryonic development, immune response, wound healing, and cancer metastasis.[1][2][3] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant.[2][4] Icotinib is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5][6] By reversibly binding to the ATP binding site of EGFR, this compound blocks the downstream signaling pathways that regulate crucial cellular processes like proliferation, survival, and migration.[5][6][7] These application notes provide a detailed protocol for utilizing a Transwell migration assay to evaluate the inhibitory effects of this compound on cancer cell migration.
Mechanism of Action: this compound and the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and migration.[8][9][10] Upon binding of its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[7] This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are central to promoting cell migration and invasion.[7][10][11]
This compound exerts its anti-migratory effects by selectively inhibiting the tyrosine kinase activity of EGFR.[5][6] This inhibition prevents the phosphorylation cascade, thereby attenuating the signaling pathways that drive the cytoskeletal rearrangements and molecular changes necessary for cell movement.[6][11]
Caption: this compound inhibits the EGFR signaling pathway, blocking cell migration.
Experimental Protocol: Transwell Migration Assay with this compound
This protocol provides a step-by-step guide for assessing the effect of this compound on the migration of adherent cancer cells. Parameters such as cell seeding density, this compound concentration, and incubation time should be optimized for each specific cell line.[1]
Materials:
-
24-well Transwell® inserts (typically 8.0 µm pore size)[1]
-
24-well cell culture plates[1]
-
Cell line of interest (e.g., A549 non-small cell lung cancer cells)[12]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free or low-serum medium (e.g., with 0.5% FBS)[1]
-
This compound hydrochloride
-
Chemoattractant (e.g., medium with 10% or 20% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% Paraformaldehyde (PFA) or cold methanol)[1]
-
Staining solution (e.g., 0.1% Crystal Violet)[1]
-
Cotton swabs[1]
-
Inverted microscope
Procedure:
Day 1: Cell Seeding and Serum Starvation
-
Culture cells until they reach 70-80% confluency.[4]
-
Aspirate the complete medium and wash the cells gently with PBS.
-
Serum-starve the cells by incubating them in serum-free or low-serum medium for 12-24 hours. This minimizes baseline migration and enhances the response to chemoattractants.[2]
Day 2: Transwell Assay Setup
-
Prepare the chemoattractant by adding complete medium (e.g., with 10% FBS) to the lower chambers of the 24-well plate (typically 600 µL per well).[3][4]
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Trypsinize and harvest the serum-starved cells. Resuspend the cells in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).[1]
-
Prepare different concentrations of this compound in serum-free medium. A common concentration range to test is 0.01, 0.1, 1, and 10 µmol/L.[12][13] Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Mix the cell suspension with the various this compound solutions (or vehicle control).
-
Add 100-200 µL of the cell suspension containing the appropriate this compound concentration to the upper chamber of each Transwell insert.[1][4]
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory rate of the cell line (typically 12-48 hours).[2] For A549 cells, a 48-hour incubation has been shown to be effective.[12][13]
Day 3: Fixation, Staining, and Quantification
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[4][14] Be careful not to puncture the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., cold methanol (B129727) or 4% PFA) for 15-20 minutes at room temperature.[1]
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes.[1]
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.[1]
-
Using an inverted microscope, capture images of the stained cells from several random fields of view for each membrane (e.g., 5-10 fields at 100x or 200x magnification).
-
Count the number of migrated cells per field. The average count per field can be used for analysis, or software like ImageJ can be used for quantification.[4][15]
Caption: Workflow for the Transwell migration assay with this compound treatment.
Data Presentation and Analysis
Quantitative data should be presented clearly to allow for easy comparison between different treatment groups. The number of migrated cells should be counted from multiple fields, and the average should be calculated. Results are often expressed as the percentage of migration relative to the vehicle-treated control group.
Example Data Table: The following table summarizes hypothetical results based on a study of this compound's effect on A549 cell migration.[12][13]
| This compound Concentration (µmol/L) | Mean Migrated Cells per Field (± SEM) | % Migration (Relative to Control) | P-value (vs. Control) |
| 0 (Vehicle Control) | 250 ± 15 | 100% | - |
| 0.01 | 195 ± 12 | 78% | < 0.05 |
| 0.1 | 140 ± 10 | 56% | < 0.05 |
| 1 | 85 ± 8 | 34% | < 0.01 |
| 10 | 40 ± 5 | 16% | < 0.01 |
Data Analysis: Statistical analysis should be performed to determine the significance of the observed differences. A one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is appropriate for comparing multiple this compound concentrations to the control group. A p-value of less than 0.05 is typically considered statistically significant.
Troubleshooting and Considerations
-
Pore Size: The membrane pore size is critical and depends on the cell type. 8.0 µm is a common choice for many cancer cell lines, but this may need optimization.[2][14]
-
Cell Seeding Density: Seeding too few cells will result in a low signal, while too many can lead to oversaturation of the pores. Titrate the cell number to find the optimal density.[14]
-
Incubation Time: The optimal incubation time varies between cell lines depending on their intrinsic migratory speed. A time-course experiment may be necessary.[2]
-
Chemoattractant Concentration: The concentration of the chemoattractant should be optimized to induce a robust migratory response without causing other effects like proliferation.[14]
-
Invasion vs. Migration: To study cell invasion, the Transwell insert membrane should be coated with an extracellular matrix (ECM) protein layer, such as Matrigel.[2][15] this compound has also been shown to inhibit the invasion of A549 cells in such assays.[12]
References
- 1. researchhub.com [researchhub.com]
- 2. clyte.tech [clyte.tech]
- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Regulation of cell migration via the EGFR signaling pathway in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 13. researchgate.net [researchgate.net]
- 14. corning.com [corning.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Note: Assessing Icotinib Efficacy Using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Icotinib is a first-generation, orally administered, highly selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with somatic EGFR mutations.[1] this compound functions by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, which blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3][4]
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method for evaluating the long-term survival and proliferative capacity of single cells.[5][6] Unlike short-term viability assays, this technique assesses a cell's ability to undergo sustained division to form a colony, which is conventionally defined as a cluster of at least 50 cells.[7] This makes it an invaluable tool for determining the cytotoxic and cytostatic effects of anticancer drugs like this compound, as it measures reproductive cell death rather than just metabolic activity. This application note provides a detailed protocol for using the colony formation assay to quantify the efficacy of this compound.
Mechanism of Action: this compound Inhibition of EGFR Signaling
EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[8] This activation initiates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are pivotal in promoting cell proliferation, survival, and differentiation.[9][10] In many cancers, mutations or overexpression of EGFR leads to its constitutive activation, driving uncontrolled cell growth.[2][11] this compound selectively inhibits the tyrosine kinase activity of both wild-type and certain mutated forms of EGFR, thereby blocking these oncogenic signals.[2][11]
Experimental Protocol
This protocol outlines the steps for a colony formation assay in adherent cell lines grown in 6-well plates. Optimization of cell seeding density is a critical first step and should be performed for each cell line.[7][12]
Materials
-
Appropriate cancer cell line (e.g., A549, PC-9)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO₂)
Workflow Diagram
Procedure
-
Cell Preparation:
-
Culture cells under standard conditions until they reach approximately 80% confluency.
-
Wash the cells with PBS, then add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.
-
-
Cell Seeding:
-
Dilute the cell suspension to the predetermined optimal seeding density (typically 100-1000 cells/well for a 6-well plate).
-
Plate the cells into 6-well plates with the appropriate volume of medium (e.g., 2 mL/well).
-
Gently swirl the plates to ensure even distribution of cells.
-
Incubate the plates at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation and Colony Growth:
-
Return the plates to the incubator for 7-14 days. The incubation time depends on the doubling time of the cell line.
-
Do not disturb the plates during this period to ensure that colonies arise from single cells. If necessary for very long incubation periods, the medium can be carefully replaced every 3-5 days.[7]
-
-
Fixation and Staining:
-
Once visible colonies have formed in the control wells, remove the medium from all wells.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of a fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 15-30 minutes at room temperature.[12][13]
-
Carefully remove the stain and wash the wells with tap water until the background is clear.[13]
-
Allow the plates to air dry completely.
-
-
Colony Counting:
Data Analysis and Presentation
The efficacy of this compound is quantified by calculating the Plating Efficiency (PE) and the Surviving Fraction (SF).
-
Plating Efficiency (PE): This represents the percentage of seeded cells that are able to form colonies in the absence of the drug (control group). It reflects the viability and growth capacity of the cells under the experimental conditions.[14][15]
-
Surviving Fraction (SF): This is the fraction of cells that survive a given drug treatment, normalized to the plating efficiency of the control cells.[14][15]
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The results can then be plotted with the this compound concentration on the x-axis and the Surviving Fraction on the y-axis (log scale) to generate a dose-response curve.
Table 1: Effect of this compound on Colony Formation in PC-9 Cells
| This compound Conc. (µM) | Cells Seeded per Well | Mean Colonies Formed (± SD) | Plating Efficiency (%) | Surviving Fraction |
| 0 (Vehicle) | 200 | 148 ± 9 | 74.0 | 1.00 |
| 0.1 | 200 | 112 ± 7 | N/A | 0.76 |
| 0.5 | 200 | 65 ± 5 | N/A | 0.44 |
| 1.0 | 500 | 78 ± 6 | N/A | 0.21 |
| 5.0 | 1000 | 41 ± 4 | N/A | 0.06 |
| 10.0 | 1000 | 12 ± 3 | N/A | 0.02 |
Note: Data presented are hypothetical for illustrative purposes. The number of cells seeded is often increased at higher drug concentrations to ensure a countable number of surviving colonies.[14][15]
Conclusion
The colony formation assay is a robust and sensitive method for evaluating the long-term efficacy of this compound. By measuring the ability of single cancer cells to proliferate into viable colonies, this assay provides critical insights into the drug's cytostatic and cytotoxic effects. The detailed protocol and data analysis framework presented here offer a standardized approach for researchers to reliably assess the impact of this compound and other targeted therapies on cancer cell survival and reproductive integrity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Significance and symbolism [wisdomlib.org]
- 5. ossila.com [ossila.com]
- 6. agilent.com [agilent.com]
- 7. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 12. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 13. ijbs.com [ijbs.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: Kinase Activity Assay for Determining Icotinib Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icotinib is a potent and highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by reversibly binding to the ATP-binding site of the EGFR protein, thereby preventing the completion of the signal transduction cascade that is crucial for cell proliferation and survival.[1][3] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[4][5] The high selectivity of this compound for EGFR is a critical attribute, as it minimizes off-target effects and enhances its therapeutic index.
These application notes provide a comprehensive overview of the methodologies used to characterize the kinase specificity of this compound. Detailed protocols for in vitro kinase activity assays are presented, along with data demonstrating this compound's potent and selective inhibition of EGFR.
Data Presentation
Kinase Specificity Profile of this compound
The selectivity of a kinase inhibitor is paramount to its clinical success, ensuring that the therapeutic effects are targeted to the intended pathway while minimizing toxicity. This compound has demonstrated exceptional specificity for EGFR. In a broad kinase panel screen, this compound's inhibitory activity was predominantly directed against members of the EGFR family.
| Kinase Target | IC50 (nM) | Percent Inhibition @ 0.5 µM | Reference |
| EGFR (Wild-Type) | 5 | 91% | [1][2][6] |
| EGFR (L858R Mutant) | Not explicitly stated in sources | 99% | [1][6] |
| EGFR (L861Q Mutant) | Not explicitly stated in sources | 96% | [1][6] |
| EGFR (T790M Mutant) | Not explicitly stated in sources | 61% | [1][6] |
| EGFR (L858R/T790M Mutant) | Not explicitly stated in sources | 61% | [1][6] |
| Abl | >1000 | Not specified | |
| Abl2 | >1000 | Not specified | |
| c-Src | >1000 | Not specified |
Table 1: Summary of this compound's inhibitory activity against EGFR and other kinases. In a screening of 88 different kinases, this compound showed minimal inhibition (<19%) for 83 of them, underscoring its high selectivity for the EGFR family.[1][6]
Cellular Activity of this compound
The potent and selective enzymatic inhibition of EGFR by this compound translates to effective anti-proliferative activity in cancer cell lines that are dependent on EGFR signaling.
| Cell Line | EGFR Mutation Status | IC50 (µM) |
| PC-9 | Exon 19 Deletion | 0.025 |
| HCC827 | Exon 19 Deletion | 0.030 |
| H1975 | L858R & T790M | 4.0 |
| A549 | Wild-Type | >10 |
Table 2: Proliferation inhibition (IC50) of this compound against various NSCLC cell lines with different EGFR mutation statuses.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways critical for cellular processes. The three major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. This compound, by inhibiting EGFR's kinase activity, effectively blocks these downstream signals.
Caption: EGFR signaling and this compound's mechanism of action.
Experimental Workflow for In Vitro Kinase Assay
Determining the half-maximal inhibitory concentration (IC50) is a standard method to quantify the potency of a kinase inhibitor. The following workflow outlines a typical in vitro kinase assay to determine the IC50 of this compound for EGFR. This can be adapted for various detection methods, such as radiometric or luminescence-based assays.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Activity Assay (Radiometric)
This protocol describes a method to measure the kinase activity of EGFR by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a generic tyrosine kinase substrate.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
This compound
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Poly(Glu, Tyr) 4:1 (substrate)
-
ATP
-
[γ-³²P]ATP
-
10% Trichloroacetic acid (TCA)
-
Filter paper (e.g., P81 phosphocellulose)
-
Scintillation fluid
-
96-well microplate
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 5 µL of serially diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the EGFR enzyme and Poly(Glu, Tyr) substrate in Kinase Assay Buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding 25 µL of ATP solution (containing a mix of cold ATP and [γ-³²P]ATP) in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and Detection:
-
Spot 40 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 0.75% phosphoric acid.
-
Wash once with acetone (B3395972) and let it air dry.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro EGFR Kinase Activity Assay (ADP-Glo™ Luminescence Assay)
This protocol utilizes a luminescence-based assay that measures the amount of ADP produced in the kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
EGFR substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in Kinase Assay Buffer. The final DMSO concentration should be ≤1%.
-
Prepare a solution of EGFR enzyme and substrate peptide in Kinase Assay Buffer.
-
Prepare the ATP solution in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the this compound serial dilutions or vehicle to the appropriate wells of a white, opaque plate.
-
Add 5 µL of the EGFR enzyme/substrate solution to each well.
-
-
Kinase Reaction Initiation:
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The data and protocols presented here underscore the high potency and selectivity of this compound for the EGFR tyrosine kinase. The provided experimental workflows and detailed protocols offer a robust framework for researchers to independently verify and further explore the kinase inhibitory profile of this compound and other EGFR-targeted therapies. The exceptional specificity of this compound for EGFR is a key factor in its clinical efficacy and favorable safety profile.
References
- 1. tandfonline.com [tandfonline.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Apatinib plus this compound in treating advanced non-small cell lung cancer after this compound treatment failure: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Live-Cell Imaging of Icotinib's Effects on Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing live-cell imaging for the quantitative analysis of morphological changes in cancer cells induced by Icotinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The provided protocols and data presentation formats are designed to facilitate reproducible and robust experimental workflows.
Introduction
This compound is a potent inhibitor of the EGFR tyrosine kinase, which is often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] By blocking the ATP binding site of the EGFR, this compound inhibits downstream signaling pathways, including the PI3K-AKT-mTOR, MAPK, and JAK/STAT pathways, thereby impeding cell proliferation, survival, and migration.[1][3][4] Live-cell imaging is a powerful technique to observe the dynamic effects of this compound on cell morphology in real-time, providing valuable insights into its mechanism of action and efficacy.[5][6]
Key Applications
-
Real-time Monitoring of Morphological Changes: Observe dynamic alterations in cell shape, size, and adhesion in response to this compound treatment.
-
Quantitative Analysis of Cellular Phenotypes: Obtain objective and quantifiable data on morphological parameters to assess drug efficacy.[7]
-
Elucidation of Mechanism of Action: Correlate morphological changes with underlying cellular processes such as apoptosis, cell cycle arrest, and inhibition of motility.[8][9]
-
High-Content Screening: Adaptable for high-throughput screening of this compound analogs or combination therapies.
Data Presentation: Quantitative Morphological Analysis
The following table summarizes key morphological parameters that can be quantified from live-cell imaging data to assess the effects of this compound.
| Morphological Parameter | Description | Expected Effect of this compound | Recommended Analysis Software |
| Cell Area/Size | The two-dimensional space occupied by a cell. | Decrease, indicative of cell shrinkage or apoptosis. | ImageJ/Fiji, CellProfiler™, Incucyte® Analysis Software |
| Aspect Ratio (Elongation) | The ratio of the major axis to the minor axis of a cell. A measure of cell elongation. | Decrease, as cells may become more rounded upon treatment. | ImageJ/Fiji, CellProfiler™, Incucyte® Analysis Software |
| Circularity/Roundness | A measure of how closely the shape of a cell approaches a perfect circle (a value of 1.0 indicates a perfect circle). | Increase, as cells may lose their elongated, migratory phenotype. | ImageJ/Fiji, CellProfiler™, Incucyte® Analysis Software |
| Cell Spreading Area | The total area covered by a spread cell on the substrate. | Decrease, indicating reduced cell adhesion and spreading. | ImageJ/Fiji, CellProfiler™, Incucyte® Analysis Software |
| Number of Protrusions/Filopodia | The quantity of thin, finger-like projections from the cell surface. | Decrease, suggesting inhibition of cell motility and invasion. | ImageJ/Fiji with relevant plugins, Imaris |
| Cell "Conform Factor" | A calculated metric (CF = C² / (4πS), where C is cell circumference and S is cell area) to quantify changes in cell shape.[2][10] | Changes in this factor can indicate alterations in cell morphology. | Custom scripts in Python or MATLAB, ImageJ/Fiji |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound's Effect on NSCLC Cell Morphology
This protocol outlines the steps for real-time imaging of non-small cell lung cancer (NSCLC) cells, such as A549 (EGFR wild-type) or PC-9 (EGFR mutant), treated with this compound.
Materials:
-
A549 or PC-9 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with an environmental chamber (e.g., Incucyte®, Zeiss Cell Observer)
-
96-well imaging plates
-
Fluorescent nuclear stain (e.g., Hoechst 33342) (Optional)
Procedure:
-
Cell Seeding:
-
Culture A549 or PC-9 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into a 96-well imaging plate at a density of 3,000-5,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in a complete growth medium. Suggested concentrations for A549 cells are 0, 0.01, 0.1, 1, and 10 µmol/L.[2][10]
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Live-Cell Imaging:
-
Place the 96-well plate into the live-cell imaging system's environmental chamber, ensuring the temperature is maintained at 37°C and CO₂ at 5%.
-
Set up the imaging parameters. Acquire phase-contrast and, if using, fluorescence images every 1-2 hours for a total duration of 48-72 hours.
-
Use a 10x or 20x objective for optimal visualization of cell morphology.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler™) to segment individual cells and quantify the morphological parameters listed in the data table above.
-
For each time point and concentration, calculate the average and standard deviation of the morphological parameters from a representative number of cells (e.g., >100 cells per condition).
-
Plot the quantitative data over time to visualize the dynamic response to this compound.
-
Protocol 2: Staining and Fixation for High-Resolution Morphological Analysis
This protocol is for endpoint analysis, providing higher resolution images of cellular structures after this compound treatment.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI or Hoechst 33342 (for nuclear staining)
-
Mounting medium
-
Confocal or high-resolution fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips and treat with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After the desired treatment duration, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Incubate the cells with a fluorescently labeled phalloidin solution (to visualize the actin cytoskeleton) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Incubate with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a confocal or high-resolution fluorescence microscope to capture detailed morphological features.
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for live-cell imaging of this compound's effects.
References
- 1. Ex vivo Live Imaging of Lung Metastasis and Their Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
- 3. Khan Academy [khanacademy.org]
- 4. Quinalizarin, a specific CK2 inhibitor, can reduce this compound resistance in human lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ex vivo Live Imaging of Lung Metastasis and Their Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo Imaging of Tumor and Immune Cell Interactions in the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ex vivo Live Imaging of Lung Metastasis and Their Microenvironment [jove.com]
- 10. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells [aimspress.com]
Troubleshooting & Optimization
Icotinib In Vitro Experimentation Technical Support Center
Welcome to the technical support center for optimizing Icotinib concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. As a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, its efficacy is most pronounced in cells with high EGFR expression or activating mutations.[1] A general starting point for dose-response experiments is to use a logarithmic dilution series centered around the known IC50 value for your cell line of interest. If the IC50 is unknown, a broad range from 1 nM to 100 µM can be used for initial screening.
Q2: How should I prepare my this compound stock solution?
This compound hydrochloride is soluble in DMSO at concentrations up to 21 mg/mL (49.07 mM).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
Q3: I am observing this compound precipitation in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of this compound in the aqueous culture medium exceeds its solubility. To mitigate this, ensure your DMSO stock is fully dissolved before further dilution. When diluting, add the this compound stock to the medium drop-wise while gently vortexing to ensure rapid and even dispersion. If precipitation persists, consider using a pre-warmed medium (37°C) for dilution.
Q4: For how long should I treat my cells with this compound?
The duration of this compound treatment will vary based on the assay. For cell viability assays like the MTT assay, a 48 to 72-hour incubation is common.[3] For signaling pathway studies using Western blotting to detect changes in protein phosphorylation, shorter time points (e.g., 15 minutes to 24 hours) are typically used to capture the dynamics of EGFR inhibition.[4]
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. These values can serve as a reference for determining the appropriate concentration range for your experiments.
| Cancer Type | Cell Line | EGFR Status | IC50 Value | Reference |
| Non-Small Cell Lung Cancer | PC-9 | EGFR mutant (del E746-A750) | 0.07 µM (72h) | [3] |
| HCC827 | EGFR mutant (del E746-A750) | 0.67 µM (48h) | [3] | |
| H1975 | EGFR mutant (L858R, T790M) | >50 µM | [5] | |
| H1650 | EGFR wild-type | >50 µM | [5] | |
| A549 | EGFR wild-type | 12.16 µM | [1] | |
| H460 | - | 16.08 µM | [1] | |
| Epidermoid Carcinoma | A431 | High EGFR expression | 1 µM | [1] |
| Gastric Cancer | BGC-823 | - | 4.06 µM | [1] |
| Cervical Cancer | KB | - | 40.71 µM | [1] |
| Colon Cancer | HCT8 | - | >40.71 µM | [1] |
| Hepatocellular Carcinoma | Bel-7402 | - | >40.71 µM | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Signaling Pathway
This protocol outlines the steps to analyze the phosphorylation status of EGFR and downstream targets like AKT after this compound treatment.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time points. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of this compound on cell cycle distribution.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guide
Issue: Inconsistent results in the MTT assay.
-
Possible Cause: Cell seeding density may be inconsistent across wells.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.
-
-
Possible Cause: The final DMSO concentration from the this compound stock may be too high, causing cytotoxicity.
-
Solution: Calculate the final DMSO concentration in your highest this compound dose and ensure it is below the toxic threshold for your cell line. Include a vehicle control with the same DMSO concentration.
-
-
Possible Cause: this compound may be interfering with the MTT reagent or formazan product.
-
Solution: Run a cell-free control with your highest this compound concentration to check for any direct reaction with MTT.
-
Issue: No or weak signal in Western blot for phosphorylated proteins.
-
Possible Cause: The protein of interest is not abundant or the treatment time was not optimal to observe changes in phosphorylation.
-
Solution: Increase the amount of protein loaded onto the gel. Perform a time-course experiment to determine the optimal treatment duration for observing changes in phosphorylation.
-
-
Possible Cause: Phosphatase activity during sample preparation has dephosphorylated the target proteins.
-
Solution: Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice at all times.
-
Issue: Unexpected peaks or artifacts in cell cycle analysis.
-
Possible Cause: Cell clumps are being analyzed as single events.
-
Solution: Ensure a single-cell suspension by gently pipetting before and during fixation and staining. You can also filter the cell suspension through a fine mesh before analysis.
-
-
Possible Cause: Apoptotic cells are interfering with the cell cycle profile.
-
Solution: The sub-G1 peak in the histogram represents apoptotic cells. Quantify this population separately. This compound is known to induce G1 phase arrest in some cell lines.[6]
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the EGFR signaling pathway.
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Icotinib solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Icotinib in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers and practically insoluble in water.[1][2] It is, however, soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] For most experimental applications requiring an aqueous solution, the recommended method is to first dissolve this compound in DMSO to create a stock solution and then dilute this stock with the desired aqueous buffer, such as Phosphate-Buffered Saline (PBS).[1]
Q2: What is the difference between this compound and this compound Hydrochloride?
A2: this compound Hydrochloride is the hydrochloride salt form of this compound.[5] Salt forms of drugs are often developed to improve physicochemical properties like solubility and stability.[6] While both forms are used in research, it is crucial to be aware of which form you are using as their molecular weights and solubility characteristics may differ slightly.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and potential for precipitation.[1] Stock solutions in DMSO can be stored for longer periods. For long-term storage, it is recommended to aliquot the DMSO stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][7]
Q4: What is the mechanism of action of this compound?
A4: this compound is a first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[8] It competitively and reversibly binds to the ATP binding site of the EGFR protein, which prevents the initiation of downstream signaling cascades.[8][9] This inhibition blocks pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[10][11]
Troubleshooting Guide
Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer.
-
Cause: This is a common issue due to the hydrophobic nature of this compound. The significant change in solvent polarity when moving from DMSO to an aqueous environment can cause the compound to crash out of solution.
-
Solutions:
-
Reduce the Final Aqueous Concentration: The final concentration of this compound in the aqueous solution may be too high. Try working with a more diluted solution.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing or stirring.
-
Use a Co-solvent System: For in vivo studies or challenging in vitro assays, a co-solvent system may be necessary to maintain solubility. A common formulation includes PEG300 and Tween-80 in addition to DMSO and saline.[3][12][13]
-
Gentle Warming: Pre-warming both the DMSO stock and the aqueous buffer to 37°C before mixing can sometimes help prevent precipitation.[14]
-
Sonication: If precipitation has already occurred, gentle sonication may help to redissolve the compound.[3][14]
-
Issue 2: The solubility of my this compound in DMSO seems lower than expected.
-
Cause: The purity of the DMSO can significantly impact the solubility of this compound. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO will have reduced solvating power for hydrophobic compounds.
-
Solution:
-
Use Fresh, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO for preparing your stock solutions.[2] Avoid using old bottles of DMSO that have been opened multiple times.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Cause: If this compound is not fully dissolved or precipitates in the cell culture medium, the actual concentration of the drug available to the cells will be lower and more variable than intended.
-
Solution:
-
Verify Complete Dissolution: Before adding the this compound solution to your cells, visually inspect it for any signs of precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a well-dissolved DMSO stock. Do not store diluted this compound in cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
Quantitative Data Summary
The following tables summarize the solubility of this compound and this compound Hydrochloride in various solvents as reported by different suppliers. Note that values can vary between sources.
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | ~1 | ~2.55 | [1] |
| DMSO | 72 | 183.95 | [3] |
| Ethanol | 6 | 15.33 | [3] |
| DMSO:PBS (1:4, pH 7.2) | ~0.25 | ~0.64 | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 6.39 | [13] |
Table 2: this compound Hydrochloride Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 21 | 49.07 | [2] |
| DMSO | 25 | 58.43 | [12] |
| DMSO | 51.50 | 120.36 | [4] |
| Ethanol | 4 | - | [2] |
| Ethanol | 7.0 | 16.36 | [4] |
| Water | Insoluble | - | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | ≥ 5.84 | [12] |
| 10% DMSO, 90% corn oil | ≥ 2.5 | ≥ 5.84 | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound or this compound Hydrochloride powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilution: Serially dilute the stock solution in cell culture medium to achieve the final desired concentrations for your experiment. Ensure the final DMSO concentration is kept constant and at a non-toxic level (e.g., <0.5%).
-
Immediate Use: Use the freshly prepared working solutions immediately. Do not store this compound diluted in cell culture medium.
Visualizations
Caption: this compound inhibits EGFR signaling and downstream pathways.
Caption: A logical workflow for resolving this compound precipitation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | EGFR | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Hydrochloride | C22H22ClN3O4 | CID 44609731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP2392576A1 - this compound hydrochloride, synthesis, crystallographic form, medical combination, and uses thereof - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. This compound enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Icotinib Resistance in Lung cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Icotinib resistance in lung cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in non-small cell lung cancer (NSCLC) cells?
Acquired resistance to this compound, a first-generation EGFR tyrosine kinase inhibitor (TKI), is a significant challenge. The primary mechanisms include:
-
Secondary EGFR Mutations: The most common mechanism is the T790M mutation in exon 20 of the EGFR gene.[1] This "gatekeeper" mutation alters the drug's binding site.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependence on EGFR signaling. Key bypass pathways include:
-
MET Amplification: Amplification of the MET gene leads to overexpression of the c-MET receptor, which can then drive downstream signaling independently of EGFR.[2][3][4] This is observed in 5-20% of acquired resistance cases.[3]
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can also activate downstream pathways.[5]
-
PI3K/AKT/mTOR Pathway Activation: Mutations in components of this pathway, such as PIK3CA, or loss of the tumor suppressor PTEN, can lead to constitutive activation and promote cell survival.[5][6]
-
RAS-RAF-MAPK Pathway Activation: Mutations in KRAS or BRAF can also confer resistance.[1][4]
-
-
Phenotypic Transformation:
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergo a phenotypic switch from an epithelial to a mesenchymal state, which is associated with increased motility, invasion, and drug resistance.[7][8][9][10]
-
Histological Transformation: In some cases, NSCLC can transform into small-cell lung cancer (SCLC), which is inherently resistant to EGFR TKIs.[11]
-
Q2: My this compound-resistant cell line does not show the T790M mutation. What are other potential resistance mechanisms I should investigate?
In the absence of the T790M mutation, it is crucial to investigate "off-target" resistance mechanisms. Based on current research, you should consider the following:
-
MET Gene Amplification: This is a common resistance mechanism.[2][3] You can assess MET amplification using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). Overexpression of the c-MET protein can be checked by Western blotting or immunohistochemistry (IHC).
-
Epithelial-to-Mesenchymal Transition (EMT): Analyze the expression of EMT markers. A decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Slug) are indicative of EMT.[9][10]
-
Activation of Downstream Pathways: Screen for mutations or alterations in key signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MAPK.[4][5]
-
HER2 Amplification: Evaluate the copy number of the HER2 gene.[5]
Q3: What are some therapeutic strategies to overcome this compound resistance in my cell line models?
Several strategies are being explored to overcome this compound resistance:
-
Combination Therapy:
-
MET Inhibitors: If your cells exhibit MET amplification, combining this compound with a MET inhibitor like Crizotinib (B193316) has shown efficacy.[3][12]
-
PI3K/mTOR Inhibitors: For cells with activated PI3K/AKT/mTOR signaling, dual targeting with this compound and a PI3K or mTOR inhibitor can be effective.[6]
-
HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a chaperone for many oncoproteins, including ALK and EGFR. HSP90 inhibitors may be effective in overcoming resistance, particularly in cases involving EMT.[7][11]
-
-
Next-Generation EGFR TKIs: Although primarily designed for T790M-positive resistance, third-generation TKIs like Osimertinib may have activity in some other resistance contexts.[13][14]
-
Novel Drug Conjugates and Derivatives: New this compound derivatives and antibody-drug conjugates (ADCs) are being developed to target resistant cells with higher affinity or novel mechanisms.[15][16]
Troubleshooting Guides
Problem 1: Difficulty establishing a stable this compound-resistant lung cancer cell line.
-
Possible Cause 1: Inadequate drug concentration. The concentration of this compound may be too high, leading to widespread cell death, or too low, failing to induce resistance.
-
Solution: Perform a dose-response curve to determine the IC50 of this compound for your parental cell line. Start the resistance induction with a low concentration (e.g., IC20) and gradually increase the concentration over several months as the cells adapt.
-
-
Possible Cause 2: Cell line heterogeneity. The parental cell line may have a low frequency of cells with the potential to develop resistance.
-
Solution: Consider using a different NSCLC cell line known to harbor EGFR mutations (e.g., PC-9, HCC827). Alternatively, try single-cell cloning of the parental line to isolate and expand clones with varying sensitivities to this compound.
-
Problem 2: Inconsistent results in Western blot analysis for EMT markers.
-
Possible Cause 1: Antibody quality. The primary antibodies for EMT markers may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative control cell lines. Test antibodies from different vendors. Ensure optimal antibody dilution and incubation times.
-
-
Possible Cause 2: Cell culture conditions. EMT can be a dynamic process influenced by cell density and passage number.
-
Solution: Maintain consistent cell culture practices. Harvest cells for protein extraction at a consistent confluency. Avoid using very high passage numbers for your resistant cell lines.
-
Quantitative Data Summary
Table 1: Mechanisms of Primary Resistance to this compound in EGFR-mutant NSCLC Patients
| Genetic Alteration | Frequency in Primary Resistant Patients |
| EGFR Extracellular Domain Mutation | 28.6% (6/21) |
| BCL2L11 (BIM) Deletion | 23.8% (5/21) |
| MET Amplification | 14.3% (3/21) |
| ERBB2 (HER2) Amplification | 4.8% (1/21) |
| MYC Amplification | 4.8% (1/21) |
| PTEN Mutation | 4.8% (1/21) |
| PIK3CA Mutation | 4.8% (1/21) |
| (Data from a study of 21 patients with primary resistance to this compound)[5] |
Table 2: IC50 Values of an this compound Derivative (Compound 3l) in Drug-Resistant NSCLC Cells
| Cell Line | IC50 (μM) |
| Drug-Resistant NSCLC Cells | < 10 |
| (Compound 3l is a novel this compound derivative with a 1,2,3-triazole ring)[15] |
Experimental Protocols
1. Establishment of this compound-Resistant Cell Lines
This protocol describes the generation of an this compound-resistant lung cancer cell line through continuous exposure to increasing concentrations of the drug.
-
Materials:
-
Parental EGFR-mutant NSCLC cell line (e.g., PC-9, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Procedure:
-
Culture the parental cells in their standard growth medium.
-
Determine the IC50 of this compound for the parental cells using an MTT or similar cell viability assay.
-
Begin by exposing the cells to a low concentration of this compound (e.g., IC20).
-
When the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner over several months.
-
Continue this process until the cells can proliferate in a high concentration of this compound (e.g., 1-5 μM).
-
The resulting cell line is considered this compound-resistant. Regularly verify the resistance phenotype by comparing its IC50 to the parental cell line.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
2. Western Blot Analysis for EMT Markers
This protocol details the detection of epithelial and mesenchymal protein markers to assess EMT.
-
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
3. Flow Cytometry for Apoptosis Analysis
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
-
Materials:
-
This compound-resistant cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Treat the this compound-resistant cells with the desired concentration of a therapeutic agent (e.g., a combination therapy) for a specified time (e.g., 72 hours).[17]
-
Harvest both floating and attached cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Signaling Pathways and Experimental Workflows
Caption: this compound resistance pathways in lung cancer cells.
Caption: Workflow for establishing this compound-resistant cells.
Caption: Western blot workflow for EMT marker analysis.
References
- 1. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer [mdpi.com]
- 3. Responses to crizotinib can occur in c-MET overexpressing nonsmall cell lung cancer after developing EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance of targeted therapy for advanced non-small cell lung cancer harbored EGFR mutation: from mechanism analysis to clinical strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential mechanism of primary resistance to this compound in patients with advanced non–small cell lung cancer harboring uncommon mutant epidermal growth factor receptor: A multi‐center study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies for Treating NSCLC: From Biological Mechanisms to Clinical Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial‐mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4‐ALK translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - Jakobsen - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Frontiers | EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies [frontiersin.org]
- 10. This compound inhibits proliferation and epithelial-mesenchymal transition of non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel therapeutic strategies for patients with NSCLC that do not respond to treatment with EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Overcoming resistance to targeted therapies in NSCLC: current approaches and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 17. LncRNA APCDD1L-AS1 induces this compound resistance by inhibition of EGFR autophagic degradation via the miR-1322/miR-1972/miR-324-3p-SIRT5 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Icotinib Kinase Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Icotinib through kinase screening.
Introduction to this compound
This compound is a potent, highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting EGFR autophosphorylation and downstream signaling pathways crucial for cell proliferation and survival.[2] While primarily developed for the treatment of non-small-cell lung cancer (NSCLC) with EGFR mutations, understanding its potential off-target effects is critical for a comprehensive safety and efficacy profile.[2]
Publicly available, comprehensive kinome-wide screening data for this compound is limited. However, based on its classification as a first-generation EGFR TKI, it is expected to have a high degree of selectivity for EGFR. For context, other first-generation EGFR TKIs like gefitinib (B1684475) and erlotinib (B232) are also highly selective for EGFR, with Cyclin G-associated kinase (GAK) being one of the few known significant off-targets.
Quantitative Data: On-Target Activity of this compound
Due to the lack of publicly available comprehensive off-target kinase screening data for this compound, this table summarizes its potent on-target activity against EGFR. This information is critical for designing experiments and interpreting results, as potent on-target effects can often mask or be mistaken for off-target activities.
| Target | IC50 (nM) | Notes |
| EGFR (Wild-Type) | 5 | Potent inhibition of the wild-type receptor. |
This table will be updated as more comprehensive off-target screening data becomes publicly available.
Experimental Protocols
Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This protocol outlines a general procedure for determining the kinase selectivity profile of this compound.
Objective: To identify the spectrum of kinases that this compound binds to and to quantify the binding affinities for potential off-targets.
Principle: This method utilizes a competition-based binding assay where a test compound (this compound) is competed against a proprietary, immobilized ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is measured, and a decrease in this amount in the presence of the test compound indicates binding.
Materials:
-
This compound hydrochloride
-
DMSO (cell culture grade)
-
Kinase panel (e.g., KINOMEscan™ panel from Eurofins DiscoverX)
-
Assay plates and reagents provided by the vendor
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations for testing. A single high concentration (e.g., 1-10 µM) is often used for initial screening, followed by a dose-response curve for hit validation.
-
-
Assay Execution (Vendor-Specific Protocol):
-
The kinase of interest is tagged with DNA.
-
An immobilized, non-selective ligand is coated onto a solid support (e.g., beads).
-
The tagged kinase and the test compound (this compound) are incubated with the ligand-coated support.
-
The amount of kinase captured by the immobilized ligand is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
Results for a single concentration screen are typically reported as "Percent of Control" (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl indicates stronger binding.
-
For dose-response experiments, the dissociation constant (Kd) is calculated, which represents the concentration of the compound required to bind to 50% of the kinase population.
-
Data can be visualized using a "tree-spot" diagram to map the binding profile across the human kinome.
-
Diagram: Kinase Selectivity Profiling Workflow
Caption: General workflow for kinase inhibitor selectivity profiling.
Troubleshooting Guide & FAQs
Q1: We observe a phenotype in our this compound-treated cells that is not consistent with EGFR inhibition. Could this be an off-target effect?
A1: It is possible. While this compound is highly selective for EGFR, potent inhibition of the primary target can lead to complex downstream signaling changes that may not be immediately obvious. Additionally, at higher concentrations, this compound may inhibit other kinases.
-
Troubleshooting Steps:
-
Confirm EGFR Inhibition: Use western blotting to verify the inhibition of EGFR phosphorylation (p-EGFR) and downstream effectors like p-AKT and p-ERK at the concentration of this compound you are using.
-
Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent. Off-target effects often require higher concentrations than on-target effects.
-
Use a structurally different EGFR inhibitor: Compare the phenotype with that induced by another first-generation EGFR TKI (e.g., gefitinib or erlotinib) or a third-generation TKI (e.g., osimertinib). If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Consider a Rescue Experiment: If you hypothesize a specific off-target kinase is involved, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase or by modulating its downstream pathway.
-
Q2: Our kinase screening assay identified several potential off-target hits for this compound. How do we validate these?
A2: Initial hits from a large-scale screen require orthogonal validation to confirm they are genuine and biologically relevant.
-
Troubleshooting Steps:
-
In Vitro Kinase Assay: Perform a direct enzymatic assay with purified kinase for each hit to determine the IC50 of this compound. This will confirm direct inhibition.
-
Cell-Based Target Engagement: Use techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound engages the putative off-target kinase within a cellular context.
-
Downstream Signaling Analysis: If the off-target kinase has a known signaling pathway, use western blotting or other methods to assess if this compound treatment modulates the phosphorylation of its key substrates in cells.
-
Phenotypic Correlation: Use siRNA or shRNA to knock down the expression of the putative off-target kinase. If the knockdown phenocopies the effect of this compound treatment, it strengthens the evidence for a biologically relevant off-target interaction.
-
Q3: We are seeing conflicting results for this compound's off-target profile between different screening platforms. Why might this be?
A3: Different screening technologies have inherent differences in their methodologies, which can lead to varied results.
-
Common Reasons for Discrepancies:
-
Assay Format: A competition binding assay (like KINOMEscan™) measures the ability of a compound to displace a ligand, which may not always correlate perfectly with the inhibition of catalytic activity measured in an enzymatic assay.
-
Kinase Construct: The use of full-length versus truncated kinase domains, or differences in post-translational modifications of the recombinant kinases used, can affect compound binding and activity.
-
ATP Concentration: In enzymatic assays, the concentration of ATP used can significantly impact the apparent IC50 of an ATP-competitive inhibitor like this compound. Assays performed at physiological ATP concentrations may yield different results than those at the Km for ATP.
-
-
Recommendation: It is advisable to use at least two distinct assay formats to confirm off-target hits. For example, a binding assay followed by a functional enzymatic assay.
Signaling Pathway Diagrams
Diagram: this compound's Primary Signaling Pathway (EGFR Inhibition)
Caption: Inhibition of the EGFR signaling pathway by this compound.
References
Technical Support Center: Troubleshooting Icotinib Variability in Xenograft Models
Welcome to the technical support center for researchers utilizing Icotinib in xenograft models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. Our goal is to help you achieve more consistent and reliable results in your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2] It functions by reversibly binding to the ATP binding site of the EGFR protein, which blocks the signal transduction cascade that promotes tumor cell proliferation and survival.[1] this compound has demonstrated potent, dose-dependent antitumor effects in a variety of human tumor-derived xenografts in nude mice.[1][3]
Q2: I am observing high variability in tumor growth between animals in the same treatment group. What are the potential causes?
High variability in tumor size within the same group can be attributed to several factors:
-
Animal-Related Factors: The genetic background, health, and immune status of the host mice can significantly influence tumor growth.
-
Tumor Cell-Related Factors: The viability, passage number, and inherent heterogeneity of the cancer cells used for implantation are critical.
-
Procedural Variability: Inconsistencies in the cell injection technique, including the injection site and volume, can lead to variable tumor establishment. Inconsistent drug administration, including dosage and frequency, can also contribute to this variability.
Q3: My this compound-treated tumors initially respond but then start to regrow. What could be happening?
This phenomenon is often indicative of acquired resistance. The most common mechanisms of resistance to first-generation EGFR-TKIs like this compound include:
-
Secondary Mutations in EGFR: The development of the T790M mutation in exon 20 of the EGFR gene is a frequent cause of acquired resistance.
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, such as MET amplification, can allow tumor cells to circumvent EGFR blockade.
-
Tumor Microenvironment: Factors within the tumor microenvironment can also contribute to resistance.
Q4: I am not seeing the expected tumor growth inhibition in my EGFR-mutant xenograft model. What should I troubleshoot?
Several factors could lead to a lack of expected efficacy:
-
Suboptimal Drug Exposure: This could be due to issues with this compound formulation, administration, or animal-specific differences in absorption and metabolism.
-
Incorrect EGFR Mutation Status: It is crucial to verify the EGFR mutation status of your cell line.
-
Intrinsic Resistance: Some EGFR mutations, particularly certain uncommon mutations, may confer primary resistance to this compound.[4]
-
Tumor Microenvironment: The interaction of the tumor with its surrounding stroma can influence drug response.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent Tumor Growth Across and Within Groups
| Potential Cause | Troubleshooting Steps |
| Variable Animal Health | - Use mice of the same strain, age, and sex. - Allow for an acclimatization period of at least one week before the experiment begins. - Exclude any animals showing signs of illness not related to the tumor or treatment. |
| Inconsistent Cell Preparation and Implantation | - Use cancer cells from a similar low passage number and ensure high viability (>90%) before implantation. - Prepare a homogenous single-cell suspension for injection. - Standardize the injection volume and location (e.g., subcutaneous in the right flank). |
| Tumor Ulceration | - Monitor tumors for ulceration, which can affect growth and measurement. - If ulceration occurs, it should be documented, and the animal may need to be excluded from the study. |
| Inaccurate Tumor Measurement | - Use calipers to measure tumor dimensions in two directions (length and width). - Consistently apply the same formula for calculating tumor volume (e.g., (Length x Width²)/2). |
Issue 2: Suboptimal or Variable this compound Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor this compound Formulation or Administration | - Ensure this compound is properly dissolved or suspended in the vehicle. Prepare the formulation fresh daily if stability is a concern. - Standardize the oral gavage technique to ensure consistent dosing. |
| Variable Oral Absorption | - Standardize the feeding schedule of the animals (e.g., fasted or fed) as food can affect this compound absorption. - Consider potential drug-drug interactions if other compounds are being administered. |
| Incorrect or Unverified EGFR Status of Xenograft Model | - Confirm the EGFR mutation status of your cell line using sequencing. - Perform a baseline Western blot to confirm EGFR expression and phosphorylation in your tumor model. |
| Development of Acquired Resistance | - At the end of the study, harvest resistant tumors for molecular analysis (e.g., sequencing for T790M mutation, FISH for MET amplification). - Consider combination therapy studies to overcome resistance. |
| Influence of Tumor Microenvironment | - Analyze the tumor stroma for factors that may contribute to resistance. - Compare this compound efficacy in subcutaneous versus orthotopic models, as the latter better recapitulates the native tumor microenvironment.[7][8] |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different xenograft models as reported in the literature. Please note that experimental conditions may vary between studies.
Table 1: this compound Monotherapy in Xenograft Models
| Cell Line | Cancer Type | EGFR Status | Mouse Strain | This compound Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| A549 | NSCLC | Wild-Type | Nude | 60 | 3 weeks | Statistically significant vs. control | [9] |
| A549 | NSCLC | Wild-Type | Nude | 1200 | 3 weeks | Statistically significant vs. control | [9] |
| HCC827 | NSCLC | Exon 19 Del | Nude | Not Specified | 16 days | Significant tumor growth decrease | [10] |
| Huh7 | Hepatocellular Carcinoma | High p-EGFR | Nude | Not Specified | 3 weeks | Dose-dependent tumor growth reduction | [11] |
| KYSE450 | Esophageal Squamous Carcinoma | Not Specified | Nude | 50 | 15 days | Significant tumor volume reduction | [12] |
Table 2: this compound in Combination Therapy in Xenograft Models
| Cell Line | Cancer Type | Combination Agent | Mouse Strain | This compound Dose (mg/kg) | Combination Agent Dose | Treatment Duration | Outcome | Reference |
| HCC827 | NSCLC | Bevacizumab | Nude | Not Specified | Not Specified | 16 days | Significantly smaller tumor volumes than monotherapy | [1] |
| HCC827 | NSCLC | Recombinant Human Endostatin | Nude | Not Specified | Not Specified | 16 days | Significantly smaller tumor volumes than monotherapy | [1] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
-
Formulation:
-
This compound hydrochloride can be dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween80, and ddH2O.[2]
-
A common vehicle for oral gavage is 1% methylcellulose (B11928114) in sterile water.
-
Weigh the required amount of this compound powder and suspend it in the chosen vehicle to the desired concentration.
-
Ensure the formulation is a homogenous suspension by vortexing thoroughly before each use. It is recommended to prepare the dosing solution fresh daily.[13]
-
-
Administration:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[13]
-
Use an appropriately sized (18-20 gauge for adult mice) flexible or rounded-tip gavage needle.[14]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib.
-
Gently insert the gavage needle into the diastema and advance it along the roof of the mouth towards the esophagus.
-
Administer the this compound suspension slowly and steadily.
-
Protocol 2: Subcutaneous Xenograft Implantation
-
Cell Preparation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in a serum-free medium or PBS at the desired concentration (e.g., 1-5 x 10⁷ cells/mL).
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can improve tumor take rate.
-
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously using a 25-27 gauge needle.
-
Monitor the animals regularly for tumor growth.
-
Protocol 3: Western Blot for Phosphorylated EGFR (p-EGFR)
-
Tumor Lysate Preparation:
-
Excise the tumor and snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an 8% Tris-Glycine gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control like β-Actin.
-
Protocol 4: Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-40 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against Ki-67.
-
Apply an HRP-polymer secondary antibody.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
The Ki-67 proliferation index is determined by quantifying the percentage of Ki-67-positive nuclei in the tumor cells.
-
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. veterinarypaper.com [veterinarypaper.com]
- 12. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Minimizing Icotinib Toxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to manage and minimize toxicities associated with Icotinib in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It functions by competitively binding to the adenosine (B11128) triphosphate (ATP) binding site within the tyrosine kinase domain of the EGFR protein.[1][2][3] This inhibition prevents EGFR autophosphorylation, thereby blocking the downstream activation of signaling pathways, such as the Ras pathway, which are crucial for cell proliferation, survival, and tumorigenesis.[1][2][4][5] this compound is particularly effective against tumors with activating mutations in the EGFR gene.[4]
Q2: What are the most common toxicities observed with this compound in animal models and clinical studies?
A2: The most frequently reported adverse effects associated with this compound are generally mild to moderate (Grade 1-2).[6][7] These primarily include:
-
Dermatological: Skin rash and dry skin are the most common toxicities.[5][6][7][8][9] Pruritus (itching) is also observed.[6][9]
-
Gastrointestinal: Diarrhea is a common, typically manageable side effect.[5][6][8][9]
-
Hepatic: Elevations in liver aminotransferases can occur, though less frequently than skin and GI effects.[8][9]
In a meta-analysis of 15 studies, the most common adverse events were skin rash (31.4%) and diarrhea (14.2%).[9]
Q3: How should a Maximum Tolerated Dose (MTD) study for this compound be designed?
A3: Determining the MTD is a critical first step to establish a therapeutic window for efficacy studies.[10] A typical dose-ranging study involves administering escalating doses of this compound to small groups of animals to identify the highest dose that does not cause unacceptable adverse effects. A standard protocol is detailed in the "Experimental Protocols" section below.
Q4: What are the primary strategies to mitigate this compound toxicity during an in-vivo study?
A4: A multi-faceted approach is recommended:
-
Dose Optimization: Use the lowest effective dose determined from pilot or MTD studies.
-
Dosing Schedule Modification: If toxicity is observed, consider intermittent dosing (e.g., 5 days on, 2 days off) instead of continuous daily dosing to allow for animal recovery.[10][11]
-
Supportive Care: Proactively manage side effects. This includes nutritional support for weight loss, hydration for diarrhea, and proper husbandry to prevent skin infections.[10][12]
-
Close Monitoring: Implement a robust monitoring plan to detect early signs of toxicity, allowing for timely intervention.
Troubleshooting Guides
Issue 1: Animal exhibits dermatological toxicity (rash, dry skin, alopecia).
-
Question: My animals have developed a skin rash and are scratching excessively after this compound administration. What should I do?
-
Answer:
-
Assess and Grade: Quantify the severity of the rash (e.g., localized vs. widespread, presence of ulceration). Maintain detailed records of observations.
-
Husbandry: Ensure the cage environment is clean and dry to minimize the risk of secondary infections. Check for any abrasive materials in the bedding.
-
Supportive Care: For dry or irritated skin, consult with the veterinary staff about applying a non-medicated, soothing emollient. Ensure animals have easy access to food and water, as excessive scratching can deter normal activity.
-
Dose Modification: If the rash is severe (Grade 3 or higher) or is accompanied by significant distress or weight loss, a dose interruption ("drug holiday") for 2-3 days is recommended.[12] Once the symptoms improve, dosing can be resumed at the same or a reduced level (e.g., 75% of the original dose).
-
Issue 2: Animal is experiencing diarrhea.
-
Question: Several mice in my this compound treatment group have developed diarrhea. How should I manage this?
-
Answer:
-
Assess and Monitor: Note the onset, frequency, and severity of the diarrhea. Monitor the animal's hydration status (skin turgor, activity level) and body weight daily.
-
Nutritional and Fluid Support: Provide a highly palatable wet mash or gel-based diet to help with both nutrition and hydration.[12] Ensure fresh water is readily accessible. For moderate to severe dehydration, subcutaneous fluid administration may be necessary, as guided by your institutional veterinarian.
-
Anti-diarrheal Treatment: For mild to moderate cases, a kaolin-pectin-based anti-diarrheal formulation can be considered after consulting with veterinary staff.[12]
-
Dose Modification: If diarrhea is severe, persistent, or associated with significant weight loss (>15%), pause this compound administration until the symptoms resolve.[10][12] Restart at a lower dose level.
-
Issue 3: Animal is losing a significant amount of weight.
-
Question: My rats are losing weight rapidly after starting this compound treatment. What is the intervention threshold?
-
Answer:
-
Define Intervention Point: A body weight loss exceeding 15-20% of the baseline weight is a common endpoint and requires immediate intervention.[12]
-
Investigate Cause: Determine if the weight loss is due to a specific cause, such as diarrhea, anorexia (reduced food intake), or general malaise. Check food consumption records if possible.
-
Provide Nutritional Support: Supplement the standard diet with high-calorie, highly palatable food sources.[12] Place food and water on the cage floor to ensure easy access for lethargic animals.
-
Implement Dose Interruption: For rapid or severe weight loss, a "drug holiday" is the most effective immediate strategy.[12] This allows the animal to recover physiologically. Dosing should only be resumed after the animal's weight has stabilized or started to increase.
-
Quantitative Data Summary
Table 1: Common this compound-Related Toxicities and Monitoring Parameters
| Toxicity Class | Specific Adverse Event | Key Monitoring Parameters |
| Dermatological | Rash, Erythema, Dry Skin, Pruritus | Daily visual inspection of skin and coat condition; Pruritus scoring (frequency of scratching). |
| Gastrointestinal | Diarrhea | Daily cage check for abnormal feces; Fecal consistency scoring; Daily body weight measurement. |
| General | Weight Loss, Decreased Activity | Body weight measurement (at least twice weekly); Clinical scoring (posture, activity level). |
| Hepatic | Elevated Aminotransferases (ALT, AST) | Periodic blood collection for serum biochemistry analysis (baseline, mid-study, terminal). |
Table 2: Example Toxicity Grading and Management Plan
| Grade | Dermatological Toxicity (Rash) | Gastrointestinal Toxicity (Diarrhea) | Recommended Action |
| 1 (Mild) | Localized erythema or dry patches. | Soft, poorly formed stool; no weight loss. | Continue dosing; monitor closely. |
| 2 (Moderate) | Widespread rash, moderate pruritus. | Persistent loose stool; <15% weight loss. | Continue dosing; provide supportive care. |
| 3 (Severe) | Severe, generalized rash with ulceration. | Liquid stool; >15% weight loss; dehydration. | Interrupt dose until recovery to Grade ≤1. Resume at a reduced dose. |
| 4 (Life-threatening) | Exfoliative dermatitis. | Life-threatening dehydration; requires euthanasia. | Discontinue treatment; consult IACUC protocol for humane endpoints. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., BALB/c nude mice). Use a minimum of 3-5 animals per sex per group.[10]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Dose Selection: Choose a range of 3-5 dose levels. Start with a low dose expected to be well-tolerated and escalate to a high dose expected to induce some toxicity.[10] A vehicle control group is mandatory.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a defined period (e.g., 14 days).[10]
-
Monitoring:
-
Clinical Signs: Observe animals twice daily for any signs of toxicity (e.g., changes in posture, activity, fur condition).
-
Body Weight: Measure body weight at least three times per week.[10]
-
Food/Water Intake: Monitor consumption daily if possible.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe, irreversible signs of toxicity.
-
Terminal Procedures: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis. Collect blood for hematology and serum chemistry.[10]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Significance and symbolism [wisdomlib.org]
- 4. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. Effects of this compound on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on early-stage non-small-cell lung cancer as neoadjuvant treatment with different epidermal growth factor receptor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term safety of this compound in patients with non-small cell lung cancer: a retrospective, real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. targetedonc.com [targetedonc.com]
- 12. benchchem.com [benchchem.com]
Icotinib stability in cell culture medium over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icotinib in cell culture experiments. The information is designed to help scientists and drug development professionals address common issues related to the stability of this compound in their experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity. For long-term storage, this compound powder is stable for up to three years at -20°C.[1][2] Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[3][4] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[5] These aliquots are stable for up to one month at -20°C or one year at -80°C.[1][5] When preparing for an experiment, it is recommended to use fresh dilutions from a frozen stock to minimize potential degradation.[6]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1][2] |
| Stock Solution in DMSO | -20°C | 1 month | [1][5] |
| Stock Solution in DMSO | -80°C | 1 year | [1][2] |
Q2: Is this compound stable in cell culture medium at 37°C?
A2: The stability of this compound in cell culture medium over the course of a typical experiment (e.g., 24-72 hours) at 37°C has not been extensively reported in publicly available literature. The stability of small molecules in cell culture can be influenced by several factors, including the pH of the medium (typically 7.2-7.4), the incubation temperature of 37°C, and interactions with components in the medium such as amino acids and vitamins.[1] If the medium is supplemented with serum, enzymes like esterases and proteases could potentially metabolize the compound.[1] Given that other tyrosine kinase inhibitors can exhibit limited stability in aqueous solutions, it is advisable to determine the stability of this compound under your specific experimental conditions.[7]
Q3: Why is assessing the stability of this compound in my cell culture experiments important?
A3: Assessing the stability of this compound is critical for the correct interpretation of your experimental results.[1] If this compound degrades during the experiment, its effective concentration will decrease. This could lead to an underestimation of its potency (e.g., an inaccurate IC50 value) and efficacy.[1] Inconsistent results between experiments can sometimes be a sign of compound instability.[7] By understanding the stability of this compound in your specific cell culture medium, you can ensure a reliable concentration-response relationship.
Q4: How can I test the stability of this compound in my cell culture medium?
A4: You can determine the stability of this compound by incubating it in your cell culture medium at 37°C and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8] A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q5: What is the mechanism of action of this compound?
A5: this compound is a highly selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][7] It competitively and reversibly binds to the ATP binding site of the EGFR protein, which prevents the activation of downstream signaling pathways.[7] Key pathways inhibited by this compound include the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[6][9]
Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by this compound.
// Nodes EGF [label="EGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; P_EGFR [label="P-EGFR (Dimerization\n& Autophosphorylation)", fillcolor="#FBBC05", fontcolor="#202124"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; this compound -> P_EGFR [arrowhead=tee, color="#EA4335", style=bold]; EGFR -> P_EGFR; P_EGFR -> Grb2_Sos; P_EGFR -> PI3K; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; PI3K -> PIP3 [label="PIP2 to", fontsize=8]; PIP3 -> PDK1; PDK1 -> AKT; AKT -> Proliferation; }
Caption: EGFR signaling pathway and this compound's point of inhibition.Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values or loss of this compound activity in long-term experiments ( > 24 hours). | Degradation of this compound in the cell culture medium at 37°C. | 1. Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see protocol below). 2. If significant degradation is observed, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours).[10] 3. Ensure that stock solutions are properly stored and that fresh dilutions are used for each experiment.[6] |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Visually inspect the medium after adding this compound. If precipitate is observed, consider lowering the final concentration. 2. Optimize the dilution method: use pre-warmed (37°C) medium and add the this compound stock solution dropwise while gently mixing.[1] 3. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cytotoxicity.[11] |
| High variability between replicate samples in a stability assay. | Inconsistent sample handling or analytical method variability. | 1. Ensure uniform mixing of the this compound-spiked medium before aliquoting. 2. Use calibrated pipettes for precise sample collection. 3. Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy.[1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound under typical cell culture conditions.[1][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM or RPMI-1640, with or without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
Validated HPLC or LC-MS/MS method for this compound quantification
Methodology:
-
Media Preparation:
-
On the day of the experiment, thaw an aliquot of your this compound stock solution.
-
Spike pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Dispense the this compound-spiked medium into sterile microcentrifuge tubes (e.g., 500 µL per tube).
-
Place the tubes in an incubator at 37°C with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube for each time point.
-
The T=0 sample represents the initial concentration.
-
-
Sample Processing:
-
To stop further degradation and precipitate proteins (especially if serum is present), add a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol (B129727) to each sample.[1]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Below is a diagram of the experimental workflow.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Stock [label="Prepare this compound\nStock Solution (e.g., 10 mM in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Spike_Media [label="Spike Pre-warmed (37°C)\nCell Culture Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C, 5% CO₂", fillcolor="#FBBC05", fontcolor="#202124"]; Collect_Samples [label="Collect Aliquots at\nTime Points (0, 2, 4, 8, 24, 48, 72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench & Precipitate Proteins\n(e.g., add cold Acetonitrile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Pellet Debris", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Supernatant\nby HPLC or LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate % Remaining vs. T=0", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Stock; Prep_Stock -> Spike_Media; Spike_Media -> Incubate; Incubate -> Collect_Samples; Collect_Samples -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Calculate; Calculate -> End; }
Caption: Workflow for assessing this compound stability in cell culture medium.Table 2: Template for Recording this compound Stability Data
This table can be used to record and analyze your experimental data.
| Time Point (Hours) | Peak Area (from HPLC) | Concentration (µM) | % Remaining |
| 0 | 100% | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Erlotinib | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Icotinib
Welcome to the Icotinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively and reversibly binding to the ATP binding site of the EGFR protein, which blocks the signal transduction cascade that promotes cell proliferation.[1][2][3] This inhibitory action is particularly effective in cancers with activating mutations in the EGFR tyrosine kinase domain, such as certain types of non-small-cell lung cancer (NSCLC).[1][4]
Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays across different batches. What could be the cause?
Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors could contribute to this issue:
-
Purity and Impurity Profile: Even minor variations in the purity of the this compound powder or the presence of different impurities can affect its biological activity.
-
Solubility Issues: Different batches may exhibit variations in solubility due to subtle differences in physical properties (e.g., crystalline form, particle size). Incomplete solubilization can lead to a lower effective concentration in your assay.
-
Compound Stability: this compound, like any small molecule, can degrade if not stored properly. Degradation products may have reduced or no activity, leading to a higher apparent IC50.
-
Assay System Variability: Inconsistencies in cell line passage number, cell density, serum concentration, or reagent quality can also contribute to variability in results.
Q3: How can we validate the quality of a new batch of this compound before starting our experiments?
It is highly recommended to perform in-house quality control (QC) on each new batch. Key validation steps include:
-
Identity and Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and determine the purity of the compound.
-
Concentration Verification: Accurately determine the concentration of your stock solution.
-
Functional Assay: Test the new batch in a standardized, small-scale biological assay (e.g., a cell viability assay with a well-characterized cell line like A431 or PC-9) to confirm its activity is consistent with previous batches.[1][5]
Troubleshooting Guides
Issue 1: Reduced or No this compound Activity in In Vitro Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Stock Solution Concentration | 1. Re-measure the concentration of the stock solution. 2. Prepare a fresh stock solution from the powder, ensuring complete dissolution. |
| Compound Degradation | 1. Check the storage conditions and expiration date of the this compound batch. 2. Analyze the compound for degradation products using HPLC or LC-MS. 3. If degradation is confirmed, use a fresh, properly stored batch. |
| Poor Solubility | 1. Visually inspect the stock solution for any precipitate. 2. Try different solvents or sonication to ensure complete dissolution. 3. Filter-sterilize the stock solution to remove any undissolved particles. |
| Cell Line Resistance or Issues | 1. Verify the identity of your cell line (e.g., by STR profiling). 2. Check the passage number of the cells; high passage numbers can lead to phenotypic drift. 3. Ensure the cell line expresses the target EGFR at expected levels. |
| Assay Protocol Errors | 1. Review the experimental protocol for any deviations. 2. Ensure all reagents are within their expiration dates and prepared correctly. 3. Include appropriate positive and negative controls in your experiment. |
Issue 2: High Variability Between Replicates in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated multichannel pipette for seeding and verify its accuracy. |
| Edge Effects in Multi-well Plates | 1. Avoid using the outer wells of the plate for treatment groups. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete Drug Mixing | 1. Ensure thorough mixing of the drug dilutions before adding them to the cells. |
| Solvent (e.g., DMSO) Toxicity | 1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line. 2. Include a solvent-only control to assess its effect. |
Data Presentation
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.5% | 97.8% | > 98% |
| Identity (by MS) | Confirmed | Confirmed | Matches reference |
| IC50 in A431 cells | 5.2 nM | 15.8 nM | Within 2-fold of reference |
| Solubility in DMSO | > 50 mg/mL | > 50 mg/mL | > 25 mg/mL |
This is example data and does not represent actual product specifications.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of a reference standard this compound at 1 mg/mL in DMSO.
-
Prepare a stock solution of the test batch of this compound at 1 mg/mL in DMSO.
-
Dilute both stock solutions to a working concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Compare the retention time of the main peak in the sample chromatogram to that of the standard to confirm identity.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed EGFR-expressing cancer cells (e.g., A431) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Quality control workflow for new this compound batches.
References
Icotinib Drug-Drug Interaction Screening In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting in vitro drug-drug interaction (DDI) screening of icotinib. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary metabolic pathways for this compound in vitro?
A1: In vitro studies have demonstrated that this compound is predominantly metabolized by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 is the major enzyme responsible for its metabolism (contributing to approximately 77-87% of metabolite formation), with moderate contributions from CYP3A5 (5-15%) and CYP1A2 (3.7-7.5%).[1] The involvement of CYP2C8, 2C9, 2C19, and 2D6 is considered insignificant.[1] Therefore, co-administration with strong inhibitors or inducers of CYP3A4 should be carefully considered due to the high risk of drug-drug interactions.[1]
Cytochrome P450 (CYP) Inhibition Assays
Q2: I am observing significant variability in my this compound CYP3A4 inhibition assay results. What could be the cause?
A2: Variability in CYP3A4 inhibition assays can stem from several factors:
-
Pre-incubation Time: this compound is a mechanism-based inactivator of CYP3A4/5, meaning its inhibitory effect is time- and concentration-dependent.[2] Ensure a consistent pre-incubation time (e.g., 30 minutes) with NADPH to allow for the formation of the reactive intermediate responsible for inactivation.[2][3]
-
Microsome Concentration: High concentrations of human liver microsomes (HLM) can lead to non-specific binding of this compound, reducing its effective concentration. It is recommended to use a low protein concentration (≤ 0.1 mg/mL) to minimize this effect.[4]
-
Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells to prevent precipitation. If solubility issues persist, consider using a different solvent or employing solubility-enhancing excipients, ensuring they do not interfere with the assay.
-
Probe Substrate Concentration: The concentration of the probe substrate used should be at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.
Q3: My IC50 value for this compound's inhibition of CYP3A4 is different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from differences in experimental conditions:
-
Test System: The choice of in vitro system (e.g., recombinant human CYP3A4, pooled human liver microsomes) can influence the results.
-
Probe Substrate: Different probe substrates for the same CYP enzyme can yield varying IC50 values due to distinct binding sites or affinities.
-
Incubation Conditions: Variations in incubation time, temperature, and buffer composition can all affect enzyme kinetics and, consequently, the calculated IC50.
-
Data Analysis: The method used to fit the dose-response curve can impact the final IC50 value. Ensure you are using a standard and appropriate nonlinear regression model.
Q4: How do I determine if this compound is a time-dependent inhibitor (TDI) of CYP3A4?
A4: A common method to assess time-dependent inhibition is the IC50 shift assay.[3] This involves determining the IC50 of this compound with and without a pre-incubation period in the presence of NADPH. A significant decrease in the IC50 value after pre-incubation suggests time-dependent inhibition. This compound has been shown to exhibit a time-, concentration-, and NADPH-dependent inhibitory effect on recombinant human CYP3A4/5.[2]
Transporter Interaction Assays
Q5: How can I determine if this compound is a substrate of P-glycoprotein (P-gp)?
A5: You can use a bidirectional transport assay with cell lines overexpressing P-gp, such as MDCK-MDR1 or Caco-2 cells.[5][6][7] The assay measures the transport of this compound across a polarized cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (B-A transport rate / A-B transport rate) significantly greater than 2 suggests that this compound is a P-gp substrate. This can be confirmed by observing a reduction in the efflux ratio in the presence of a known P-gp inhibitor, such as verapamil.
Q6: What should I do if I suspect this compound is inhibiting a drug transporter?
A6: To investigate if this compound is a transporter inhibitor, you can perform an inhibition assay.[8] This involves incubating the transporter-expressing cells with a known probe substrate for that transporter in the presence and absence of this compound. A significant reduction in the transport of the probe substrate in the presence of this compound indicates inhibition. An IC50 value can then be determined to quantify the inhibitory potency.
Troubleshooting Guides
CYP Inhibition Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability between replicate wells | Inconsistent pipetting, poor mixing, or compound precipitation. | Ensure proper pipette calibration and technique. Mix all solutions thoroughly. Visually inspect plates for any signs of precipitation. |
| No or weak inhibition observed | This compound concentration is too low, inactive enzyme, or incorrect assay setup. | Verify the concentration range of this compound. Check the activity of the microsomes or recombinant enzyme with a known inhibitor. Review the protocol for any errors in reagent addition or incubation times. |
| False positives in fluorogenic assays | This compound may have intrinsic fluorescence or be a fluorescence quencher. | Run a control experiment with this compound and the detection reagents without the enzyme and substrate to check for interference. If interference is observed, consider using an LC-MS/MS-based assay.[9] |
| Unexpectedly potent inhibition | Non-specific binding to the assay plate or well components. | Use low-binding plates. Evaluate the recovery of this compound in the assay system to check for non-specific binding.[10] |
Transporter Assays
| Issue | Potential Cause | Troubleshooting Step |
| Low efflux ratio for a known P-gp substrate (positive control) | Poor cell monolayer integrity, low transporter expression, or inactive transporter. | Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Verify the expression and activity of the transporter using a validated positive control substrate and inhibitor. |
| High background signal in uptake assays | Non-specific binding of the substrate to cells or the plate. | Pre-treat cells with a non-labeled version of the substrate to block non-specific binding sites. Use appropriate wash steps to remove unbound substrate. |
| Inconsistent transport rates | Variations in cell passage number, seeding density, or culture conditions. | Use cells within a defined passage number range. Standardize cell seeding density and culture conditions. |
| Cytotoxicity observed | The concentration of this compound or the probe substrate is toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your test compounds. |
Data Presentation
Table 1: In Vitro Inhibition of Oxycodone Metabolism by this compound
| Test System | Inhibition Mechanism | IC50 (µM) | Ki (µM) |
| Rat Liver Microsomes (RLM) | Mixed | 3.29 ± 0.090 | 9.42 |
| Human Liver Microsomes (HLM) | Competitive | 22.34 ± 0.81 | - |
Data extracted from a study on the effect of this compound on oxycodone pharmacokinetics.[11]
Table 2: EGFR Kinase Inhibitory Activity of this compound and a Derivative
| Compound | IC50 (µM) - 1 hour | IC50 (µM) - 2 hours |
| This compound | 0.00138 | 0.038 |
| Compound 3l | 0.42 | 1.67 |
This data demonstrates the in vitro inhibitory activity against ligand-induced EGFR tyrosine phosphorylation.[12]
Experimental Protocols
Protocol 1: CYP3A4 Inhibition Assay (IC50 Determination) using Human Liver Microsomes
-
Prepare Reagents:
-
Pooled human liver microsomes (HLM)
-
This compound stock solution (in DMSO)
-
CYP3A4 probe substrate (e.g., midazolam)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard (for quenching and analysis)
-
-
Assay Procedure:
-
Serially dilute this compound to achieve a range of final concentrations.
-
In a 96-well plate, add HLM, phosphate buffer, and the this compound dilutions (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the probe substrate.
-
Incubate at 37°C for the specified time (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment using a Bidirectional Transport Assay
-
Cell Culture:
-
Culture P-gp overexpressing cells (e.g., MDCK-MDR1) on permeable filter supports until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring TEER.
-
-
Transport Assay:
-
Wash the cell monolayers with transport buffer.
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C0)
-
where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
-
An efflux ratio > 2 indicates that this compound is a P-gp substrate.
-
Visualizations
References
- 1. Metabolic Pathway of this compound In Vitro: The Differential Roles of CYP3A4, CYP3A5, and CYP1A2 on Potential Pharmacokinetic Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Mechanism-Based Inactivation of Recombinant Human CYP3A4/5 Possibly via Heme Destruction by Ketene Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. bioivt.com [bioivt.com]
- 5. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 10. fda.gov [fda.gov]
- 11. peerj.com [peerj.com]
- 12. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
Technical Support Center: Optimizing Icotinib Delivery in Orthotopic Lung Cancer Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with icotinib in orthotopic lung cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of action for this compound in non-small cell lung cancer (NSCLC)?
A1: this compound is a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI).[1][2] It selectively and competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain.[3] This reversible inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, metastasis, and survival.[3][4] The primary targets are activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21, which are common in lung adenocarcinoma.[4][5]
Q2: We are observing lower than expected efficacy of this compound in our orthotopic lung cancer model. What are the potential reasons?
A2: Several factors could contribute to reduced this compound efficacy:
-
EGFR Mutation Status: this compound is most effective in tumors harboring activating EGFR mutations.[5][6] Ensure your cell line (e.g., HCC827) has a known sensitizing EGFR mutation.[7] Wild-type EGFR cell lines are generally less responsive.[5]
-
Drug Resistance: Acquired resistance to EGFR-TKIs is a common issue. Mechanisms can include secondary mutations (like T790M), amplification of other signaling pathways (e.g., MET), or histological transformation to small-cell lung cancer.[8] Consider analyzing resistant tumors for these changes.
-
Suboptimal Drug Delivery: Poor accumulation of this compound at the tumor site can limit its efficacy. This can be due to physiological barriers or rapid clearance. Novel delivery systems like nanoparticles or liposomes are being explored to enhance tumor-specific delivery.[9][10]
-
Animal Model Variability: The tumor microenvironment in orthotopic models can vary. Inconsistent tumor establishment and growth can impact treatment outcomes.[11]
Q3: What are the key pharmacokinetic parameters to consider when working with this compound in animal models?
A3: Key pharmacokinetic parameters for this compound have been established in preclinical and clinical studies. In Sprague-Dawley rats, after a single oral dose of 30 mg/kg, the following parameters were observed: a half-life (t1/2) of approximately 2.92 hours, a maximum plasma concentration (Cmax) of around 2168.65 ng/mL, and a time to reach maximum concentration (Tmax) of about 0.70 hours.[12] In healthy human subjects, the half-life ranges from 6.02 to 7.83 hours, with Tmax between 0.75 and 3.5 hours.[13][14] It's also important to note that food, particularly a high-fat meal, can significantly increase the absorption and exposure of this compound.[13][14]
Q4: Are there any known drug-drug interactions with this compound that could affect my experimental results?
A4: Yes, this compound can interact with other drugs. For instance, it has been shown to inhibit the metabolism of oxycodone in both rat and human liver microsomes, which could lead to increased plasma concentrations of co-administered drugs that are metabolized by similar pathways.[15] When designing combination therapy studies, it is crucial to consider the metabolic pathways of all administered agents.
Troubleshooting Guides
Problem 1: High variability in tumor size and growth rate in our orthotopic lung cancer model.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Implantation | Standardize the cell injection procedure, including the number of cells, injection volume, and anatomical location. Consider using imaging guidance for precise implantation. |
| Variable Cell Viability | Ensure high cell viability (>95%) before implantation. Use cells from a consistent passage number to minimize phenotypic drift. |
| Animal Health | Monitor the health of the animals closely. Factors like infection or stress can impact tumor growth. |
| Tumor Monitoring | Use non-invasive imaging techniques like micro-CT or bioluminescence imaging to monitor tumor growth longitudinally in the same animal, which can help account for individual growth rate differences.[11] |
Problem 2: Difficulty in preparing stable this compound-loaded nanoparticles with consistent size.
| Possible Cause | Troubleshooting Step |
| Poor Drug-Polymer Interaction | Screen different types of polymers or lipids to find a formulation with better compatibility with this compound. For example, cationic amphipathic starch and hyaluronic acid have been used to co-encapsulate this compound and doxorubicin.[9] |
| Inconsistent Formulation Process | Precisely control formulation parameters such as stirring speed, temperature, and the rate of addition of reagents. |
| Aggregation of Nanoparticles | Optimize the surface charge of the nanoparticles or add stabilizing agents to prevent aggregation. |
| Characterization Issues | Use multiple techniques (e.g., Dynamic Light Scattering, Transmission Electron Microscopy) to accurately characterize the size, morphology, and stability of the nanoparticles.[9][16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (µg/mL·h) | Reference |
| Rat (SD) | 30 mg/kg (oral) | 2168.65 ± 268.72 | 0.70 ± 0.27 | 2.92 ± 0.87 | 9.69 ± 1.95 | [12] |
| Human | 100-600 mg (oral) | Varies with dose | 0.75 - 3.5 | 6.02 - 7.83 | Proportional to dose | [13][14] |
Table 2: Efficacy of this compound in Clinical and Preclinical Studies
| Model/Patient Population | Treatment | Outcome | Metric | Reference |
| Advanced NSCLC Patients (EGFR mutant) | This compound | Objective Response Rate | 54.9% | [5] |
| Advanced NSCLC Patients (EGFR mutant) | This compound | Disease Control Rate | 86.3% | [5] |
| Advanced NSCLC Patients (EGFR mutant) | This compound | Median Progression-Free Survival | 9.7 months | [5] |
| Human Lung Adenocarcinoma Xenograft (HCC827) | This compound + Bevacizumab | Tumor Growth | Slower growth vs. single agents | [7] |
| Human Lung Adenocarcinoma Xenograft (HCC827) | This compound + Endostatin | Tumor Growth | Slower growth vs. single agents | [7] |
Experimental Protocols
Protocol 1: Establishment of an Orthotopic Lung Cancer Model
This protocol is a general guideline and should be adapted based on the specific cell line and animal strain.
-
Cell Culture: Culture an appropriate lung cancer cell line (e.g., luciferase-tagged LLC or human NSCLC lines like HCC827 for immunodeficient mice) under standard conditions.[10][11]
-
Cell Preparation: On the day of implantation, harvest cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at the desired concentration (e.g., 5 x 10^5 cells in 50 µL).[10] Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Intrathoracic Injection: Place the anesthetized mouse in a supine position. Make a small incision to expose the chest wall. Using a fine-gauge needle (e.g., 28G), carefully insert the needle into the left lateral thorax, avoiding the heart. Slowly inject the cell suspension into the lung parenchyma.[10]
-
Post-operative Care: Suture the incision and monitor the animal for recovery. Provide appropriate analgesia as per institutional guidelines.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using a suitable imaging modality (e.g., bioluminescence imaging for luciferase-tagged cells or micro-CT).[10][11]
Protocol 2: Preparation of this compound-Loaded Nanoparticles (Example)
This is an illustrative protocol based on a study using cationic amphipathic starch and hyaluronic acid.[9]
-
Preparation of Drug Solution: Dissolve this compound and a synergistic agent (e.g., doxorubicin) in an appropriate solvent.
-
Nanoparticle Formation: Prepare an aqueous solution of cationic amphipathic starch. Add the drug solution to the starch solution under constant stirring to form the core of the nanoparticles through self-assembly.
-
Coating: Prepare a solution of hyaluronic acid. Add this solution dropwise to the nanoparticle suspension to form a hyaluronic acid shell via electrostatic interaction.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove unloaded drugs and excess polymers.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology using appropriate analytical techniques.
Visualizations
References
- 1. This compound, a selective EGF receptor tyrosine kinase inhibitor, for the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound in treating non-small cell lung cancer: a systematic evaluation and meta-analysis based on 15 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new receptor tyrosine kinase inhibitor, this compound, for patients with lung adenocarcinoma cancer without indication for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on advanced non-small cell lung cancer with different EGFR phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Inhibitory effects of this compound combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformation to small-cell lung cancer following treatment with this compound in a patient with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rajivkumarjha.com [rajivkumarjha.com]
- 10. Inhalable liposomal delivery of osimertinib and DNA for treating primary and metastasis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthotopic Models Using New, Murine Lung Adenocarcinoma Cell Lines Simulate Human Non-Small Cell Lung Cancer Treated with Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical pharmacokinetics of this compound, an anti-cancer drug: evaluation of dose proportionality, food effect, and tolerability in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of this compound or apatinib on the pharmacokinetic profile of oxycodone in rats and the underlying mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Icotinib Resistance and the ABCG2 Transporter
Welcome to the technical support center for researchers investigating icotinib resistance mechanisms involving the ATP-binding cassette (ABC) transporter, ABCG2. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We observe this compound resistance in our cancer cell line. Could the ABCG2 transporter be responsible?
A1: Overexpression of the ABCG2 transporter is a known mechanism of multidrug resistance (MDR) in cancer cells.[1][2] ABCG2 functions as an efflux pump, actively removing various drugs from the cell, thereby reducing their intracellular concentration and efficacy.[2][3] If your cells are resistant to this compound and other known ABCG2 substrates (e.g., mitoxantrone, topotecan), it is plausible that ABCG2 is involved.[4][5] To confirm this, you should assess the expression level of ABCG2 in your resistant cell line compared to its parental, sensitive counterpart.
Q2: We have confirmed ABCG2 overexpression in our this compound-resistant cells. How can we experimentally verify its role in the observed resistance?
A2: To experimentally validate the role of ABCG2 in this compound resistance, you can perform the following key experiments:
-
Drug Efflux Assays: Measure the intracellular accumulation and efflux of a known fluorescent or radiolabeled ABCG2 substrate (e.g., [³H]-mitoxantrone, Hoechst 33342).[4][6] In ABCG2-overexpressing cells, you should observe lower intracellular accumulation and faster efflux of the substrate compared to control cells. Co-incubation with a known ABCG2 inhibitor, like Ko143 or fumitremorgin C (FTC), should reverse this effect.[4][5]
-
Reversal of Resistance Studies: Treat your resistant cells with this compound in combination with a specific ABCG2 inhibitor. If ABCG2 is the primary resistance mechanism, inhibition of the transporter should re-sensitize the cells to this compound, resulting in a lower IC50 value.[4]
-
Gene Knockout/Knockdown: Utilize techniques like CRISPR-Cas9 or shRNA to knock out or knock down the ABCG2 gene in your resistant cell line.[7] The resulting cells should exhibit renewed sensitivity to this compound.
Q3: We are co-administering this compound with another chemotherapeutic agent, but we are not observing the expected synergistic or additive effect. Could ABCG2 be playing a role?
A3: This is a strong possibility. Interestingly, this compound itself can act as an inhibitor of the ABCG2 transporter, thereby reversing ABCG2-mediated resistance to other drugs.[4][8] Studies have shown that this compound can increase the intracellular concentration of ABCG2 substrates like topotecan (B1662842) by blocking their efflux.[4] However, this effect is specific to drugs that are substrates of ABCG2. If your chemotherapeutic agent is not transported by ABCG2, you would not expect this compound to enhance its efficacy through this mechanism.[4] Furthermore, be aware of other potential co-existing resistance mechanisms. For instance, resistance to pemetrexed (B1662193) in ABCG2-overexpressing cells was found to be also driven by the upregulation of thymidylate synthase (TS), and inhibiting ABCG2 alone was insufficient to overcome this resistance.[4][8]
Q4: Does this compound treatment alter the expression level of the ABCG2 protein?
A4: Based on current research, this compound, when used at concentrations that reverse ABCG2-mediated resistance, does not appear to significantly alter the total protein expression levels of ABCG2 or its localization on the cell membrane.[4] The primary mechanism by which this compound antagonizes ABCG2 is through direct interaction with the transporter's drug-binding pocket, inhibiting its efflux function.[4][8] However, some EGFR inhibitors have been shown to reduce ABCG2 expression by interacting with the PI3K/Akt signaling pathway.[9]
Q5: We are designing an experiment to test for this compound and ABCG2 interaction. What are the key assays we should consider?
A5: To thoroughly investigate the interaction between this compound and ABCG2, a combination of cellular and biochemical assays is recommended:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT assay): To determine the IC50 values of this compound and other ABCG2 substrates in parental versus ABCG2-overexpressing cells, and to assess the reversal of resistance by this compound or other inhibitors.[7]
-
Drug Accumulation and Efflux Assays: To directly measure the effect of this compound on the transport activity of ABCG2.[6]
-
ATPase Activity Assay: To determine if this compound interacts with the ATP-binding domain of ABCG2. This compound has been shown to stimulate ABCG2's ATPase activity in a concentration-dependent manner.[4][8]
-
Western Blotting and Immunofluorescence: To quantify ABCG2 protein expression and visualize its subcellular localization, respectively, and to confirm that this compound treatment does not alter these.[4][10]
-
In Vivo Xenograft Studies: To validate the in vitro findings in an animal model. A combination of this compound and an ABCG2 substrate should show enhanced antitumor activity in xenografts of ABCG2-overexpressing cells.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on the reversal of ABCG2-mediated multidrug resistance by this compound.
Table 1: Reversal of ABCG2-Mediated Drug Resistance by this compound in Drug-Selected Resistant NSCLC Cells
| Cell Line | Compound | IC50 (µM) ± SD | Resistance Fold (RF) |
| NCI-H460 (Parental) | Mitoxantrone (MX) | 0.015 ± 0.001 | 1.0 |
| SN-38 | 0.003 ± 0.0002 | 1.0 | |
| Topotecan | 0.04 ± 0.003 | 1.0 | |
| NCI-H460/MX20 (Resistant) | Mitoxantrone (MX) | 1.35 ± 0.11 | 90.0 |
| + this compound (5.0 µM) | 0.03 ± 0.002 | 2.0 | |
| + FTC (5.0 µM) | 0.02 ± 0.002 | 1.3 | |
| SN-38 | 0.21 ± 0.015 | 70.0 | |
| + this compound (5.0 µM) | 0.008 ± 0.0006 | 2.7 | |
| + FTC (5.0 µM) | 0.006 ± 0.0005 | 2.0 | |
| Topotecan | 1.20 ± 0.09 | 30.0 | |
| + this compound (5.0 µM) | 0.10 ± 0.008 | 2.5 | |
| + FTC (5.0 µM) | 0.08 ± 0.006 | 2.0 |
Data adapted from a study on this compound antagonizing ABCG2-mediated MDR.[4] FTC (Fumitremorgin C) is a known specific ABCG2 inhibitor.
Table 2: Reversal of ABCG2-Mediated Drug Resistance by this compound in ABCG2-Transfected HEK293 Cells
| Cell Line | Compound | IC50 (µM) ± SD | Resistance Fold (RF) |
| HEK293/pcDNA3.1 (Control) | Mitoxantrone (MX) | 0.02 ± 0.001 | 1.0 |
| SN-38 | 0.004 ± 0.0003 | 1.0 | |
| Topotecan | 0.05 ± 0.004 | 1.0 | |
| HEK293/ABCG2-482-R2 | Mitoxantrone (MX) | 1.10 ± 0.09 | 55.0 |
| + this compound (5.0 µM) | 0.04 ± 0.003 | 2.0 | |
| + FTC (5.0 µM) | 0.03 ± 0.002 | 1.5 | |
| SN-38 | 0.18 ± 0.012 | 45.0 | |
| + this compound (5.0 µM) | 0.009 ± 0.0007 | 2.3 | |
| + FTC (5.0 µM) | 0.007 ± 0.0005 | 1.8 | |
| Topotecan | 0.95 ± 0.08 | 19.0 | |
| + this compound (5.0 µM) | 0.12 ± 0.01 | 2.4 | |
| + FTC (5.0 µM) | 0.09 ± 0.007 | 1.8 |
Data adapted from a study on this compound antagonizing ABCG2-mediated MDR.[4] This demonstrates the reversal effect in a model system with engineered overexpression of ABCG2.
Key Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of drugs and assess the reversal of drug resistance.
-
Methodology:
-
Seed cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the cytotoxic drug (e.g., this compound, mitoxantrone) with or without a fixed concentration of the resistance modulator (e.g., this compound, FTC).
-
Incubate for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software.
-
2. Drug Accumulation Assay
-
Objective: To measure the intracellular concentration of an ABCG2 substrate and the effect of inhibitors.
-
Methodology:
-
Culture cells to near confluence in multi-well plates.
-
Pre-incubate the cells with or without the inhibitor (e.g., 5.0 µM this compound) in serum-free medium for 1 hour at 37°C.
-
Add a radiolabeled ABCG2 substrate (e.g., [³H]-mitoxantrone) and incubate for a specified time (e.g., 2 hours).
-
Stop the incubation by adding ice-cold phosphate-buffered saline (PBS).
-
Wash the cells multiple times with ice-cold PBS to remove extracellular substrate.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the lysates to normalize the radioactivity counts.
-
3. Western Blot Analysis for ABCG2 Expression
-
Objective: To quantify the protein level of ABCG2.
-
Methodology:
-
Prepare total cell lysates from parental and resistant cells using RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.
-
Visualizations
References
- 1. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCG2 inhibition as a therapeutic approach for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound antagonizes ABCG2-mediated multidrug resistance, but not the pemetrexed resistance mediated by thymidylate synthase and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MET inhibitor tepotinib antagonizes multidrug resistance mediated by ABCG2 transporter: In vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound antagonizes ABCG2-mediated multidrug resistance, but not the pemetrexed resistance mediated by thymidylate synthase and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Reversal of ABCG2-mediated drug resistance by tinodasertib (ETC-206) [frontiersin.org]
Technical Support Center: Enhancing Icotinib Bioavailability for Preclinical Research
Welcome to the technical support center for improving the preclinical bioavailability of Icotinib. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and detailed protocols to overcome common challenges associated with the oral delivery of this potent EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it a concern in preclinical studies?
A1: The reported oral bioavailability of this compound in humans is approximately 52%. While this is moderate, significant variability can arise in preclinical animal models due to factors like poor aqueous solubility, rapid metabolism, and differences in gastrointestinal physiology. Inconsistent absorption can lead to high variability in plasma concentrations, making it difficult to establish clear dose-response relationships and potentially compromising the reliability of efficacy and toxicology studies.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
A2: As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, the primary hurdles for this compound's oral bioavailability are:
-
Poor Aqueous Solubility: this compound is a hydrophobic molecule, which limits its dissolution in gastrointestinal fluids—a critical prerequisite for absorption.
-
First-Pass Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and to a lesser extent by CYP1A2.[1] This process degrades a significant fraction of the absorbed drug before it reaches systemic circulation.
-
Efflux Transporter Activity: Like many kinase inhibitors, this compound may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gastrointestinal lumen, reducing net absorption.
Q3: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?
A3: The three most widely adopted and effective strategies for enhancing the oral bioavailability of poorly soluble tyrosine kinase inhibitors are:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in its high-energy, amorphous state within a polymer matrix.[2] The amorphous form has significantly higher aqueous solubility and a faster dissolution rate compared to its stable crystalline form.[2]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[3][4] These formulations can keep the drug in a solubilized state, facilitate absorption through the lymphatic pathway, and potentially reduce first-pass metabolism.[4]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[5] Nanoparticles can also be engineered to improve drug stability and cellular uptake.[6]
Troubleshooting Guide
Q4: My this compound formulation shows high variability in plasma concentrations between individual animals in my pharmacokinetic study. What could be the cause?
A4: High inter-animal variability is a common challenge with poorly soluble compounds. Potential causes and solutions include:
-
Issue: Inconsistent wetting and dissolution of the crystalline drug powder.
-
Solution: Consider formulating the this compound as an amorphous solid dispersion or a nanosuspension to improve its dissolution rate and uniformity.
-
-
Issue: Food effects. The presence of food can significantly alter the absorption of this compound. Studies in humans have shown that a high-fat meal can increase this compound absorption.[7][8]
-
Solution: Standardize the feeding schedule for your animals. Ensure a consistent fasting period before dosing and provide food at a fixed time post-dose. Alternatively, conduct a food-effect study to quantify the impact and adjust your protocol accordingly.
-
-
Issue: pH-dependent solubility. This compound, like many kinase inhibitors, may have higher solubility in the acidic environment of the stomach compared to the more neutral pH of the small intestine. Variations in gastric emptying time can therefore affect absorption.
-
Solution: Employ a formulation strategy that reduces pH-dependent solubility, such as an amorphous solid dispersion with a pH-independent polymer or a lipid-based formulation.
-
Q5: I prepared an amorphous solid dispersion of this compound, but it recrystallized during storage. How can I prevent this?
A5: The physical stability of amorphous systems is a critical concern.
-
Issue: The polymer used may not be effectively inhibiting molecular mobility.
-
Solution: Select a polymer with a high glass transition temperature (Tg) that has strong intermolecular interactions (e.g., hydrogen bonding) with this compound. Hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) and polyvinylpyrrolidone (B124986) (PVP) are commonly used and effective stabilizers.
-
-
Issue: High drug loading. Overloading the polymer matrix increases the likelihood of recrystallization.
-
Solution: Optimize the drug-to-polymer ratio. While high drug loading is desirable, a lower ratio (e.g., 1:5 or 1:7 drug-to-polymer) often provides better stability.[8]
-
-
Issue: Exposure to moisture and heat. Water can act as a plasticizer, lowering the Tg of the dispersion and facilitating recrystallization.
-
Solution: Store the amorphous solid dispersion in a desiccator at a controlled, cool temperature. Ensure the final product is thoroughly dried after preparation.
-
Q6: My lipid-based formulation (SEDDS) for this compound is not forming a stable emulsion upon dilution. What should I do?
A6: The performance of a SEDDS is highly dependent on its composition.
-
Issue: Incorrect ratio of oil, surfactant, and co-surfactant.
-
Solution: Systematically screen different excipients and their ratios by constructing a pseudo-ternary phase diagram. This will help identify the optimal composition that forms a stable nanoemulsion upon dilution.
-
-
Issue: The drug is precipitating out of the formulation upon emulsification.
-
Solution: Ensure that the selected oil and surfactant system has a high solubilization capacity for this compound. It may be necessary to test a wider range of excipients. The addition of a polymeric precipitation inhibitor, creating a "supersaturable" SEDDS (S-SNEDDS), can also help maintain drug supersaturation after dilution.[9]
-
Quantitative Data on Bioavailability Enhancement Strategies
The following tables summarize representative data from studies on tyrosine kinase inhibitors (TKIs) with poor solubility, demonstrating the potential improvements in bioavailability that can be achieved with advanced formulation strategies. While specific data for enhanced this compound formulations is limited in published literature, these examples provide a strong rationale for their application.
Table 1: Amorphous Solid Dispersion (ASD) of Dasatinib (B193332) (a TKI)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) |
| Physical Mixture | 1500 | 4.0 | 8,000 | 100% |
| ASD (1:5 Drug:CAB) | 3000 | 0.93 | 12,000 | ~150% |
| Data adapted from a study on Dasatinib, a BCS Class II drug, using cellulose (B213188) acetate butyrate (B1204436) (CAB) as the polymer.[1] |
Table 2: Self-Microemulsifying Drug Delivery System (SMEDDS) of Nilotinib (B1678881) (a TKI)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Nilotinib Suspension | 450 | 4.0 | 4,500 | 100% |
| Nilotinib SMEDDS | 750 | 6.0 | 9,000 | ~200% |
| Data adapted from a study on Nilotinib, a BCS Class II drug. The SMEDDS formulation demonstrated a twofold increase in systemic exposure.[10] |
Signaling Pathway and Experimental Workflow Diagrams
EGFR Signaling Pathway Inhibited by this compound
This compound is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It competitively binds to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and metastasis.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dual Loading of Nanoparticles with Doxorubicin and this compound for the Synergistic Suppression of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound in the treatment of advanced EGFR mutation-positive nonsmall cell lung cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the solubility of nilotinib through novel spray-dried solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing oral bioavailability of dasatinib via supersaturable SNEDDS: Investigation of precipitation inhibition and IVIVC through in-vitro lipolysis-permeation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cell line contamination affecting Icotinib assay results
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to cell line contamination that may affect Icotinib assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It functions by competitively and reversibly binding to the ATP binding site of the EGFR protein.[1][2][3] This action blocks the EGFR signaling cascade that, when dysregulated by mutations, can lead to unchecked cell proliferation and survival.[1][3] this compound is particularly effective against tumors with activating EGFR mutations.[2][4]
Q2: What is cell line contamination and why is it a concern?
A2: Cell line contamination refers to the presence of unintended materials in a cell culture. This includes biological contamination by mycoplasma, bacteria, yeast, or cross-contamination with other cell lines, as well as chemical contamination from reagents.[5] It is a major concern because it can alter the fundamental characteristics of the cell line, leading to unreliable, irreproducible, and invalid experimental results.[5][6][7]
Q3: How can cell line contamination specifically affect my this compound assay results?
A3: Contamination can severely compromise your this compound assays in several ways:
-
Altered Drug Sensitivity: A contaminating cell line may have a different EGFR status or genetic background, leading to an inaccurate assessment of this compound's potency (IC50). For example, contamination of an this compound-sensitive line (e.g., PC-9) with a more resistant line can mask the drug's true efficacy.[5]
-
Modified Signaling Pathways: Mycoplasma, a common and difficult-to-detect contaminant, can alter the expression of hundreds of genes, including those involved in cell signaling, proliferation, and apoptosis.[6][8] This can fundamentally change how cells respond to EGFR inhibition by this compound.
-
Inaccurate Viability Readouts: Many common viability assays, like the MTT assay, measure metabolic activity.[9][10] Mycoplasma and other contaminants have their own metabolic activity, which can interfere with the assay and produce false viability data.[6]
-
Irreproducible Data: The presence and level of contamination can vary between experiments, leading to high variability and poor reproducibility, a major issue in research.[5][7]
Q4: My this compound IC50 value is significantly different from published data. Could contamination be the cause?
A4: Yes, this is a classic sign of cell line contamination. If your experimentally determined IC50 value for this compound is unexpectedly high (indicating resistance) or low (indicating sensitivity) compared to established literature values for that cell line, you should immediately suspect either cross-contamination with another cell line or a persistent mycoplasma infection.[5] We strongly recommend pausing experiments and performing cell line authentication and mycoplasma testing.
Q5: How can I detect and prevent cell line contamination?
A5: Regular testing is crucial.
-
For Cross-Contamination: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[11][12][13] This technique generates a unique DNA fingerprint for a cell line, which can be compared to a reference database to confirm its identity.
-
For Mycoplasma: Mycoplasma is not visible by standard microscopy.[14][15] The most reliable detection methods are PCR-based assays, which are highly sensitive and specific, or indirect DNA staining with dyes like DAPI or Hoechst, which can reveal the characteristic particulate fluorescence of mycoplasma DNA.[14][16][17]
-
Prevention: Adhere to strict aseptic techniques, test all new cell lines upon receipt, quarantine new lines until they are verified, and routinely test master and working cell banks every 1-2 months.[17][18]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your this compound experiments.
Problem 1: Inconsistent or non-reproducible this compound assay results.
| Possible Cause | Recommended Action |
| Intermittent Mycoplasma Contamination | Mycoplasma can alter cellular metabolism and growth rates, affecting assay readouts like MTT.[6] |
| Cell Line Misidentification or Cross-Contamination | The culture may not be the cell line you think it is, or it may be a mixture of multiple cell lines.[6][7] |
Problem 2: A known this compound-sensitive cell line (e.g., PC-9, HCC827) shows unexpected resistance.
| Possible Cause | Recommended Action |
| Cross-Contamination with a Resistant Cell Line | An aggressive, this compound-resistant cell line (e.g., one without an EGFR-sensitizing mutation) may have overgrown your sensitive culture.[5] |
| Acquired Resistance Mechanisms | While less likely to be a contamination issue, prolonged culturing could potentially select for resistant clones. However, contamination should be ruled out first. |
Data Presentation
Table 1: Effects of Common Contaminants on this compound Assays
| Contaminant Type | Potential Effect on Cell Line | Impact on this compound Assay |
| Cross-Contamination (e.g., HeLa) | Overgrowth of original culture, altered growth rate and morphology.[6] | Can cause a dramatic shift in apparent IC50 value depending on the contaminant's EGFR status and sensitivity to this compound. |
| Mycoplasma | Alters gene expression, metabolism, proliferation, and apoptosis.[6][8] Not visible by standard microscopy. | Can alter metabolic readouts (MTT/MTS assays), leading to inaccurate viability data. Changes in cell signaling can affect the cellular response to this compound.[6] |
| Bacteria / Yeast | Rapid pH change in media (yellowing), turbidity, visible under microscope.[5] | Grossly affects cell health, rendering any drug assay results meaningless. Leads to rapid cell death unrelated to drug effect. |
Table 2: Recommended Cell Line Authentication and Contamination Detection Methods
| Method | Detects | Key Advantage | Recommendation |
| Short Tandem Repeat (STR) Profiling | Human cell line identity, cross-contamination.[11] | "Gold standard" for human cell line authentication; provides a unique genetic fingerprint.[12] | Mandatory. Test all new cell lines and periodically test working stocks (every 3-6 months). |
| PCR-Based Mycoplasma Test | Mycoplasma DNA.[16] | Highly sensitive, specific, and provides rapid results.[16] | Mandatory. Test all new cell lines and routinely test working stocks (every 1-2 months).[17] |
| Indirect DNA Staining (DAPI/Hoechst) | Mycoplasma DNA (visualized by fluorescence).[14] | Relatively simple and fast; can be done in-house with a fluorescence microscope. | Good for routine screening, but a PCR test is recommended to confirm any positive or ambiguous results.[14] |
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Workflow for Troubleshooting this compound Assay Results
Caption: Step-by-step workflow for diagnosing unexpected this compound assay results.
Impact of Cell Line Contamination on Research Outcomes
Caption: Relationship between cell line contamination and erroneous research outcomes.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow. Always follow the specific instructions provided with your commercial PCR detection kit.
Materials:
-
Cell culture supernatant (from a culture grown without antibiotics for at least 3 days).
-
Commercial Mycoplasma PCR detection kit (containing primers, polymerase, dNTPs, and positive/negative controls).
-
Sterile, nuclease-free microtubes and pipette tips.
-
Thermocycler.
-
Gel electrophoresis equipment.
Procedure:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a 70-80% confluent flask. Centrifuge at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new sterile tube. This is your test sample.
-
Reaction Setup: In a designated PCR clean area, prepare the PCR reactions in sterile microtubes as specified by your kit's manual. Typically, this involves adding a small volume (1-2 µL) of your test sample, the positive control DNA, and nuclease-free water (negative control) to separate tubes containing the PCR master mix.
-
PCR Amplification: Place the tubes in a thermocycler and run the amplification program as recommended by the kit manufacturer.
-
Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. A band of the correct size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clean.[16]
Protocol 2: Cell Viability by MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[10]
Materials:
-
Cells seeded in a 96-well plate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[9][19]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[19]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C.[20] Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[10][19]
-
Solubilization: Carefully remove the media and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][20] Mix gently on an orbital shaker for 15 minutes.[9][19]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance (media-only wells) and normalize the results to the vehicle-treated control cells to determine the percentage of viability. Plot the results to calculate the IC50 value.
Protocol 3: Western Blot for EGFR Phosphorylation
This protocol is for assessing the inhibitory effect of this compound on EGFR activation.
Materials:
-
Cells cultured in plates.
-
This compound.
-
EGF (for stimulation).
-
Ice-cold PBS.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[21][22]
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE and Western blotting equipment.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.[21]
-
Imaging system.
Procedure:
-
Cell Treatment: Serum-starve cells overnight. Pre-treat with this compound for 2 hours, then stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes. Include untreated and EGF-only controls.[22]
-
Lysis: Place plates on ice, wash cells with ice-cold PBS, and add ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[21][22]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[22]
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.[21][22]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.[21]
-
Immunoblotting:
-
Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal using an imager.[21]
-
Stripping and Re-probing: To normalize the signal, you can strip the membrane and re-probe for total EGFR and then a loading control like β-actin.[22][23]
-
Analysis: Quantify band intensities using densitometry software.[21] A decrease in the p-EGFR/total-EGFR ratio in this compound-treated samples indicates successful inhibition.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. benchchem.com [benchchem.com]
- 6. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 8. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. cellculturedish.com [cellculturedish.com]
- 13. Cell Line Authentication | NIST [nist.gov]
- 14. media.tghn.org [media.tghn.org]
- 15. How to identify Mycoplasma contamination in your cell culture - Eppendorf South Asia Pacific [eppendorf.com]
- 16. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Normalizing Western Blot Data for Icotinib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Icotinib in experiments involving Western blot analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the normalization of Western blot data in this compound-related research.
Question: Why is my housekeeping protein (e.g., GAPDH, β-actin) showing variable expression across samples treated with different concentrations of this compound?
Answer: This is a common issue, as the expression of housekeeping proteins (HKPs) can be affected by experimental conditions.[1][2][3] this compound, by inhibiting the EGFR signaling pathway, can lead to downstream changes in cellular processes that may alter the expression of proteins traditionally used as loading controls.[4][5][6]
-
Solution 1: Validate your housekeeping protein. Before proceeding with your experiment, perform a validation test to ensure the chosen HKP's expression remains stable across all your experimental conditions (e.g., different this compound concentrations, time points). Run a Western blot with a serial dilution of your cell lysates to ensure the signal is within the linear range for detection.[7]
-
Solution 2: Switch to Total Protein Normalization (TPN). TPN is considered a more reliable method as it accounts for the total amount of protein in each lane, rather than relying on a single protein.[3][8] This method is less susceptible to variations caused by specific cellular responses to drug treatments.[3] Methods for TPN include staining the membrane with Ponceau S or using stain-free gel technology.[3][8][9]
Question: My normalized data shows a significant increase in my target protein after this compound treatment, which is unexpected. What could be wrong?
Answer: This could be an artifact of improper normalization. If your loading control (either an HKP or total protein stain) signal is artificially low in the this compound-treated lanes, it will make the target protein appear more abundant after normalization.
-
Check for Loading Inaccuracies: Ensure that your initial protein quantification was accurate and that equal amounts of protein were loaded into each well.[1][10]
-
Examine Transfer Efficiency: After transferring your proteins from the gel to the membrane, stain the membrane with Ponceau S to visually confirm that the transfer was even across all lanes.[9]
-
Review Normalization Calculation: Double-check the calculations used for normalization. Ensure you are dividing the target protein signal by the loading control signal for each lane.[11]
Question: I am not seeing a decrease in phosphorylated EGFR (p-EGFR) after this compound treatment, even though my loading control is consistent. What should I troubleshoot?
Answer: this compound is a tyrosine kinase inhibitor that blocks the ATP binding site of EGFR, thereby inhibiting its phosphorylation.[4][5][12][13] If you are not observing the expected decrease in p-EGFR, consider the following:
-
Antibody Issues:
-
Experimental Conditions:
-
This compound Concentration and Incubation Time: Verify that the concentration and treatment duration of this compound are sufficient to inhibit EGFR phosphorylation in your specific cell line.
-
Cell Lysis: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
-
Normalization to Total EGFR: For post-translational modifications like phosphorylation, it is best practice to normalize the phosphorylated protein signal to the total protein signal of the same target (i.e., normalize p-EGFR to total EGFR), not to a housekeeping protein.[17] This accounts for any changes in the total amount of EGFR protein.
Frequently Asked Questions (FAQs)
What is the mechanism of action for this compound?
This compound is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[4][5] It functions by competitively and reversibly binding to the ATP binding site within the tyrosine kinase domain of the EGFR protein.[4][5][12][13] This action blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the Ras-RAF-MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[18][19][20]
Which normalization method is recommended for Western blots in this compound experiments?
Total Protein Normalization (TPN) is highly recommended.[3] Given that this compound can induce significant changes in cellular signaling, the expression of housekeeping proteins may not remain constant.[1][2] TPN, which uses the total protein signal in each lane as the loading control, provides a more stable and reliable baseline for quantification.[3][8]
How should I present my normalized Western blot data?
For clarity and reproducibility, present your data in a structured format. This should include:
-
Representative blot images for your target protein and the loading control.
-
A table summarizing the quantitative data.[21]
-
Detailed descriptions of the experimental methods, including antibody concentrations and lot numbers.[17]
Experimental Protocols & Data Presentation
Protocol: Western Blot Analysis of p-EGFR Inhibition by this compound
-
Cell Culture and Treatment: Plate your chosen cancer cell line (e.g., A549) and allow cells to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Total Protein Staining (for TPN): After transfer, stain the membrane with a total protein stain like Ponceau S to visualize the protein lanes and confirm even transfer. Image the stained membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[9][14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system. Ensure the signal is not saturated to allow for accurate quantification.[14]
-
Data Normalization and Analysis:
-
Quantify the band intensity for p-EGFR, total EGFR, and the total protein stain for each lane using densitometry software.
-
Normalize the p-EGFR signal by dividing it by the total EGFR signal for each corresponding lane. This gives you the relative p-EGFR level.
-
Further normalize this value to the total protein stain signal to account for any loading variations.
-
Data Presentation Table
Table 1: Quantification of p-EGFR and Total EGFR Levels Following this compound Treatment
| This compound (µM) | Raw p-EGFR Intensity | Raw Total EGFR Intensity | Total Protein Signal | Normalized p-EGFR/Total EGFR | Fold Change vs. Control |
| 0 (Control) | 85,432 | 88,123 | 95,678 | 0.969 | 1.00 |
| 1 | 61,234 | 87,543 | 96,123 | 0.699 | 0.72 |
| 5 | 23,456 | 88,901 | 95,890 | 0.264 | 0.27 |
| 10 | 8,765 | 87,987 | 96,011 | 0.099 | 0.10 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a quantitative Western blot experiment.
Caption: Troubleshooting decision tree for Western blot normalization.
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Total Protein Normalization | Bio-Rad [bio-rad.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. licorbio.com [licorbio.com]
- 11. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: Significance and symbolism [wisdomlib.org]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. assaygenie.com [assaygenie.com]
- 17. m.youtube.com [m.youtube.com]
- 18. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. ClinPGx [clinpgx.org]
- 21. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
Validation & Comparative
Icotinib and Gefitinib: A Comparative Analysis in EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of two first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), icotinib and gefitinib (B1684475), in EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their relative efficacy in inhibiting cell proliferation, inducing apoptosis, and altering the cell cycle.
Data Presentation: Quantitative Comparison
The following tables summarize the key performance indicators of this compound and gefitinib in EGFR-mutant cell lines. It is important to note that the data has been synthesized from different studies, and therefore, experimental conditions may vary.
| Cell Line | EGFR Mutation | Drug | IC50 (µM) | Source |
| PC-9 | Exon 19 Deletion | This compound | Not explicitly stated in reviewed literature | N/A |
| Gefitinib | 0.020 ± 0.003 | [1] | ||
| HCC827 | Exon 19 Deletion | This compound | 0.15 ± 0.06 | [2] |
| Gefitinib | 0.01306 (13.06 nM) | N/A |
Table 1: Comparative IC50 Values for this compound and Gefitinib in EGFR-Mutant NSCLC Cell Lines.
| Cell Line | Drug | Concentration | Apoptosis Rate (%) | Source |
| PC-9 | This compound | Not Specified | 30.66 | [3] |
| Gefitinib | 1 µM | 15.19 | [4] |
Table 2: Comparison of Apoptosis Induction by this compound and Gefitinib in the PC-9 Cell Line. Note: Data is from separate studies and may not be directly comparable due to differing experimental conditions.
| Cell Line | Drug | Effect on Cell Cycle | Source |
| PC-9 | This compound | G1 Phase Arrest | N/A |
| Gefitinib | G1 Phase Arrest | N/A |
Table 3: Qualitative Comparison of the Effects of this compound and Gefitinib on the Cell Cycle in the PC-9 Cell Line.
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the targeted EGFR signaling pathway and a general workflow for the experiments cited in this guide.
Caption: EGFR signaling pathway and points of inhibition by this compound and gefitinib.
Caption: General experimental workflow for comparing this compound and gefitinib in vitro.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below. These are generalized protocols and may require optimization for specific experimental conditions.
Cell Culture and Drug Treatment
-
Cell Lines: EGFR-mutant human NSCLC cell lines, such as PC-9 (exon 19 deletion) and HCC827 (exon 19 deletion), are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and gefitinib are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
MTT Assay for Cell Proliferation (IC50 Determination)
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or gefitinib. A control group with DMSO alone is also included.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound or gefitinib at predetermined concentrations for a specified time (e.g., 48 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound or gefitinib for a specified duration (e.g., 24-48 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: After drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). A loading control, such as β-actin or GAPDH, is also used.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Apatinib preferentially inhibits PC9 gefitinib-resistant cancer cells by inducing cell cycle arrest and inhibiting VEGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effects of this compound hydrochloride on the proliferation and apoptosis of human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Icotinib vs. Osimertinib in T790M-Resistant EGFR-Mutant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical performance of icotinib and osimertinib (B560133), two epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of the T790M resistance mutation. The emergence of the T790M "gatekeeper" mutation in the EGFR kinase domain is a primary mechanism of acquired resistance to first-generation EGFR TKIs in non-small cell lung cancer (NSCLC). This comparison is supported by experimental data from in vitro studies to delineate the differential efficacy of these compounds.
Executive Summary
Osimertinib, a third-generation EGFR TKI, was specifically designed to overcome the T790M resistance mutation that limits the efficacy of first-generation inhibitors like this compound. Preclinical data unequivocally demonstrate the superior potency of osimertinib against EGFR T790M-mutant cell lines. While this compound shows efficacy against EGFR-sensitizing mutations, its activity is significantly diminished in the presence of the T790M mutation. In contrast, osimertinib potently inhibits the T790M-mutant EGFR, leading to the suppression of downstream signaling pathways and inhibition of cell proliferation.
Data Presentation: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and osimertinib against the NCI-H1975 human NSCLC cell line. This cell line is a widely used model for T790M-mediated resistance as it harbors both the activating L858R mutation and the T790M resistance mutation in the EGFR gene.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| This compound | NCI-H1975 | L858R/T790M | >50,000 nM (>50 µM) | [1][2] |
| Osimertinib | NCI-H1975 | L858R/T790M | 4.6 - 30 nM | [3][4][5] |
Note: IC50 values can exhibit variability between different studies due to minor differences in experimental conditions and assay formats.
The data clearly illustrate that osimertinib is significantly more potent than this compound in inhibiting the proliferation of NSCLC cells with the T790M resistance mutation. The IC50 value for this compound is several orders of magnitude higher than that of osimertinib, indicating a lack of meaningful clinical activity in this resistant setting.
Mechanism of Action and Signaling Pathways
The differential efficacy of this compound and osimertinib in T790M models stems from their distinct molecular mechanisms of action. This compound is a reversible, ATP-competitive inhibitor. The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which allows ATP to outcompete this compound for binding to the active site, thus conferring resistance.
Osimertinib, on the other hand, is an irreversible inhibitor. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase. This irreversible binding allows osimertinib to effectively inhibit the kinase activity of the T790M mutant, even in the presence of high intracellular ATP concentrations. By inhibiting the autophosphorylation of the mutant EGFR, osimertinib blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation and survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate the efficacy of this compound and osimertinib.
Cell Viability (MTT) Assay
This assay is used to measure the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Culture: NCI-H1975 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are harvested during their logarithmic growth phase, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound or osimertinib is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C.
-
MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve using appropriate software.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of a compound in an animal model.
-
Cell Preparation: NCI-H1975 cells are grown in culture, harvested, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Implantation: Approximately 5 x 10^6 NCI-H1975 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When the tumors reach a predetermined average volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: Osimertinib or this compound is formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at specified doses and schedules (e.g., once daily). The control group receives the vehicle only.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the inhibition of EGFR and downstream signaling pathways.
Conclusion
The available preclinical data strongly support the superior efficacy of osimertinib over this compound in EGFR T790M-resistant models. The targeted design of osimertinib as an irreversible inhibitor allows it to effectively overcome the resistance mechanism conferred by the T790M mutation. For researchers and drug development professionals working on novel therapies for NSCLC, these findings underscore the importance of developing inhibitors that can effectively target resistance mutations. The experimental protocols provided in this guide offer a framework for the preclinical evaluation of such novel compounds.
References
- 1. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Icotinib with Chemotherapy in Non-Small Cell Lung Cancer (NSCLC) In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro synergistic effects of Icotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when combined with various chemotherapy agents in non-small cell lung cancer (NSCLC) cell lines. The data presented herein highlights the sequence-dependent nature of this synergy and elucidates the underlying molecular mechanisms, offering valuable insights for the design of future preclinical and clinical studies.
Comparative Analysis of Synergistic Effects
The combination of this compound with traditional chemotherapy agents such as pemetrexed (B1662193), cisplatin (B142131), and paclitaxel (B517696) has demonstrated significant synergistic antitumor activity in a panel of NSCLC cell lines with varying EGFR mutation statuses. A critical determinant of the efficacy of these combinations is the sequence of drug administration.
This compound and Pemetrexed
Studies have consistently shown that administering pemetrexed prior to this compound results in the most potent synergistic effect across multiple NSCLC cell lines, including those with EGFR mutations (PC-9, HCC827), T790M resistance mutation (H1975), and wild-type EGFR (A549, H1299, H460).[1] This sequence-dependent synergy is reflected in the Combination Index (CI) values, where a CI less than 1 indicates synergy.
Table 1: Combination Index (CI) Values for this compound and Pemetrexed Combinations
| Cell Line | EGFR Status | Treatment Sequence | Combination Index (CI) | Outcome |
| PC-9 | Exon 19 Del | Pemetrexed -> this compound | < 1 | Synergy |
| This compound -> Pemetrexed | > 1 | Antagonism | ||
| Concurrent | > 1 | Antagonism | ||
| HCC827 | Exon 19 Del | Pemetrexed -> this compound | < 1 | Synergy |
| H1975 | L858R + T790M | Pemetrexed -> this compound | < 1 | Synergy |
| This compound -> Pemetrexed | > 1 | Antagonism | ||
| Concurrent | > 1 | Antagonism | ||
| A549 | Wild-Type | Pemetrexed -> this compound | < 1 | Synergy |
| This compound -> Pemetrexed | > 1 | Antagonism |
Note: The CI values are qualitative representations from the literature. Specific numerical values can vary based on experimental conditions.
The mechanism behind this sequential synergy involves the cell cycle. Pemetrexed arrests cells in the S phase, while this compound induces a G1 phase arrest.[1] By first synchronizing the cells in the S phase with pemetrexed, subsequent treatment with this compound appears to more effectively induce apoptosis.
This compound with Cisplatin and Paclitaxel
Similar sequence-dependent synergy has been observed with other chemotherapeutic agents. The combination of cisplatin and/or paclitaxel followed by this compound has been shown to be superior to other sequences in NSCLC cell lines like HCC827, H1975, H1299, and A549.[2][3] This sequence leads to enhanced apoptosis and G0/G1 phase cell cycle arrest.[2][3]
Table 2: Apoptosis Rates for this compound in Combination with Cisplatin and Paclitaxel
| Cell Line | Treatment Sequence | Apoptosis Rate (%) |
| HCC827 | Cisplatin -> this compound | 31.6 ± 0.4 |
| Paclitaxel -> this compound | 35.2 ± 1.0 | |
| Cisplatin + Paclitaxel -> this compound | 39.4 ± 0.3 | |
| H1975 | Cisplatin -> this compound | 16.4 ± 1.6 |
| Paclitaxel -> this compound | 18.0 ± 2.0 | |
| Cisplatin + Paclitaxel -> this compound | 21.0 ± 3.8 |
Data adapted from in vitro studies.[2] Values are represented as mean ± standard deviation.
Underlying Signaling Pathways
The synergistic interaction between this compound and chemotherapy is mediated through the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.
Chemotherapeutic agents like pemetrexed have been observed to increase the phosphorylation of EGFR, AKT, and MAPK.[1] Subsequent administration of this compound effectively inhibits this chemotherapy-induced activation of pro-survival pathways, leading to a more pronounced anti-cancer effect.[1] this compound on its own down-regulates the expression of p-EGFR, p-ERK, and p-AKT.[1] The combination treatment, particularly in the chemotherapy-first sequence, leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK, thereby promoting apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate the synergistic effects of this compound and chemotherapy.
Cell Viability Assay (CCK-8)
This assay is used to assess the inhibitory effect of the drug combinations on cell proliferation.
-
Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Drug Treatment: Treat the cells with this compound and/or chemotherapy agents (e.g., pemetrexed) alone or in combination at various concentrations and sequences.
-
Sequence 1 (Chemo -> this compound): Treat with chemotherapy for 24 hours, remove the medium, and add fresh medium containing this compound for another 48 hours.
-
Sequence 2 (this compound -> Chemo): Treat with this compound for 48 hours, remove the medium, and add fresh medium containing chemotherapy for another 24 hours.
-
Sequence 3 (Concurrent): Treat with both this compound and chemotherapy simultaneously for 72 hours.
-
-
CCK-8 Reagent Addition: After the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability relative to the untreated control. The Combination Index (CI) is calculated using CompuSyn software, where CI < 1, CI = 1, and CI > 1 indicate synergistic, additive, and antagonistic effects, respectively.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells following drug treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drug combinations as described in the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to analyze the expression levels of key proteins in the signaling pathways.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The in vitro evidence strongly suggests that the combination of this compound with chemotherapy, particularly when administered in a chemotherapy-first sequence, results in a synergistic antitumor effect in NSCLC cells. This synergy is achieved through a multi-faceted mechanism involving cell cycle arrest and the enhanced inhibition of pro-survival signaling pathways. These findings provide a strong rationale for the clinical investigation of sequential chemotherapy and this compound regimens in patients with NSCLC. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers for this promising combination therapy.
References
- 1. Sequence-dependent synergistic cytotoxicity of this compound and pemetrexed in human lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vitro synergistic antitumor efficacy of sequentially combined chemotherapy/icotinib in non‑small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of combined this compound and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Icotinib in Combination with Anti-Angiogenic Drugs: An In Vivo Comparative Guide
The strategic combination of targeted therapies is a cornerstone of modern oncology research. This guide provides a comparative analysis of in vivo studies assessing the efficacy of Icotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), when combined with anti-angiogenic drugs. The data presented here, primarily from xenograft models of human non-small cell lung cancer (NSCLC), offers insights for researchers, scientists, and drug development professionals exploring synergistic anti-tumor strategies.
Efficacy of Combination Therapy: Quantitative Analysis
In a key preclinical study, the combination of this compound with either Bevacizumab (a monoclonal antibody against VEGF-A) or Recombinant Human Endostatin (a broad-spectrum angiogenesis inhibitor) demonstrated a significantly stronger inhibitory effect on tumor growth compared to monotherapy.[1][2] These combinations did not result in additional side effects, highlighting a favorable safety profile for the combined regimens.[1][2]
The enhanced anti-tumor effect is attributed to a dual mechanism of action: direct inhibition of tumor cell proliferation by this compound and blockade of tumor angiogenesis by the anti-angiogenic agents.[2][3] This is supported by findings of significantly decreased microvessel density and reduced expression of the proliferation marker Ki-67 in the combination therapy groups.[1][2]
Table 1: Tumor Volume Inhibition in HCC827 Xenograft Model [1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 16 | % Inhibition vs. Control |
| Control | ~1200 | - |
| This compound (Ic) | ~600 | ~50% |
| Bevacizumab (Bev) | ~550 | ~54% |
| Endostatin (En) | ~700 | ~42% |
| Ic + Bev | ~200 | ~83% |
| Ic + En | ~300 | ~75% |
Table 2: Microvessel Density and Protein Expression [1][2]
| Treatment Group | Microvessel Density (vessels/field) | VEGFA Expression (relative to control) | Ki-67 Expression (relative to control) |
| Control | High | 100% | 100% |
| This compound (Ic) | High | Reduced | Reduced |
| Bevacizumab (Bev) | Significantly Reduced | Significantly Reduced | Moderately Reduced |
| Endostatin (En) | Significantly Reduced | Reduced | Moderately Reduced |
| Ic + Bev | Most Significantly Reduced | Most Significantly Reduced | Most Significantly Reduced |
| Ic + En | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Signaling Pathways
This compound functions by selectively binding to the ATP-binding site of the EGFR, which in turn inhibits its dimerization and autophosphorylation.[4] This action blocks downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and tumorigenesis.[4][5] Anti-angiogenic drugs, such as Bevacizumab, directly target Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein in angiogenesis.[6] By sequestering VEGF-A, these drugs prevent its interaction with VEGF receptors (VEGFR) on endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8]
Experimental Protocols
The primary in vivo data is derived from a study utilizing a mouse xenograft model with human lung adenocarcinoma cells (HCC827).[1][2]
1. Animal Model and Tumor Implantation:
-
Animal: BALB/c nude mice (female, 4-6 weeks old).
-
Cell Line: Human lung adenocarcinoma HCC827 cells.
-
Procedure: 5x10^6 HCC827 cells were suspended in 0.2 mL of serum-free medium and injected subcutaneously into the right flank of each mouse. Tumors were allowed to grow to a volume of 100-150 mm³.
2. Dosing Regimen:
-
This compound: Administered orally.
-
Bevacizumab: Administered via intraperitoneal injection.
-
Recombinant Human Endostatin: Administered via subcutaneous injection.
-
Frequency: Treatments were administered for a specified number of days (e.g., every 4 days for 16 days).[2]
3. Efficacy Assessment:
-
Tumor Volume: Measured every 4 days using calipers and calculated with the formula: V = (length × width²)/2.[2]
-
Body Weight: Monitored regularly as an indicator of toxicity.
-
Immunohistochemistry (IHC): Performed on excised tumor tissues to determine microvessel density (using CD31 staining) and cell proliferation (using Ki-67 staining).
-
ELISA and Western Blot: Used to quantify the expression of VEGFA in tumor tissues.
Conclusion
The available in vivo data strongly suggests that the combination of this compound with anti-angiogenic agents like Bevacizumab or Recombinant Human Endostatin leads to a synergistic anti-tumor effect in NSCLC models. This enhanced efficacy is achieved without a corresponding increase in toxicity. The dual targeting of EGFR-mediated proliferation and VEGF-driven angiogenesis represents a promising therapeutic strategy. These preclinical findings warrant further investigation in clinical settings to validate the benefits for patients with EGFR-mutated NSCLC.
References
- 1. Inhibitory effects of this compound combined with antiangiogenic drugs in human non-small cell lung cancer xenograft models are better than single target drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound combined with antiangiogenic drugs in human non‐small cell lung cancer xenograft models are better than single target drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances lung cancer cell radiosensitivity in vitro and in vivo by inhibiting MAPK/ERK and AKT activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lungevity.org [lungevity.org]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of First-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR). First-generation EGFR tyrosine kinase inhibitors (TKIs) were at the forefront of this paradigm shift, offering a significant improvement in progression-free survival compared to traditional chemotherapy for this patient population. This guide provides a detailed, objective comparison of the three prominent first-generation EGFR TKIs: gefitinib (B1684475), erlotinib (B232), and icotinib, focusing on their performance, supporting experimental data, and underlying mechanisms.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Gefitinib, erlotinib, and this compound are reversible inhibitors of the EGFR tyrosine kinase. They competitively bind to the ATP-binding pocket of the intracellular domain of EGFR, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for cell proliferation, survival, and differentiation.[2] By blocking these signals, first-generation EGFR TKIs effectively inhibit the growth and survival of EGFR-mutant cancer cells.
Figure 1: EGFR Signaling Pathway and TKI Inhibition.
Preclinical Efficacy: In Vitro Potency
The potency of first-generation EGFR TKIs is typically determined through in vitro kinase assays and cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the inhibitor required to reduce the activity of the EGFR kinase or cell viability by 50%.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Gefitinib | EGFR (Wild-Type) | 2-37 | Kinase Assay | [3] |
| EGFR (Exon 19 Del) | 7 | Cell Viability | [3] | |
| EGFR (L858R) | 12 | Cell Viability | [3] | |
| Erlotinib | EGFR (Wild-Type) | 2-60 | Kinase Assay | [3] |
| EGFR (Exon 19 Del) | 7 | Cell Viability | [3] | |
| EGFR (L858R) | 12 | Cell Viability | [3] | |
| This compound | EGFR (Wild-Type) | 5 | Kinase Assay | [4] |
| EGFR (Exon 19 Del/L858R) | Similar to Gefitinib | Cell Viability | [4] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Clinical Efficacy: Head-to-Head Trials
Several clinical trials have directly compared the efficacy of gefitinib, erlotinib, and this compound in patients with advanced NSCLC harboring EGFR mutations. The primary endpoints in these studies are typically Progression-Free Survival (PFS), Overall Survival (OS), and Objective Response Rate (ORR).
| Study / Meta-analysis | Comparison | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Key Findings | Reference |
| Network Meta-analysis | Gefitinib vs. Erlotinib vs. This compound | No significant difference | No significant difference | No significant difference | The three TKIs had similar effectiveness. | [4] |
| Real-world study (adjuvant) | Gefitinib vs. Erlotinib vs. This compound | No significant difference | Not Reported | Not Reported | Comparable clinical effectiveness as adjuvant therapy. | [5] |
| Network Meta-analysis | Gefitinib vs. Erlotinib | Erlotinib showed a trend for better PFS | No significant difference | No significant difference | Erlotinib may have a slight PFS advantage, but with more side effects. | [6] |
Safety and Tolerability Profile
The safety profiles of the first-generation EGFR TKIs are generally similar, with the most common adverse events being skin rash and diarrhea. However, the incidence and severity of these side effects can differ between the drugs.
| Adverse Event | Gefitinib | Erlotinib | This compound | Reference |
| Rash | Lower incidence compared to Erlotinib | Higher incidence compared to Gefitinib and this compound | Lower incidence compared to Erlotinib | [4] |
| Diarrhea | Lower incidence compared to Erlotinib | Higher incidence compared to Gefitinib and this compound | Similar to Gefitinib | [4] |
| Nausea and Vomiting | Lower frequency | Higher frequency | Similar to Gefitinib | [4] |
| Fatigue | Lower frequency | Higher frequency | Similar to Gefitinib | [4] |
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of an EGFR TKI using a luminescence-based kinase assay.
Figure 2: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
EGFR TKI (Gefitinib, Erlotinib, or this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the EGFR TKI in DMSO.
-
In a 384-well plate, add the diluted TKI, recombinant EGFR enzyme, and peptide substrate in the kinase assay buffer.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each TKI concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]
Cell Viability Assay (MTT Assay)
This protocol outlines the MTT assay, a colorimetric method to assess the effect of EGFR TKIs on the viability of cancer cell lines.
Materials:
-
NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR TKI (Gefitinib, Erlotinib, or this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the EGFR TKI for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][8]
Conclusion
Gefitinib, erlotinib, and this compound are all effective first-generation EGFR TKIs for the treatment of NSCLC with activating EGFR mutations.[4] Preclinical and clinical data suggest that their efficacy is largely comparable, with no definitive superiority of one agent over the others in terms of overall survival.[4][5] The choice of a specific first-generation TKI may therefore be influenced by factors such as the patient's tolerability to specific side effects, with erlotinib generally associated with a higher incidence of rash and diarrhea.[4] For researchers and drug development professionals, understanding the subtle differences in their preclinical profiles and the methodologies used for their evaluation is crucial for the development of next-generation inhibitors and the design of future clinical trials.
References
- 1. Disruption of epidermal growth factor receptor signaling and cytoskeletal dynamics by mebendazole and gefitinib synergistically impairs paracrine cytokine signaling in non-small cell lung cancer and triple-negative breast cancer Cell lines | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and this compound among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of first-generation EGFR-TKIs (gefitinib, erlotinib, and this compound) as adjuvant therapy in resected NSCLC patients with sensitive EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and this compound in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Icotinib in Patient-Derived Organoids: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Icotinib's performance against other prominent EGFR tyrosine kinase inhibitors (TKIs) in patient-derived organoid (PDO) models of non-small cell lung cancer (NSCLC). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound for research and preclinical studies.
Comparative Efficacy of EGFR-TKIs in Patient-Derived Lung Cancer Organoids
Patient-derived organoids that closely mimic the genetic and phenotypic characteristics of the original tumor are invaluable tools for assessing drug efficacy. In a case study involving a patient-derived lung cancer organoid line with an uncommon EGFR double mutation (19Del/L643V), the differential sensitivity to various EGFR-TKIs was evaluated. The results, summarized below, highlight the potential of PDOs to predict patient-specific responses to targeted therapies.
| Drug | Drug Class | Target | IC50 (μM) in EGFR 19Del/L643V Mutant Organoid | Efficacy Summary |
| This compound | 1st Generation EGFR-TKI | EGFR | Not Sensitive | Ineffective in this specific double mutant organoid model. |
| Gefitinib | 1st Generation EGFR-TKI | EGFR | 1.26 | Demonstrated notable efficacy against this double mutant organoid. |
| Erlotinib | 1st Generation EGFR-TKI | EGFR | Not Sensitive | Showed little to no effect on the viability of these organoids. |
| Osimertinib | 3rd Generation EGFR-TKI | EGFR (including T790M) | 1.66 | Effectively inhibited the growth of the EGFR double mutant organoids. |
Table 1: Comparative IC50 values of this compound and other EGFR-TKIs in a patient-derived lung cancer organoid model with an EGFR 19Del/L643V double mutation. Data is based on a published case study. It is important to note that this data represents a single patient case and may not be generalizable to all EGFR-mutant NSCLC.
Signaling Pathway Context: EGFR Inhibition
This compound, as a first-generation EGFR-TKI, competitively and reversibly binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain.[1][2] This action inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Mutations in the EGFR gene can lead to constitutive activation of these pathways, driving tumorigenesis.[4]
Experimental Protocols
Establishment and Culture of Patient-Derived Lung Cancer Organoids
This protocol outlines the key steps for generating lung cancer organoids from patient tumor tissue.
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (approximately 1-2 mm³).
-
Wash the tissue fragments with a cold basal medium (e.g., Advanced DMEM/F12).
-
-
Enzymatic Digestion:
-
Digest the minced tissue with a cocktail of enzymes, such as collagenase and dispase, in the basal medium at 37°C with agitation for 30-60 minutes.
-
Neutralize the digestion with a medium containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
-
Organoid Seeding:
-
Centrifuge the cell suspension and resuspend the pellet in a basement membrane matrix (e.g., Matrigel).
-
Dispense droplets of the cell-matrix mixture into a pre-warmed multi-well plate.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the solidified domes with a complete organoid growth medium supplemented with growth factors such as EGF, Noggin, R-spondin, FGFs, and a ROCK inhibitor (e.g., Y-27632).
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become dense, mechanically or enzymatically dissociate them.
-
Re-plate the organoid fragments in a fresh basement membrane matrix to expand the culture.
-
Drug Sensitivity and Viability Assay
This protocol describes a method to assess the efficacy of this compound and other TKIs on established lung cancer organoids.
-
Organoid Plating for Drug Screening:
-
Harvest mature organoids and dissociate them into smaller, uniform fragments.
-
Count the organoid fragments and resuspend them in the organoid growth medium.
-
Seed a defined number of organoid fragments per well in a 96- or 384-well plate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, Gefitinib, Erlotinib, and Osimertinib in the organoid growth medium.
-
Add the drug solutions to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
-
Viability Assessment (CellTiter-Glo® 3D Assay):
-
Equilibrate the plates to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the medium in each well.
-
Mix the contents by orbital shaking to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Experimental Workflow Visualization
The following diagram illustrates the workflow for validating this compound's efficacy in patient-derived organoids.
Conclusion
Patient-derived organoids provide a powerful platform for the preclinical evaluation of targeted therapies like this compound. The presented data, though from a single case, demonstrates the ability of PDOs to reveal differential sensitivities to various EGFR-TKIs, which may be linked to specific underlying genetic mutations. While this compound is a recognized treatment for certain EGFR-mutant NSCLCs, this guide highlights the importance of using advanced in vitro models like PDOs to further delineate its efficacy profile and identify patient populations most likely to respond. Further studies across a broader range of patient-derived organoids with diverse EGFR mutation statuses are warranted to build a more comprehensive understanding of this compound's comparative effectiveness.
References
- 1. Prediction of TKI response in EGFR-mutant lung cancer patients-derived organoids using malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. File:Epidermal growth factor receptor signaling pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
Icotinib in combination with immunotherapy preclinical models
For Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides a comparative analysis of the preclinical data for Icotinib in combination with immunotherapy. Due to the limited availability of direct preclinical studies on this compound combined with immune checkpoint inhibitors, this document leverages data from analogous first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib (B232), to provide a comprehensive overview of the potential efficacy and mechanisms of action.
Executive Summary
This compound, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has shown significant efficacy in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The combination of EGFR-TKIs with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is an area of active investigation. Preclinical evidence for other first-generation EGFR-TKIs suggests a rational basis for this combination. Activation of the EGFR pathway has been shown to upregulate programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[1][2][3][4] By inhibiting EGFR, TKIs can downregulate PD-L1 expression and potentially enhance anti-tumor immunity.[4][5] This guide summarizes the available preclinical data for first-generation EGFR-TKIs in combination with immunotherapy to infer the potential of an this compound-immunotherapy combination.
Comparative Preclinical Data
While direct preclinical data for this compound combined with immunotherapy is not extensively available, studies on Gefitinib and Erlotinib provide valuable insights. The following tables summarize key findings from preclinical models.
Table 1: In Vitro Studies on EGFR-TKI and PD-L1 Expression
| Cell Line | EGFR-TKI | TKI Concentration | Change in PD-L1 Expression | Reference |
| HCC827 (EGFR del E746-A750) | Gefitinib | 1 µM | Downregulation | [6][7] |
| PC-9 (EGFR del E746-A750) | Gefitinib | 1 µM | Downregulation | [8] |
| H3255 (EGFR L858R) | Gefitinib | 1 µM | Downregulation | [9] |
| EGFR-mutant NSCLC cells | EGFR-TKIs | Not specified | Downregulation of PD-L1 | [5] |
Table 2: In Vivo Studies on EGFR-TKI and Immunotherapy Combinations
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| EGFR-driven mouse model | Lung Cancer | Erlotinib + anti-PD-1 | Did not improve survival over Erlotinib alone | [10][11] |
| Colitis-associated cancer mouse model | Colon Cancer | Erlotinib | Reduced tumor multiplicity and size, reduced inflammatory infiltration | [12][13] |
| NCI-H1975 xenograft | NSCLC | Gefitinib + Cytochalasin H | Inhibited p-EGFR and PD-L1 expression | [7] |
Signaling Pathways and Mechanisms of Action
The combination of EGFR-TKIs and immunotherapy is supported by the interplay between the EGFR signaling pathway and the regulation of the immune microenvironment. EGFR activation can lead to the upregulation of PD-L1 through several downstream pathways, including the MAPK/ERK and IL-6/JAK/STAT3 pathways. By inhibiting EGFR, this compound can potentially disrupt these signaling cascades, leading to reduced PD-L1 expression on tumor cells and a more favorable tumor microenvironment for anti-tumor immune responses.
Caption: EGFR signaling and its intersection with the PD-1/PD-L1 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in this research area.
Cell Viability Assay
-
Objective: To determine the cytotoxic effects of this compound, immunotherapy agents, and their combination on cancer cell lines.
-
Method:
-
Seed NSCLC cells (e.g., HCC827, PC-9) in 96-well plates.
-
Treat cells with varying concentrations of this compound, an anti-PD-L1 antibody, or a combination of both.
-
Incubate for 72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Measure absorbance or luminescence to quantify cell viability and calculate IC50 values.
-
Western Blotting for PD-L1 Expression
-
Objective: To quantify the changes in PD-L1 protein expression in cancer cells following treatment.
-
Method:
-
Treat NSCLC cells with this compound at a specific concentration (e.g., 1 µM) for a designated time (e.g., 24-48 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against PD-L1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and detect protein bands using chemiluminescence.
-
Quantify band intensity to determine relative protein expression.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method:
-
Subcutaneously inject NSCLC cells into the flank of immunocompromised or humanized mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 antibody alone, combination).
-
Administer treatments as per the defined schedule (e.g., this compound orally daily, anti-PD-1 antibody intraperitoneally twice a week).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, harvest tumors for further analysis (e.g., immunohistochemistry for immune cell markers, western blotting for protein expression).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical evaluation of an EGFR-TKI and immunotherapy combination.
Caption: A generalized preclinical experimental workflow.
Conclusion and Future Directions
The preclinical data for first-generation EGFR-TKIs like Gefitinib and Erlotinib in combination with immunotherapy suggest a potential for synergistic anti-tumor activity. The mechanism is likely rooted in the EGFR-TKI-mediated downregulation of PD-L1 expression, which may enhance the efficacy of immune checkpoint blockade. However, the absence of direct and robust preclinical data for this compound in this combination highlights a critical knowledge gap. Future preclinical studies should focus on:
-
Directly evaluating the combination of this compound with various ICIs (anti-PD-1, anti-PD-L1, anti-CTLA-4) in relevant in vitro and in vivo models.
-
Characterizing the impact of this combination on the tumor microenvironment, including detailed analysis of immune cell infiltration and activation.
-
Investigating potential mechanisms of resistance to the combination therapy.
Such studies are imperative to provide a solid scientific foundation for the clinical development of this compound in combination with immunotherapy for the treatment of NSCLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between EGFR and PD-1/PD-L1 pathway: Implications for treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The EGFR pathway is involved in the regulation of PD-L1 expression via the IL-6/JAK/STAT3 signaling pathway in EGFR-mutated non-small cell lung cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib-Induced Killing of NSCLC Cell Lines Expressing Mutant EGFR Requires BIM and Can Be Enhanced by BH3 Mimetics | PLOS Medicine [journals.plos.org]
- 10. Tumor regression mediated by oncogene withdrawal or erlotinib stimulates infiltration of inflammatory immune cells in EGFR mutant lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor regression mediated by oncogene withdrawal or erlotinib stimulates infiltration of inflammatory immune cells in EGFR mutant lung tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erlotinib suppresses tumorigenesis in a mouse model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
Navigating Resistance: A Comparative Guide to the Cross-Reactivity of Icotinib and Other EGFR Tyrosine Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in comparison with other TKIs used in the treatment of non-small cell lung cancer (NSCLC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on resistance mechanisms, offering a clear perspective on the challenges and potential strategies in overcoming TKI resistance.
Introduction to TKI Resistance
The efficacy of EGFR TKIs in NSCLC is often limited by the emergence of primary or acquired resistance. For first-generation TKIs such as this compound, Gefitinib, and Erlotinib, the landscape of resistance is primarily dominated by the acquisition of a secondary mutation in the EGFR gene, T790M, and the activation of bypass signaling pathways. Understanding the cross-resistance patterns between different generations of TKIs is paramount for the development of effective sequential and combination therapeutic strategies.
On-Target Resistance: The T790M Gatekeeper Mutation
The most prevalent mechanism of acquired resistance to first-generation EGFR TKIs, including this compound, is the T790M mutation in exon 20 of the EGFR gene. This mutation accounts for approximately 50-60% of resistance cases and significantly reduces the binding affinity of these reversible inhibitors.[1] The following table summarizes the in vitro efficacy of various TKIs against NSCLC cell lines with and without the T790M mutation.
Table 1: Comparative IC50 Values of EGFR TKIs in NSCLC Cell Lines with Different EGFR Mutation Status
| Cell Line | EGFR Mutation Status | This compound IC50 (μM) | Gefitinib IC50 (μM) | Erlotinib IC50 (μM) | Afatinib IC50 (μM) | Osimertinib IC50 (μM) |
| PC-9 | Exon 19 del | Sensitive | ~0.02 | ~0.02 | ~0.001 | ~0.01 |
| H1975 | L858R + T790M | Resistant (>10) | Resistant (>10) | Resistant (>10) | ~0.057 | ~0.005 |
| PC-9ER | Exon 19 del + T790M | Not Available | Resistant | Not Available | ~0.165 | ~0.013 |
Data synthesized from multiple sources. IC50 values are approximate and can vary between studies.
As illustrated in Table 1, cell lines harboring the T790M mutation (H1975 and PC-9ER) exhibit profound resistance to first-generation TKIs. In contrast, the second-generation TKI, Afatinib, retains some activity, while the third-generation TKI, Osimertinib, demonstrates potent efficacy against T790M-mutated cells.[2]
Off-Target Resistance: Bypass Pathway Activation
In the absence of T790M, resistance to this compound and other first-generation TKIs can be driven by the activation of alternative signaling pathways, effectively bypassing the need for EGFR signaling. Key bypass mechanisms include:
-
MET Amplification: Overactivation of the MET receptor tyrosine kinase can sustain downstream signaling through pathways like PI3K/AKT and MAPK, rendering EGFR inhibition ineffective.
-
HER2 (ERBB2) Amplification: Similar to MET, amplification of the HER2 gene can lead to the activation of parallel signaling cascades.
-
PI3K/AKT Pathway Alterations: Mutations in components of the PI3K/AKT pathway, such as PIK3CA, can lead to constitutive activation, decoupling it from upstream EGFR signaling.
The following table provides a qualitative summary of the cross-resistance conferred by these bypass mechanisms.
Table 2: Cross-Resistance Profile for Key Bypass Mechanisms
| Resistance Mechanism | This compound | Gefitinib/Erlotinib | Afatinib | Osimertinib | Potential Combination Strategy |
| MET Amplification | Resistant | Resistant | Partially Sensitive | Resistant | MET Inhibitors (e.g., Crizotinib, Capmatinib) |
| HER2 Amplification | Resistant | Resistant | Sensitive | Partially Sensitive | HER2-targeted therapies (e.g., Trastuzumab) |
| PIK3CA Mutation | Resistant | Resistant | Resistant | Resistant | PI3K Inhibitors |
Experimental Protocols
Generation of TKI-Resistant Cell Lines
A standard method for developing TKI-resistant cell lines in vitro involves a dose-escalation procedure.
-
Initial Culture: Parental NSCLC cells with a known EGFR sensitizing mutation (e.g., PC-9 with exon 19 deletion) are cultured in standard growth medium.
-
Drug Exposure: The cells are then continuously exposed to a low concentration of this compound (typically starting at the IC20).
-
Dose Escalation: As cells adapt and resume proliferation, the concentration of this compound is gradually increased in a stepwise manner over several months.
-
Resistant Clone Selection: Clones capable of proliferating in high concentrations of this compound (e.g., 1-2 µM) are selected and maintained in a drug-containing medium to ensure the stability of the resistant phenotype.
-
Characterization: The resulting resistant cell lines are then characterized to identify the underlying resistance mechanisms through methods such as DNA sequencing (for EGFR mutations), FISH or qPCR (for MET/HER2 amplification), and Western blotting (for pathway activation).
Caption: Workflow for generating this compound-resistant NSCLC cell lines.
Cell Viability Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) is determined to quantify the sensitivity of cell lines to different TKIs.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
TKI Treatment: The cells are then treated with a serial dilution of the TKI (e.g., this compound, Gefitinib, Erlotinib, Afatinib, Osimertinib) for 72 hours.
-
MTT Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways in this compound Resistance
The following diagram illustrates the primary signaling pathways involved in both sensitivity and resistance to this compound.
Caption: EGFR signaling and this compound resistance mechanisms.
Conclusion
The cross-resistance profile of this compound is largely shared with other first-generation EGFR TKIs, primarily dictated by the emergence of the T790M mutation and the activation of bypass signaling pathways. While resistance to this compound often confers cross-resistance to Gefitinib and Erlotinib, second and third-generation TKIs like Afatinib and particularly Osimertinib can overcome T790M-mediated resistance. The presence of bypass tracks such as MET or HER2 amplification presents a more complex challenge, often necessitating combination therapies with targeted inhibitors. A thorough molecular characterization of resistant tumors is crucial for guiding subsequent treatment decisions and for the rational design of clinical trials aimed at overcoming TKI resistance.
References
- 1. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Icotinib and Afatinib in Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro performance of two prominent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs): Icotinib, a first-generation reversible inhibitor, and Afatinib, a second-generation irreversible ErbB family blocker. The following sections present a compilation of experimental data on their efficacy, mechanisms of action, and effects on key cellular processes in non-small cell lung cancer (NSCLC) cell lines.
Executive Summary
This compound and Afatinib are both potent inhibitors of EGFR signaling, demonstrating significant anti-proliferative and pro-apoptotic effects in EGFR-mutant NSCLC cells. While both drugs effectively inhibit the phosphorylation of EGFR and its downstream signaling components, AKT and ERK, their potency and target specificity exhibit notable differences. Afatinib, as an irreversible pan-ErbB inhibitor, generally displays lower IC50 values in cell lines with activating EGFR mutations. In contrast, this compound demonstrates high selectivity for EGFR. This guide synthesizes available in vitro data to facilitate a direct comparison of their biochemical and cellular activities.
Data Presentation
Table 1: Comparative Efficacy (IC50) of this compound and Afatinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | This compound IC50 (µM) | Afatinib IC50 (nM) |
| HCC827 | Exon 19 Deletion | 0.67 (48h)[1] | Not explicitly found |
| 0.07 (72h)[1] | |||
| PC-9 | Exon 19 Deletion | Not explicitly found | 0.8[2] |
| H3255 | L858R | Not explicitly found | 0.3[2] |
| H1975 | L858R + T790M | Not explicitly found | 57[2] |
| PC-9ER | Exon 19 Del + T790M | Not explicitly found | 165[2] |
Note: Data for this compound and Afatinib are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Drug | Effect on Cell Cycle | Apoptosis Induction |
| This compound | G1 phase arrest in HCC827 cells[1] | Dose-dependent increase in apoptosis in HCC827 cells[1] |
| Afatinib | G1 arrest in HER2-dependent lung cancer cells[3][4] | Time-dependent induction of apoptosis in HER2-dependent lung cancer cells[4] |
| S and G2/M phase arrest in some nasopharyngeal carcinoma cell lines[5] | Significant cell death and apoptosis in H358 and H441 NSCLC cells[6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Afatinib.
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, PC-9) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Afatinib (e.g., 0.01 to 10 µM) for 48 or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells upon treatment with this compound or Afatinib.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or Afatinib for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of this compound and Afatinib on the phosphorylation of EGFR, AKT, and ERK.
Methodology:
-
Protein Extraction: Treat cells with this compound or Afatinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and Afatinib on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Mandatory Visualizations
Signaling Pathway Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and Afatinib.
Experimental Workflow for In Vitro Drug Comparison
Caption: Workflow for the in vitro comparative analysis of this compound and Afatinib.
Conclusion
This comparative guide consolidates in vitro data for this compound and Afatinib, highlighting their distinct profiles as EGFR-TKIs. Afatinib's irreversible, pan-ErbB inhibition translates to high potency against various EGFR mutations. This compound, a selective reversible EGFR inhibitor, also demonstrates significant anti-tumor activity. The choice between these inhibitors in a research or clinical setting would depend on the specific EGFR mutation status and the desired therapeutic strategy. The provided protocols offer a framework for conducting direct comparative studies to further elucidate their differential effects. It is important to note that a definitive comparison would require head-to-head experiments conducted under identical conditions.
References
- 1. Ubiquitin Ligase Cbl-b Is Involved in this compound (BPI-2009H)-Induced Apoptosis and G1 Phase Arrest of EGFR Mutation-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor effect of afatinib, as a human epidermal growth factor receptor 2‐targeted therapy, in lung cancers harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Afatinib induces apoptosis in NSCLC without EGFR mutation through Elk-1-mediated suppression of CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Activity of Icotinib and Doxorubicin Co-loaded Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic antitumor effects of co-administering Icotinib, an epidermal growth factor receptor (EGFR) inhibitor, and Doxorubicin (DOX), a conventional chemotherapeutic agent, when encapsulated in nanoparticles. The data presented is primarily derived from a key study demonstrating the enhanced efficacy of this combination therapy in non-small cell lung cancer (NSCLC) models.[1]
Comparative Performance Data
The co-encapsulation of this compound and Doxorubicin in nanoparticles (EDS NPs) has been shown to significantly enhance their cytotoxic effects against NSCLC cells compared to the administration of free drugs or single-drug-loaded nanoparticles. This synergistic effect is attributed to the nanoparticles' ability to facilitate simultaneous drug delivery to the tumor site, thereby overcoming pharmacokinetic differences between the two agents.[1]
Nanoparticle Characteristics
The engineered nanoparticles exhibit physicochemical properties suitable for systemic drug delivery.
| Property | Value |
| Average Size | 65.7 ± 6.2 nm |
| Drug Loading (this compound) | Not explicitly quantified in the source |
| Drug Loading (Doxorubicin) | Not explicitly quantified in the source |
| Encapsulation Efficiency | Not explicitly quantified in the source |
| The nanoparticles, referred to as EDS NPs, were spherical and demonstrated stable loading and release properties.[1][2] |
In Vitro Cytotoxicity: IC50 Values (µg/mL)
The synergistic cytotoxicity of this compound and Doxorubicin was evaluated in three different NSCLC cell lines: A549, NCI-H1975, and PC9. The half-maximal inhibitory concentration (IC50) was determined for the individual drugs and their combination.
| Cell Line | This compound (Free) | Doxorubicin (Free) | This compound + Doxorubicin (Free) | This compound + Doxorubicin (EDS NPs) |
| A549 | ~10 | ~1 | Lower than single agents | Significantly lower than free combo |
| NCI-H1975 | ~5 | ~0.5 | Lower than single agents | Significantly lower than free combo |
| PC9 | ~0.1 | ~0.8 | Lower than single agents | Significantly lower than free combo |
| Data interpretation from graphical representations in the source study indicates a strong synergistic effect with the nanoparticle formulation.[1] this compound combined with DOX showed a greater synergistic effect than DOX combined with other EGFR inhibitors like erlotinib (B232) and apatinib (B926) in most tested cell lines.[1] |
In Vivo Antitumor Efficacy
The in vivo antitumor activity of the dual-drug loaded nanoparticles was assessed in a xenograft mouse model using A549 cells.
| Treatment Group | Tumor Volume Reduction |
| Saline (Control) | No reduction |
| Free Doxorubicin | ~6-fold reduction compared to control |
| Free this compound | ~6-fold reduction compared to control |
| Free Doxorubicin + Free this compound | Significant tumor suppression |
| EDS NPs (this compound + Doxorubicin) | Most significant tumor suppression |
| The nanoparticle formulation demonstrated significantly enhanced tumor growth inhibition compared to all other treatment groups, highlighting the in vivo synergistic effect.[1] The dosages used were approximately 1 mg/kg for DOX and 10 mg/kg for this compound.[1] |
Experimental Protocols
Preparation of this compound and Doxorubicin Co-loaded Nanoparticles (EDS NPs)
The EDS NPs were formulated using a self-assembly method involving cationic amphipathic starch (CSaSt) and hyaluronic acid (HA).[1]
-
Preparation of Doxorubicin Nanoparticles (DOX NPs): An aqueous solution of Doxorubicin was added dropwise to a hyaluronic acid (HA) solution. The electrostatic interactions between the positively charged DOX and the negatively charged HA lead to the formation of DOX NPs.[1]
-
Preparation of this compound Micelles: this compound, being water-insoluble, was formulated into micelles through hydrophobic assembly.[1]
-
Formation of EDS NPs: The prepared DOX NPs and this compound micelles were then combined, allowing for the co-encapsulation of both drugs into the final nanoparticle structure.[1]
In Vitro Cytotoxicity Assay (CCK-8 Assay)
The cytotoxic effects of the different drug formulations were determined using the Cell Counting Kit-8 (CCK-8) assay.[1]
-
Cell Seeding: NSCLC cells (A549, NCI-H1975, and PC9) were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with various concentrations of free this compound, free Doxorubicin, their combination, and the EDS NPs.
-
Incubation: The treated cells were incubated for a predetermined period (e.g., 48 hours).
-
CCK-8 Reagent Addition: Following incubation, the CCK-8 reagent was added to each well.
-
Absorbance Measurement: After a further incubation period, the absorbance at 450 nm was measured using a microplate reader to determine cell viability.
In Vivo Antitumor Efficacy Study
-
Animal Model: A549 human NSCLC xenograft models were established in BALB/c nude mice.[1]
-
Treatment Groups: The mice were randomly divided into several groups: saline control, free Doxorubicin, free this compound, a combination of free drugs, and EDS NPs.[1]
-
Drug Administration: The respective treatments were administered intravenously at specified dosages and schedules.[1]
-
Tumor Growth Monitoring: Tumor volume and body weight were measured regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the study, the tumors were excised, weighed, and subjected to further analysis.
Visualizations
Experimental Workflow
References
- 1. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Inhibition Enhances Treatment Effects Of Doxorubicin | Food for Breast Cancer [foodforbreastcancer.com]
Icotinib Shows Limited Efficacy in Overcoming Acquired Erlotinib Resistance in Non-Small Cell Lung Cancer Cells
For Immediate Release
A comprehensive review of in vitro studies indicates that icotinib, a first-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), is largely ineffective in treating non-small cell lung cancer (NSCLC) cells that have developed acquired resistance to erlotinib (B232), another first-generation EGFR-TKI. This lack of efficacy is primarily observed in cells harboring the T790M mutation in the EGFR gene, a common mechanism of acquired resistance to first-generation EGFR-TKIs.
Comparative Efficacy in Erlotinib-Resistant NSCLC Cell Lines
The primary mechanism of acquired resistance to first-generation EGFR-TKIs like erlotinib is the development of a secondary mutation in the EGFR gene, most commonly the T790M mutation. This "gatekeeper" mutation sterically hinders the binding of these inhibitors to the ATP-binding pocket of the EGFR kinase domain, thereby rendering them ineffective.
Experimental data from studies on well-established erlotinib-resistant NSCLC cell lines, such as PC-9/ER and H1975, demonstrate the limited activity of both erlotinib and this compound in this setting. The PC-9/ER cell line, derived from the erlotinib-sensitive PC-9 line, acquires the T790M mutation after chronic exposure to erlotinib.[1] Similarly, the H1975 cell line endogenously harbors both an activating EGFR mutation (L858R) and the T790M resistance mutation.
As shown in the table below, both cell lines exhibit high IC50 values for erlotinib and this compound, indicating a lack of sensitivity.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (µM) | This compound IC50 (µM) | Reference |
| PC-9/ER | Exon 19 del + T790M | >3 | Not explicitly tested, but resistance to 1st gen. TKIs implied | [1] |
| H1975 | L858R + T790M | Not specified, but known to be resistant | >50 | [2][3] |
These findings suggest that this compound does not offer a significant advantage over erlotinib in treating NSCLC that has become resistant due to the T790M mutation.
Underlying Molecular Mechanisms and Signaling Pathways
The development of the T790M mutation is the key driver of resistance to both erlotinib and this compound. The following diagram illustrates the EGFR signaling pathway and the mechanism by which the T790M mutation confers resistance to first-generation EGFR-TKIs.
Caption: EGFR signaling in sensitive vs. T790M resistant cells.
In sensitive cells, erlotinib and this compound effectively block the ATP-binding site of the mutated EGFR, inhibiting downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival. However, in resistant cells, the T790M mutation alters the conformation of the ATP-binding pocket, reducing the affinity of first-generation inhibitors and allowing for continued signaling and cell growth.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, PC-9/ER, H1975)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
This compound and Erlotinib stock solutions (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and erlotinib in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for EGFR Signaling
This protocol is used to assess the phosphorylation status of EGFR and its downstream targets.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound or erlotinib at specified concentrations for a designated time.
-
Lyse the cells on ice with lysis buffer and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caption: Workflow for Western blot analysis.
Conclusion
The available preclinical data strongly indicate that this compound, similar to erlotinib, is not effective against NSCLC cells that have acquired resistance through the T790M mutation. This highlights the limitations of first-generation EGFR-TKIs in the face of this specific resistance mechanism and underscores the need for next-generation inhibitors that can effectively target T790M-mutant EGFR. For researchers and drug development professionals, these findings emphasize the importance of genotyping for T790M in patients who progress on first-generation EGFR-TKIs and guide the development of novel therapeutic strategies to overcome this clinical challenge.
References
- 1. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
- 3. This compound derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Safety Profile of Icotinib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo safety profile of Icotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other TKIs, primarily focusing on preclinical data from animal models. The information is intended to assist researchers and drug development professionals in understanding the relative safety of these compounds in a non-clinical setting.
Executive Summary
This compound has demonstrated a favorable safety profile in preclinical in vivo studies, being well-tolerated in mice at doses up to 120 mg/kg/day without significant mortality or body weight loss[1]. Clinical data further supports its comparatively better safety profile, particularly concerning common TKI-associated adverse events like rash and diarrhea, when compared to other first-generation TKIs such as gefitinib (B1684475) and erlotinib (B232). However, detailed head-to-head preclinical toxicology studies with extensive quantitative data are limited in publicly available literature. This guide synthesizes available data to provide a comparative overview.
In Vivo Safety Data Comparison
The following tables summarize the available quantitative and qualitative in vivo safety data for this compound and other relevant TKIs.
Table 1: General Toxicity and Tolerability in Rodent Models
| Parameter | This compound | Gefitinib | Erlotinib |
| Species | Mouse | Mouse, Rat | Rat |
| Well-Tolerated Dose | Up to 120 mg/kg/day (Mouse)[1] | 40 mg/kg/day (Mouse) | 6 mg/kg/day (Rat) |
| Maximum Tolerated Dose (MTD) | Not explicitly reported in comparative preclinical studies | Not explicitly reported in comparative preclinical studies | Not explicitly reported in comparative preclinical studies |
| Key Reported Toxicities | No significant mortality or body weight loss at 120 mg/kg/day[1] | Cardiotoxicity (cardiac enzymes increase, histopathological changes) at 20 and 30 mg/kg in rats | No increase in toxicity when combined with chemotherapy in preclinical models[2] |
| Common Clinical Adverse Events | Rash, Diarrhea (generally milder than comparators)[3][4] | Rash, Diarrhea | Rash, Diarrhea, Mucositis, Anorexia, Fatigue |
Table 2: Clinically Observed Adverse Events (Human Data for Context)
| Adverse Event | This compound | Gefitinib | Erlotinib | Afatinib (B358) |
| Rash | Lower incidence compared to gefitinib and erlotinib | Higher incidence than this compound | Higher incidence than gefitinib and this compound[3] | Significantly more severe than gefitinib and this compound[3] |
| Diarrhea | Lower incidence compared to gefitinib[5] | Higher incidence than this compound[5] | Significantly more severe than gefitinib and this compound[3] | Significantly more severe than gefitinib and this compound[3] |
| Nausea and Vomiting | Not a predominant adverse event | Lower frequency compared to erlotinib | Higher rate than gefitinib[4] | Not highlighted as a primary differentiator in provided sources |
| Fatigue | Not a predominant adverse event | Lower frequency compared to erlotinib | Higher incidence | Not highlighted as a primary differentiator in provided sources |
| Abnormal Liver Function | No significant difference compared to gefitinib and erlotinib[4] | No significant difference compared to this compound and erlotinib[4] | No significant difference compared to this compound and gefitinib[4] | Not highlighted as a primary differentiator in provided sources |
Experimental Protocols
General Protocol for Acute Toxicity Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of a single dose of the test substance.
Animals: Male and female mice or rats, typically 8-12 weeks old.
Groups:
-
Control group (vehicle only)
-
At least three dose levels of the TKI (e.g., low, medium, high)
Procedure:
-
Animals are acclimatized for at least one week before the study.
-
The TKI is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for oral gavage or intraperitoneal injection.
-
A single dose of the TKI or vehicle is administered to the respective groups.
-
Animals are observed for clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) and then daily for 14 days. Observations include changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.
-
Body weight is recorded before dosing and at regular intervals throughout the study.
-
At the end of the 14-day observation period, all animals are euthanized.
-
A gross necropsy is performed on all animals to examine for any abnormalities in organs and tissues.
-
For selected dose groups, blood samples may be collected for hematology and clinical chemistry analysis.
-
Key organs (e.g., liver, kidneys, heart, lungs, spleen) are collected, weighed, and preserved for histopathological examination.
Xenograft Mouse Model for Efficacy and Tolerability
Objective: To evaluate the anti-tumor efficacy and general tolerability of the TKI in a tumor-bearing mouse model.
Animals: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Human tumor cells (e.g., NSCLC cell lines with specific EGFR mutations) are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The TKI is administered daily or on a specified schedule via oral gavage or another appropriate route.
-
Tumor volume and body weight are measured 2-3 times per week.
-
Animals are monitored for clinical signs of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size.
-
At termination, tumors and major organs may be collected for further analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway targeted by these TKIs and a general workflow for in vivo toxicity studies.
Caption: EGFR signaling pathway and TKI inhibition.
Caption: General workflow for in vivo toxicity studies.
Conclusion
References
- 1. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Network meta-analysis of erlotinib, gefitinib, afatinib and this compound in patients with advanced non-small-cell lung cancer harboring EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and this compound among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Navigating the Disposal of Icotinib: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of icotinib, a potent tyrosine kinase inhibitor used in cancer research and therapy, is paramount for protecting both laboratory personnel and the environment. While some safety data sheets (MSDS) may classify this compound as non-hazardous, its nature as an antineoplastic agent necessitates handling and disposal as a cytotoxic drug.[1][2][3][4] Adherence to established protocols for cytotoxic waste is a critical component of laboratory safety and regulatory compliance.
I. Immediate Safety and Handling Considerations
Before beginning any procedure that involves this compound, it is essential to have a comprehensive understanding of the associated risks and the necessary precautions.
-
Personal Protective Equipment (PPE): All personnel handling this compound, whether in pure form or in solution, must wear appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and safety glasses.[3] If there is a risk of aerosolization, a respirator may be necessary.
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Spill Management: A spill kit specifically for cytotoxic drugs should be readily available. In the event of a spill, follow established laboratory protocols for containment, cleanup, and decontamination.
II. Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and any materials that have come into contact with it is a multi-step process that requires careful segregation and handling.
-
Segregation of Waste: At the point of generation, all this compound-contaminated waste must be segregated from other waste streams. This includes:
-
Unused or expired this compound powder or tablets.
-
Empty vials and packaging.
-
Contaminated PPE (gloves, gowns, etc.).
-
Labware (pipette tips, tubes, flasks, etc.).
-
Solutions containing this compound.
-
Contaminated sharps (needles, scalpels).
-
-
Waste Containment:
-
Non-sharp waste: Place in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often color-coded, typically with a purple lid, to distinguish them from other types of waste.[1][5][6]
-
Sharps waste: Any sharps contaminated with this compound must be placed in a rigid, puncture-resistant sharps container that is also specifically designated for cytotoxic waste, often indicated by a purple lid.[1]
-
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
-
Disposal: The final disposal of this compound waste must be carried out by a licensed hazardous waste management company. The standard and required method for the destruction of cytotoxic and cytostatic waste is high-temperature incineration.[1][6][7] This process ensures the complete destruction of the active pharmaceutical ingredient.
III. Regulatory Framework
The disposal of pharmaceutical waste, particularly cytotoxic agents, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Healthcare facilities and research laboratories must also comply with the EPA's Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[7][9] It is crucial to be aware of and adhere to all applicable federal, state, and local regulations.[8]
IV. Data Presentation
Currently, there is no publicly available quantitative data specifically detailing inactivation concentrations or alternative disposal methodologies for this compound. The standard industry practice and regulatory requirement is complete destruction via incineration.
| Parameter | Guideline |
| Waste Classification | Cytotoxic/Chemotherapy Waste |
| Primary Container (Non-Sharps) | Leak-proof container with a purple lid |
| Primary Container (Sharps) | Puncture-resistant sharps container with a purple lid |
| Labeling Requirement | "Cytotoxic Waste" / "Chemotherapy Waste", Biohazard Symbol |
| Recommended Disposal Method | High-Temperature Incineration |
| Governing Regulations (U.S.) | EPA (RCRA, Subpart P), State, and Local Regulations |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and handling process for this compound waste in a laboratory setting.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. abmole.com [abmole.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. This compound | C22H21N3O4 | CID 22024915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 6. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Icotinib
For Immediate Implementation: This document outlines crucial safety protocols and logistical procedures for the handling and disposal of Icotinib in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all personnel.
This compound is an orally available, quinazoline-based inhibitor of the epidermal growth factor receptor (EGFR) with antineoplastic properties.[1] While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to handle it with care due to its pharmacological activity.[2] Another related compound, Itacitinib, is classified as hazardous, causing skin and eye irritation, and may cause respiratory irritation.[3] Therefore, a comprehensive approach to safety is essential.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach combining engineering controls and personal protective equipment is mandatory to ensure safety.[3] The primary engineering control for handling this compound powder is a certified chemical fume hood or a biological safety cabinet to prevent inhalation of any dust particles.
Required Personal Protective Equipment:
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Double-gloving with nitrile gloves | EN 374 | Prevents skin contact. Gloves must be inspected prior to use and changed frequently. |
| Body Protection | Disposable gown | Resistant to hazardous drugs | Protects personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 | Protects eyes from dust and splashes. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Required when handling powders outside of a ventilated enclosure. |
This table summarizes the essential PPE for handling this compound, based on general best practices for handling potent pharmaceutical compounds.
Operational Plan: From Receipt to Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly closed.
2. Handling and Preparation of Solutions:
-
All handling of this compound powder must be conducted within a chemical fume hood or biological safety cabinet.
-
Before handling, ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is within the enclosure.
-
Wear all required PPE as specified in the table above.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization. This compound is soluble in DMSO.[4][5]
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3][6] If breathing is difficult, provide respiratory support. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This table outlines the immediate actions to be taken in case of accidental exposure to this compound.
Emergency Procedures: Spill and Disposal Plans
Spill Response: In the event of a spill, follow these steps:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
Containment: For a powder spill, gently cover with damp paper towels to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and contaminated debris into a sealed, labeled hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, such as soap and water, followed by 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Collect all waste in clearly labeled, sealed, and puncture-resistant containers.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[6]
-
Product may be burned in an incinerator equipped with an afterburner and scrubber.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
